Product packaging for Cyclohexanecarbohydrazide(Cat. No.:CAS No. 38941-47-8)

Cyclohexanecarbohydrazide

Número de catálogo: B1361583
Número CAS: 38941-47-8
Peso molecular: 142.2 g/mol
Clave InChI: HUYREUUJFLHEDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cyclohexanecarbohydrazide is an organic compound with the molecular formula C7H14N2O and is recognized as a chemical reagent used in research and industrial laboratories . As a derivative of carbohydrazide, it features a cyclohexane ring directly bonded to a carbohydrazide functional group. This structure is typical of intermediates used in the synthesis of more complex molecules, particularly in the pharmaceutical industry where such compounds serve as building blocks for Active Pharmaceutical Ingredients (APIs) and other fine chemicals . The product is intended for research applications by qualified professionals in laboratory settings. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling. Specific mechanistic and application data for this compound are proprietary and typically available through direct inquiry with the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1361583 Cyclohexanecarbohydrazide CAS No. 38941-47-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclohexanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYREUUJFLHEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286460
Record name Cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38941-47-8
Record name Cyclohexanecarbohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38941-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38941-47-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cyclohexanecarbohydrazide: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbohydrazide, a carbohydrazide derivative featuring a cyclohexane ring, is a molecule of interest in various chemical and pharmaceutical research domains. Understanding its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information from spectral databases provides valuable insights into its physical profile. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSourceNotes
Molecular Formula C₇H₁₄N₂OPubChem[1]-
Molecular Weight 142.20 g/mol PubChem[1]-
IUPAC Name This compoundPubChem[1]-
CAS Number 3614-56-0 (for a related isomer)-38941-47-8 is also associated.[1][2]
Melting Point Data not available in searched literature.-A related compound, 4-(4-chlorophenyl)cyclohexane carbohydrazide, has a melting point of 102-103 °C.[3]
Boiling Point Data not available in searched literature.--
Density Data not available in searched literature.--
Solubility Data not available in searched literature.-Expected to have some solubility in polar organic solvents.
XLogP3 0.9PubChem[1]Computed; indicates moderate lipophilicity.
Hydrogen Bond Donor Count 2PubChem[1]Computed.
Hydrogen Bond Acceptor Count 2PubChem[1]Computed.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization of a compound. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at their boiling point, this micro-method can be employed.

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube is placed, open end down, into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat is removed.

  • Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is essential for handling and formulation.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Solvent Addition: To a series of test tubes, add a fixed volume (e.g., 1 mL) of each of the selected solvents.

  • Solute Addition: Add a small, known mass (e.g., 10 mg) of this compound to each test tube.

  • Mixing: Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Quantitative Measurement (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC, if a chromophore is present or can be derivatized).

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of this compound follow a logical progression of steps to ensure the desired product is obtained with high purity and its properties are well-documented.

G cluster_characterization Characterization start Start: Cyclohexanecarboxylic Acid + Hydrazine Hydrate synthesis Synthesis: Reflux in Ethanol start->synthesis crude_product Crude Product synthesis->crude_product workup Work-up: - Cool Reaction Mixture - Filter Precipitate - Wash with Cold Solvent purification Purification: Recrystallization workup->purification pure_product Pure this compound purification->pure_product crude_product->workup structural Structural Analysis: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry pure_product->structural physical Physical Property Determination: - Melting Point - Boiling Point - Solubility pure_product->physical purity Purity Analysis: - HPLC / TLC - Elemental Analysis pure_product->purity final_data Final Characterized Product with Documented Properties structural->final_data physical->final_data purity->final_data

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. While experimental data is limited in the public domain, the provided protocols and workflow offer a robust framework for its synthesis, purification, and detailed characterization.

References

Cyclohexanecarbohydrazide chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexanecarbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications of this molecule as a pharmaceutical intermediate and a scaffold for the synthesis of novel bioactive compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclohexane ring linked to a carbohydrazide functional group.[1][2] This structure serves as a valuable building block in organic synthesis.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₄N₂O[1]

  • CAS Number: 38941-47-8[1]

  • Synonyms: Cyclohexanecarboxylic acid hydrazide, Cyclohexylhydrazinecarboxamide[1]

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 142.20 g/mol [1]
Melting Point 158-159 °C
Boiling Point 311.2 °C at 760 mmHg
Density 1.063 g/cm³
Flash Point 142 °C
XLogP3 0.9[1]
Topological Polar Surface Area 55.1 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Spectroscopic Data

While publicly accessible spectra for this compound are limited, its structural features suggest the following characteristic spectroscopic signatures. Spectral data, including 13C NMR and GC-MS, are noted as being available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. The proton attached to the cyclohexane ring at the point of substitution (CH-C=O) would likely appear as a distinct multiplet. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals for the cyclohexane ring carbons due to symmetry, and one signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations around 3200-3400 cm⁻¹, C-H stretching of the cyclohexane ring just below 3000 cm⁻¹, and a strong C=O (amide I) stretching vibration at approximately 1640-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 142, corresponding to the molecular weight of the compound.

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized via the reaction of a cyclohexanecarboxylic acid derivative, such as methyl cyclohexanecarboxylate, with hydrazine hydrate. A representative workflow for this synthesis is outlined below.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Hydrazine Hydrate, Ethanol, Reflux Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product TLC TLC Pure Product->TLC Spectroscopy Spectroscopy Pure Product->Spectroscopy

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyclohexanecarboxylate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

  • Characterization: The final product is characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Biological Activity

While specific data on the biological activity of this compound itself is not extensively documented in publicly available literature, the carbohydrazide moiety is a well-known pharmacophore. Derivatives of this compound have been synthesized and investigated for their therapeutic potential.

For instance, a series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carbohydrazide were synthesized and showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the this compound scaffold is a promising starting point for the development of new antibacterial agents.[3] In a broader context, various carbohydrazide analogues and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4]

At present, there is no specific information available regarding the signaling pathways or detailed mechanisms of action for this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its structure provides a useful platform for the generation of more complex molecules with potential biological activities, particularly in the realm of antibacterial drug discovery. This guide provides core technical information to support further research and development involving this compound.

References

Cyclohexanecarbohydrazide: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Identity, Synthesis, and Biological Significance

Cyclohexanecarbohydrazide, a versatile chemical entity, holds significant interest within the scientific community, particularly for researchers and professionals engaged in drug development and chemical synthesis. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and pertinent experimental data, offering a valuable resource for its application in research settings.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is also widely recognized by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Common Synonyms

TypeName
IUPAC Name This compound
Common Synonyms Cyclohexanecarboxylic acid hydrazide[1][2]
Cyclohexane carboxylic acid, hydrazide[1]
Cyclohexanoylhydrazide
Hydrazide of cyclohexanecarboxylic acid
CAS Registry Number 38941-47-8[1]
Molecular Formula C₇H₁₄N₂O[1][3]
Molecular Weight 142.20 g/mol [1]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValue
Appearance White crystalline powder
Melting Point 158-159 °C[3]
Boiling Point 311.2°C at 760 mmHg[3]
Density 1.063 g/cm³[3]
Flash Point 142°C[3]

Synthesis of this compound

General Synthetic Workflow

A common route for the synthesis of carbohydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a reliable method for forming the hydrazide functional group.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cyclohexanecarboxylate Methyl or Ethyl Cyclohexanecarboxylate Reflux Reflux in Ethanol Cyclohexanecarboxylate->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Product This compound Reflux->Product Byproduct Methanol or Ethanol Reflux->Byproduct

Caption: General synthesis of this compound.

Illustrative Experimental Protocol

The following protocol is a generalized procedure based on standard organic synthesis techniques for hydrazide formation. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.

Materials:

  • Methyl cyclohexanecarboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl cyclohexanecarboxylate in absolute ethanol.

  • To this solution, add hydrazine hydrate in a slight molar excess.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

  • Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.

Biological Activities and Potential Applications

While extensive biological data specifically for this compound is limited in the public domain, the broader class of carbohydrazides and their derivatives has been the subject of significant research, revealing a wide range of biological activities. These studies provide a foundation for potential applications of this compound in drug discovery.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties. Research on related structures suggests that the carbohydrazide moiety can be a key pharmacophore for antimicrobial activity. For instance, studies on various hydrazone derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Numerous studies have highlighted the potential of carbohydrazide derivatives as anticancer agents. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some hydrazone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Enzyme Inhibition

The carbohydrazide scaffold is also a feature in the design of various enzyme inhibitors. Depending on the overall structure of the molecule, these compounds can target a range of enzymes implicated in different diseases.

Future Research Directions

The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on a more detailed and specific investigation of its biological properties.

Elucidation of Signaling Pathways

To understand the mechanism of action of this compound and its derivatives, it is crucial to investigate their effects on cellular signaling pathways. Techniques such as Western blotting and quantitative PCR (qPCR) can be employed to study changes in protein and gene expression levels of key signaling molecules upon treatment with the compound.

G cluster_workflow Experimental Workflow for Signaling Pathway Analysis cluster_western Western Blot cluster_qpcr qPCR Treatment Cell Treatment with This compound Lysate Cell Lysis and Protein/RNA Extraction Treatment->Lysate Quantification Quantification of Protein/RNA Lysate->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE cDNA cDNA Synthesis Quantification->cDNA Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Antibody Antibody Incubation Transfer->Antibody Detection Signal Detection and Analysis Antibody->Detection qPCR_run qPCR Amplification cDNA->qPCR_run Analysis Data Analysis (Fold Change) qPCR_run->Analysis

Caption: Workflow for analyzing signaling pathway modulation.

By investigating the impact on well-established cancer-related pathways such as the PI3K/Akt, MAPK/ERK, and apoptosis pathways, researchers can gain valuable insights into the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and should be adapted and validated by qualified researchers in a controlled laboratory setting. All laboratory work should be conducted with appropriate safety precautions.

References

Cyclohexanecarbohydrazide CAS registry number lookup.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 38941-47-8

This technical guide provides an in-depth overview of Cyclohexanecarbohydrazide, a versatile chemical intermediate with applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
CAS Registry Number 38941-47-8PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms Cyclohexane carboxylic acid hydrazidePubChem[1]
Computed Melting Point
Computed Boiling Point
Computed LogP
Computed Water Solubility

Note: Experimental values for melting point, boiling point, LogP, and water solubility are not consistently reported in publicly available literature. The table will be updated as validated experimental data becomes available.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a cyclohexanecarboxylic acid ester. A general two-step experimental protocol is outlined below.

Experimental Protocol

Step 1: Esterification of Cyclohexanecarboxylic Acid

This step involves the conversion of cyclohexanecarboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification.

  • Reaction Setup: To a solution of cyclohexanecarboxylic acid in an excess of an alcohol (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise.

  • Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then poured into ice-cold water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the crude ester, which can be purified further if necessary.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form this compound.[2]

  • Reaction Setup: The cyclohexanecarboxylate ester is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is then added to the solution.[2]

  • Reaction Conditions: The reaction mixture is refluxed for several hours and the reaction progress is monitored by TLC.[2]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath to facilitate the precipitation of the solid this compound. The precipitate is then collected by filtration, washed with a cold solvent, and dried.[2]

A continuous flow synthesis methodology has also been described, offering a scalable and efficient alternative to batch processing.[3] This method involves pumping a solution of cyclohexanecarboxylic acid in methanol with sulfuric acid and a solution of hydrazine hydrate in methanol through a heated reactor coil.[3]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A Cyclohexanecarboxylic Acid C Reflux A->C B Alcohol (e.g., Methanol) + Acid Catalyst (H₂SO₄) B->C D Cyclohexanecarboxylate Ester C->D F Reflux D->F Product from Step 1 E Hydrazine Hydrate E->F G This compound F->G

A simplified workflow for the two-step synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show broad multiplets for the cyclohexane ring protons. The protons of the -NH and -NH₂ groups will appear as exchangeable signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbons of the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1630-1680 cm⁻¹), and C-H stretching and bending vibrations for the cyclohexane ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (142.20 g/mol ) and fragmentation patterns characteristic of the loss of the hydrazide group and fragmentation of the cyclohexane ring.

Biological Activity and Potential Mechanism of Action

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The biological activity of these compounds is often attributed to the presence of the toxophoric -CONHNH₂ moiety.

While the specific mechanism of action for this compound has not been extensively elucidated, related hydrazide-hydrazone compounds have been shown to exert their antimicrobial effects through various mechanisms. One such proposed mechanism is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

Postulated Mechanism of Action: DNA Gyrase Inhibition

Mechanism_of_Action compound This compound Derivative binding Binding to Active Site compound->binding enzyme Bacterial DNA Gyrase enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition dna_supercoiling Disruption of DNA Supercoiling inhibition->dna_supercoiling replication_repair Inhibition of DNA Replication & Repair dna_supercoiling->replication_repair cell_death Bacterial Cell Death replication_repair->cell_death

A proposed mechanism of antimicrobial action for hydrazide derivatives.

Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by this compound and its derivatives. This foundational knowledge will be critical for the rational design and development of novel therapeutic agents based on this chemical scaffold.

References

Technical Guide: Understanding the Molecular Weight of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbohydrazide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, synthesis verification, and incorporation into further research applications. This technical guide provides an in-depth overview of the molecular properties of this compound, with a primary focus on the experimental determination of its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). While specific signaling pathways for this compound are not extensively documented, derivatives of hydrazides have been explored for their biological activities, including potential antibacterial properties. This guide will detail the necessary protocols and data interpretation for the precise molecular weight analysis of this compound.

Core Molecular Data

A comprehensive understanding of a compound begins with its fundamental molecular properties. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem CID: 240039[1]
Molecular Weight (Average) 142.20 g/mol PubChem CID: 240039[1]
Exact Mass 142.110613 g/mol PubChem CID: 240039[1]
CAS Number 38941-47-8PubChem CID: 240039

Experimental Protocol: Molecular Weight Determination by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of small organic molecules like this compound with high accuracy and minimal fragmentation.[2][3]

Materials and Reagents
  • This compound sample

  • HPLC-grade Methanol[4][5]

  • HPLC-grade Water[4][5]

  • Formic acid (for enhancing protonation)[6]

  • 2 mL autosampler vials with septa[5]

  • Micropipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: From the stock solution, prepare a working solution with a final concentration of approximately 10 µg/mL by diluting with a solvent mixture of 50:50 (v/v) methanol and water.[5] To aid in protonation and the formation of the molecular ion [M+H]⁺, add formic acid to the working solution to a final concentration of 0.1%.[6]

  • Solubilization and Clarification: Vortex the working solution thoroughly to ensure complete dissolution. If any particulate matter is visible, centrifuge the solution to prevent clogging of the MS instrument.[7]

  • Transfer: Carefully transfer the supernatant of the working solution into a 2 mL autosampler vial.

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., an Orbitrap or Time-of-Flight (TOF) analyzer).

  • Ionization Mode: Positive ion mode will be used to detect the protonated molecule, [M+H]⁺.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion.

  • Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule of this compound.

Data Interpretation

The resulting mass spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of this compound. The expected m/z value would be the exact mass of the compound plus the mass of a proton (1.0078 u). Therefore, the expected m/z would be approximately 143.1184. The observed m/z value from the high-resolution mass spectrometer will provide experimental confirmation of the molecular weight.

Mandatory Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL Methanol (Stock Solution) prep1->prep2 prep3 Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (Working Solution) prep2->prep3 prep4 Vortex and Centrifuge prep3->prep4 prep5 Transfer to Autosampler Vial prep4->prep5 ms1 Introduce Sample via Direct Infusion prep5->ms1 ms2 Positive Mode ESI ms1->ms2 ms3 Acquire Mass Spectrum (m/z 50-500) ms2->ms3 data1 Identify [M+H]⁺ Peak ms3->data1 data2 Compare Observed m/z to Theoretical m/z (143.1184) data1->data2 data3 Confirm Molecular Weight data2->data3

Caption: Workflow for Molecular Weight Determination of this compound.

Conclusion

This technical guide has provided the essential molecular data for this compound and a detailed experimental protocol for the accurate determination of its molecular weight using ESI-MS. The presented workflow and data are critical for researchers and scientists in ensuring the identity and purity of this compound in their studies. Adherence to the outlined procedures will facilitate reliable and reproducible results, which are fundamental for any subsequent research and development activities.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclohexanecarbohydrazide. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to facilitate structural elucidation and characterization. It also outlines a detailed, representative experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment. The numbering convention used for the assignments is provided in Figure 1.

Figure 1: Structure and Atom Numbering of this compound

G This compound Structure cluster_cyclohexane cluster_hydrazide C1 C1 C2 C2 C1->C2 C7 C7(O) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N1 N1(H) C7->N1 N2 N2(H₂) N1->N2

A diagram of the chemical structure of this compound with atom numbering.
Predicted ¹H NMR Data

The predicted ¹H NMR data is presented in Table 1. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet) and integration values are also provided.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on N18.0 - 9.0Broad Singlet1H
H on N24.0 - 5.0Broad Singlet2H
H on C12.0 - 2.5Multiplet1H
H on C2, C6 (axial)1.6 - 1.8Multiplet2H
H on C2, C6 (equatorial)1.1 - 1.3Multiplet2H
H on C3, C5 (axial)1.6 - 1.8Multiplet2H
H on C3, C5 (equatorial)1.1 - 1.3Multiplet2H
H on C4 (axial & equatorial)1.0 - 1.5Multiplet2H
Predicted ¹³C NMR Data

The predicted ¹³C NMR data, including the chemical shifts for each carbon atom, is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C7 (C=O)175 - 180
C140 - 45
C2, C628 - 33
C3, C525 - 30
C424 - 28

Experimental Protocol for NMR Data Acquisition

This section outlines a general and robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For hydrazides, DMSO-d₆ is often a good choice as it can help in observing the exchangeable N-H protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm.

  • Standard Addition (Optional): A small amount of a reference standard, such as Tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A wide spectral width of 0 to 220 ppm is used to cover the entire range of carbon chemical shifts.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the reference signal (e.g., TMS or the residual solvent peak) to its known chemical shift.

  • Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Spectroscopy) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structure Elucidation/ Verification D->E

A flowchart illustrating the key stages of an NMR experiment.

Unveiling the Structural Nuances of Cyclohexanecarbohydrazide Analogs: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

A definitive crystal structure for the parent compound, Cyclohexanecarbohydrazide, is not publicly available within crystallographic databases. However, a comprehensive understanding of its structural characteristics can be gleaned from the analysis of its closely related derivatives. This technical guide provides an in-depth examination of the crystal structures of two representative analogs: (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide. The insights derived from these structures offer valuable information for researchers, scientists, and professionals in the field of drug development, where the carbohydrazide moiety is a significant pharmacophore.

Derivatives of this compound are a class of compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities. Research has indicated their potential as antibacterial, anticonvulsant, anti-inflammatory, and antitumoral agents.[1] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Core Structural Features: A Comparative Analysis

The crystal structures of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide reveal key conformational and packing features that are likely to be influential in the broader class of this compound derivatives. A central feature in both structures is the presence of a cyclohexane ring, which adopts a stable chair conformation.[2][3] The arrangement of substituents on this ring and the nature of the hydrazide linkage significantly influence the overall molecular geometry and the intermolecular interactions that dictate the crystal packing.

Crystallographic Data Summary

The crystallographic data for the two analyzed derivatives are summarized in the tables below, providing a quantitative comparison of their unit cell parameters and refinement statistics.

Table 1: Crystallographic Data for (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [2]

ParameterValue
Chemical FormulaC₁₅H₂₁N₃OS
Molecular Weight291.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)18.456(4)
c (Å)14.123(3)
α (°)90
β (°)109.59(3)
γ (°)90
Volume (ų)3034.9(11)
Z8
Temperature (K)293

Table 2: Crystallographic Data for 2-cyano-N′-(cyclohexylidene)acetohydrazide [3]

ParameterValue
Chemical FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.8420(2)
b (Å)9.7407(7)
c (Å)10.7071(8)
α (°)73.917(9)
β (°)82.819(10)
γ (°)75.980(9)
Volume (ų)469.87(5)
Z2
Temperature (K)100

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the supramolecular assembly of both derivatives. In the crystal of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the two independent molecules in the asymmetric unit are linked by N—H⋯S hydrogen bonds, forming 'dimers'.[2] These dimers are further connected into ribbons by C—H⋯π interactions.[2] Additionally, an intramolecular O—H⋯N hydrogen bond is observed in each molecule, contributing to the planarity of the Schiff base moiety.[2]

Similarly, the crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide features inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3][4] These dimeric units are further extended into ladders along the direction through C—H⋯N (cyanide) interactions.[3][4]

Table 3: Key Hydrogen Bond Geometries

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide (Molecule A)[2]O1A-H1OA···N1A----
N2A-H1N2···S1B----
2-cyano-N′-(cyclohexylidene)acetohydrazide[3]N2-H2···O1ⁱ0.88(2)2.05(2)2.921(1)173(2)

Note: Detailed hydrogen bond geometries for the first compound were not explicitly tabulated in the source but the interactions were described.

Experimental Protocols

The synthesis and crystal growth of these compounds are crucial steps for their structural elucidation. The general workflow involves the synthesis of the target molecule followed by crystallization and subsequent X-ray diffraction analysis.

Synthesis and Crystallization

(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide: 2-Hydroxy-3-methylbenzaldehyde (5.00 mmol) was dissolved in methanol (20 ml), and glacial acetic acid (0.20 ml) was added.[2] The mixture was refluxed for 30 minutes. A solution of N-cyclohexylhydrazinecarbothioamide (5 mmol) in methanol (20 ml) was then added dropwise with stirring.[2] The resulting solution was refluxed for 4 hours.[2] A colorless precipitate was obtained after evaporation of the solvent.[2] The crude product was washed with n-hexane and then purified by recrystallization from acetonitrile.[2] Colorless, block-like crystals suitable for X-ray diffraction were obtained by slow evaporation of the acetonitrile solution.[2]

2-cyano-N′-(cyclohexylidene)acetohydrazide: Cyclohexanone (0.01 mol) was added to a solution of cyanoacetylhydrazine (0.01 mol) in 1,4-dioxane (20 ml).[3] The mixture was heated under reflux for 2 hours and then poured into an ice/water mixture.[3] The resulting solid product was collected by filtration.[3] Yellow slab-like crystals were obtained by the slow evaporation of an ethanol solution of the product.[3]

X-ray Diffraction Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². For 2-cyano-N′-(cyclohexylidene)acetohydrazide, the N-bound H atom was located in a difference map and refined freely, while C-bound H atoms were placed in idealized positions and refined as riding atoms.[3] In the case of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the O- and N-bound H atoms were located in a difference Fourier map and refined freely, while C-bound H atoms were positioned geometrically and refined using a riding model.[2]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its complete crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Experimental workflow for crystal structure determination.

References

The Rising Therapeutic Potential of Novel Cyclohexanecarbohydrazide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Among the myriad of scaffolds explored, cyclohexanecarbohydrazide derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and experimental evaluation of these novel derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis of this compound Derivatives

The core structure of this compound offers a versatile platform for chemical modification, allowing for the generation of a diverse library of derivatives. The most common synthetic approach involves the condensation of this compound with various aldehydes or ketones.

General Synthetic Protocol:

A typical synthesis involves the reaction of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of a mineral acid, like hydrochloric acid, or an organic acid, such as acetic acid. The reaction mixture is typically refluxed for a period ranging from a few hours to overnight. Upon cooling, the resulting solid product, a cyclohexanecarbohydrazone derivative, is collected by filtration, washed with a cold solvent, and purified by recrystallization.

dot

Caption: General workflow for the synthesis of novel this compound derivatives.

Potential Biological Activities

While research specifically on novel this compound derivatives is still emerging, studies on structurally related compounds, particularly those containing the hydrazone moiety (-NH-N=C-), provide strong indications of their therapeutic potential.

Anticancer Activity

Hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, some quinoline-based hydrazone derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 protein, a key cell cycle regulator.[1]

A study on pyridine-dicarboxamide-cyclohexanone derivatives, which share the cyclohexane core, revealed potent anticancer activities against several cancer cell lines.[2][3][4][5]

Table 1: Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [2][3][4][5]

CompoundCell LineIC50 (µM)
3c MDA-MB-231 (Breast)7 ± 1.12
HepG2 (Liver)8 ± 0.89
MCF-7 (Breast)10 ± 0.62
SAS (Tongue)15 ± 1.3
3e MDA-MB-231 (Breast)5 ± 0.5
MCF-7 (Breast)12 ± 0.54
3l MDA-MB-231 (Breast)5 ± 0.25
HCT-116 (Colorectal)6 ± 0.78
HuH-7 (Liver)4.5 ± 0.3
SAS (Tongue)9 ± 0.38
MCF-7 (Breast)18 ± 1.71
Cisplatin (Reference) MDA-MB-231 (Breast)15 ± 0.71
HepG2 (Liver)10 ± 0.65
HCT-116 (Colorectal)8 ± 0.76
HuH-7 (Liver)14.7 ± 0.5

dot

Anticancer_Mechanism cluster_cell Cancer Cell Derivative This compound Derivative Cell_Cycle Cell Cycle Progression Derivative->Cell_Cycle Arrest at G1/S phase Apoptosis Apoptosis (Programmed Cell Death) Derivative->Apoptosis Induction DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibition DNA_Gyrase->Proliferation

Caption: Postulated mechanisms of anticancer activity for hydrazone-containing compounds.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[6] Some hydrazide-hydrazone derivatives have shown potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[6][7][8]

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazide-hydrazone 15 S. aureus ATCC 65381.95–7.81[6][7]
S. epidermidis ATCC 122281.95–7.81[6][7]
Nitrofurazone analogue 38 Staphylococcus spp.0.002–0.98[8]
Nitrofurazone analogue 45 Staphylococcus spp.0.002–0.98[8]
Hydrazide-hydrazone 5c B. subtilis2.5 (mg/mL)[9]
Hydrazide-hydrazone 5f E. coli2.5 (mg/mL)[9]
K. pneumoniae2.5 (mg/mL)[9]

Antimicrobial_Mechanism

References

A Comprehensive Review of Carbohydrazide Compounds: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbohydrazide, a versatile chemical entity, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of applications, ranging from industrial uses as oxygen scavengers to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of carbohydrazide compounds, focusing on their synthesis, mechanisms of action, and therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes to facilitate further research and innovation in this promising field.

Synthesis of Carbohydrazide and Its Derivatives

Carbohydrazide (CH₆N₄O) is primarily synthesized through the reaction of urea with hydrazine. Industrially, this process involves the treatment of urea with hydrazine, resulting in the formation of carbohydrazide and ammonia as a byproduct. Another common laboratory and industrial synthesis route involves the reaction of dialkyl carbonates, such as diethyl carbonate, with hydrazine hydrate.

General Synthesis of Carbohydrazide

dot

Caption: General reaction scheme for the synthesis of carbohydrazide from urea and hydrazine.

Synthesis of Carbohydrazide Derivatives

The versatile nature of the carbohydrazide backbone allows for the synthesis of a wide array of derivatives, primarily through condensation reactions with aldehydes and ketones to form Schiff bases, and reactions with isatins to create various heterocyclic compounds. These derivatives often exhibit enhanced biological activities.

dot

Synthesis_of_Derivatives Carbohydrazide Carbohydrazide Schiff_Base Schiff Base Derivative Carbohydrazide->Schiff_Base + Heterocyclic_Compound Heterocyclic Derivative Carbohydrazide->Heterocyclic_Compound + Aldehyde_Ketone Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde_Ketone->Schiff_Base Condensation Isatin Isatin Derivatives Isatin->Heterocyclic_Compound Condensation

Caption: General workflow for the synthesis of carbohydrazide derivatives.

Applications of Carbohydrazide Compounds

Industrial Application: Oxygen Scavenger

Carbohydrazide is widely used as an oxygen scavenger in water treatment, particularly in boiler systems, to prevent corrosion. It is considered a safer alternative to hydrazine. Carbohydrazide reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide, which are volatile and do not contribute to dissolved solids in the boiler water.

dot

Oxygen_Scavenging Carbohydrazide Carbohydrazide (CH6N4O) Products Water (H2O) Nitrogen (N2) Carbon Dioxide (CO2) Carbohydrazide->Products Reacts with Oxygen Dissolved Oxygen (O2) Oxygen->Products Corrosion Corrosion Products->Corrosion Prevents

Caption: Mechanism of oxygen scavenging by carbohydrazide.

At temperatures above 200°C, carbohydrazide decomposes to produce hydrazine, which also acts as an oxygen scavenger.

Biological Activities of Carbohydrazide Derivatives

Carbohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities. These include antimicrobial, anticonvulsant, and anticancer properties.

Antimicrobial Activity

Carbohydrazide derivatives, particularly Schiff bases, have demonstrated potent activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antimicrobial Activity of Selected Carbohydrazide Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazine-2-carbohydrazide derivativesS. aureus-[1]
Pyridine-carbohydrazidesMDR Candida spp.16-24[2]
Naphthalimide hydrazide derivativesCarbapenem-resistant A. baumannii0.5-16[3]
ThiocarbohydrazonesS. aureus, P. aeruginosa, C. albicans-[4]
Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of carbohydrazide derivatives against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with cell signaling pathways.

Table 2: Anticancer Activity of Selected Carbohydrazide Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
Imidazopyridine carbohydrazide derivativesMCF-7, HT-2913.4 - 22.6[5]
Carbohydrazide derivatives with furan moietyA549-[6]
Dihydropyrazole-carbohydrazide derivativesMCF-7, MDA-MB-23123-33[7]
Pyrazole carbohydrazide derivativesPC-3, B16F10, K562, MDA-MB-231, A2780, ACHN, NUGC-[8]
Hydrazide-hydrazones of 2,4-dihydroxybenzoic acidLN-2290.77[9]

dot

Anticancer_Mechanism cluster_cell Cancer Cell Carbohydrazide Carbohydrazide Derivative Apoptosis Induction of Apoptosis Carbohydrazide->Apoptosis Enzyme_Inhibition Enzyme Inhibition Carbohydrazide->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Interference Carbohydrazide->Signaling_Pathway Cell_Death Cell Death Apoptosis->Cell_Death Enzyme_Inhibition->Cell_Death Signaling_Pathway->Cell_Death

Caption: Proposed mechanisms of anticancer activity of carbohydrazide derivatives.

Anticonvulsant Activity

Certain carbohydrazide derivatives, particularly semicarbazones, have shown promising anticonvulsant properties in various animal models. The mechanism is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Table 3: Anticonvulsant Activity of Selected Carbohydrazide Derivatives

Compound TypeTest ModelED₅₀ (mg/kg)Reference
Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivativesMES9.8[10]
2,6-diketopiperazine derivativesMES, scMET, 6 Hz, PISP-[11]
4-substituted semicarbazones of levulinic acidMES, ScMet-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.

Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

Materials:

  • Diethyl carbonate

  • Hydrazine hydrate (85%)

  • Ethanol (95%)

  • Ether

  • Round-bottomed flask

  • Fractionating column

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place 354 g (3.0 mols) of diethyl carbonate and 388 g of 85% hydrazine hydrate (6.6 mols) in a 1-liter round-bottomed flask.

  • Shake the flask until a single phase is formed. The temperature will rise to about 55°C.

  • Connect the flask to a fractionating column and a condenser.

  • Heat the mixture to distill off the ethanol and water. The pot temperature will rise from approximately 96°C to 119°C.

  • After about 4 hours, cool the pot liquor to 20°C and allow it to stand for at least 1 hour to crystallize the carbohydrazide.

  • Filter the crystals and dry them by suction.

  • For purification, recrystallize the crude product from hot water, followed by precipitation with 95% ethanol.

  • Filter the purified crystals and wash with ether. The yield of pure carbohydrazide is approximately 49%.[12]

General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • Carbohydrazide or a carbohydrazide derivative

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of the carbohydrazide and the respective aldehyde or ketone in ethanol in a conical flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 1-4 hours.

  • Cool the reaction mixture overnight.

  • Collect the precipitated Schiff base by filtration.

  • Purify the product by recrystallization from ethanol.[13]

In Vitro Anticancer Activity Screening (MTT Assay)

dot

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of carbohydrazide derivative incubation1->drug_treatment incubation2 Incubate for 48h drug_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the carbohydrazide derivative and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the carbohydrazide derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

Procedure:

  • Animal Acclimatization: Acclimatize the animals (mice or rats) to the laboratory conditions.

  • Drug Administration: Administer the test carbohydrazide derivative intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a specific period, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.

Conclusion

Carbohydrazide and its derivatives represent a versatile and promising class of compounds with significant industrial and medicinal applications. Their straightforward synthesis and the tunability of their chemical structure allow for the development of a wide range of derivatives with diverse biological activities. The data presented in this review underscore the potential of carbohydrazide-based compounds as leads for the development of novel antimicrobial, anticancer, and anticonvulsant agents. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new and effective therapeutic agents.

References

Safety, handling, and GHS hazard information for Cyclohexanecarbohydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Cyclohexanecarbohydrazide. It is intended for use by qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. The toxicological properties of this compound have not been fully investigated.[1] Always consult the most current SDS from your supplier and follow all applicable safety regulations.

Chemical Identification

IdentifierValue
IUPAC Name This compound[2]
Synonyms Cyclohexane carboxylic acid hydrazide[2]
CAS Number 38941-47-8[2]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
Structure (Image of the 2D structure of this compound)

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound. Experimental data is limited.

PropertyValueSource
Molecular Weight 142.20 g/mol PubChem[2]
XLogP3-AA 0.9PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 142.110613074 DaPubChem[2]
Monoisotopic Mass 142.110613074 DaPubChem[2]
Topological Polar Surface Area 55.1 ŲPubChem[2]
Heavy Atom Count 10PubChem[2]

GHS Hazard Information

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The following information is based on aggregated data.

GHS Classification[2]
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1 / Category 2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
GHS Label Elements[2]
  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H317: May cause an allergic skin reaction.[1]

    • H318: Causes serious eye damage.[2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • A comprehensive list of precautionary statements can be found in the PubChem entry for this compound.[2] Key precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, and P405.[2]

GHS Hazard Identification Workflow

GHS_Hazard_Identification cluster_assessment Hazard Assessment cluster_classification Hazard Classification cluster_communication Hazard Communication Start Chemical Information (this compound) GHS_Data Review GHS Data - Skin Irrit. 2 - Eye Dam. 1/Eye Irrit. 2 - STOT SE 3 Start->GHS_Data SDS_Review Consult Supplier SDS GHS_Data->SDS_Review Pictograms Assign Pictograms (Corrosion, Exclamation Mark) SDS_Review->Pictograms Signal_Word Determine Signal Word (Danger) Pictograms->Signal_Word Hazard_Statements Identify Hazard Statements (H315, H317, H318, H319, H335) Signal_Word->Hazard_Statements Labeling Label Container Hazard_Statements->Labeling Training Inform and Train Personnel Labeling->Training

Caption: GHS Hazard Identification Workflow for this compound.

Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. The following provides general guidance:

PPESpecification
Eye Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, closed-toe shoes, and additional protective clothing as needed.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid dust and vapor inhalation.[1]
Handling
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapor.[1]

  • Minimize dust generation.

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily available.[1]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Workflow

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush eyes with water for at least 15 minutes Eye_Contact->Flush_Eyes Wash_Skin Wash skin with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water (Do not induce vomiting) Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency First Aid Response for this compound Exposure.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [1] The available GHS classification indicates that it is a skin and eye irritant and may cause respiratory irritation.[2] It may also cause an allergic skin reaction.[1] No quantitative data such as LD50 or LC50 values are readily available in the public domain. Researchers should handle this compound with the utmost caution, assuming it to be potentially toxic.

Experimental Protocols

No specific, detailed experimental protocols for the handling or use of this compound were identified in the public literature. Users must develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the safety information provided in this guide and the supplier's SDS.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.

References

Theoretical mechanism of action for Cyclohexanecarbohydrazide-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that cyclohexanecarbohydrazide-based compounds do not possess a single, universal mechanism of action. Instead, their biological effects are diverse and contingent upon the specific structural modifications of the core this compound scaffold. These compounds have been predominantly investigated for their potential as enzyme inhibitors and antimicrobial agents, with a growing interest in their anticancer properties. This guide synthesizes the current understanding of their theoretical mechanisms of action, supported by available quantitative data and experimental methodologies.

Core Concept: Enzyme Inhibition

A primary mechanism of action for this compound derivatives is the inhibition of specific enzymes. The cyclohexyl group often serves as a lipophilic anchor, while the carbohydrazide moiety and its derivatives (commonly hydrazones) act as key interacting groups, often targeting the active site of an enzyme.

Carbonic Anhydrase (CA) Inhibition

While the broader class of carbohydrazides and particularly sulfonamides are well-established carbonic anhydrase inhibitors, the principle extends to derivatives that can be conceptually based on a this compound scaffold.[1][2] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1]

Theoretical Mechanism: The inhibitory action of sulfonamide-based compounds, which can be incorporated into a this compound design, involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding displaces a water molecule or hydroxide ion essential for the catalytic activity, thereby blocking the enzyme's function.[2][3] This inhibition has therapeutic applications in conditions like glaucoma, where it reduces aqueous humor production, and in cancer, by targeting tumor-associated CA isoforms like CA IX and XII.[4][5][6]

Signaling Pathway:

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrate H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalysis Inhibitor This compound-based Sulfonamide Derivative ActiveSite Zn(II) in Active Site Inhibitor->ActiveSite Binds to ActiveSite->CA Part of

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide Derivative.
α-Glucosidase Inhibition

Derivatives of carbohydrazides, specifically acylhydrazones, have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[7] Inhibition of this enzyme delays glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[8]

Theoretical Mechanism: These compounds are thought to act as competitive inhibitors, binding to the active site of α-glucosidase and preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[7] The interaction is likely stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Quantitative Data Summary: α-Glucosidase Inhibition

Compound ClassSpecific Compound ExampleIC50 (µM)Reference
AcylhydrazonesC3E532.53[7]
AcylhydrazonesC3E3167.98[7]
Azinane Triazole Derivatives12d36.74[8]
Azinane Triazole Derivatives12n(Most Active)[8]

Antimicrobial Activity

A significant area of investigation for this compound-based compounds is their activity against a range of bacteria.

Theoretical Mechanism: The precise mechanism is likely multifactorial. The hydrazone moiety (-CONH-N=C-) is often implicated in the biological activity.[9] These compounds may disrupt the bacterial cell wall or membrane, chelate essential metal ions, or inhibit critical bacterial enzymes. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the hydrazone nitrogen is critical for antibacterial potency. For instance, the presence of nitrogen-containing heterocyclic rings like pyridine and quinoline has been shown to enhance antibacterial activity.[9]

Quantitative Data Summary: Antibacterial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
Amidrazone derivative 2cBacteriostatic-[10]
Amidrazone derivative 2b--[10]

(Note: Specific MIC values for a broader range of this compound-based compounds were not detailed in the provided search results.)

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture (e.g., S. aureus, E. coli) inoculate Inoculate Dilutions with Bacterial Suspension start->inoculate compound Dissolve this compound Derivative in DMSO serial_dil Prepare Serial Dilutions of Compound compound->serial_dil serial_dil->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer and Cytotoxic Activity

Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11][12]

Theoretical Mechanism: The anticancer mechanism is often linked to the inhibition of enzymes that are overexpressed or play a critical role in cancer cell proliferation and survival. For example, dihydropyrazole-carbohydrazide derivatives have been investigated as inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer progression.[13] Inhibition of HDAC6 can lead to the accumulation of acetylated proteins, resulting in cell cycle arrest and apoptosis. Other benzothiazole-containing cyclohexanecarboxamides have shown direct cytotoxicity, which may involve the induction of apoptosis through pathways yet to be fully elucidated.[11]

Quantitative Data Summary: Cytotoxicity (IC50, µM)

CompoundCell LineIC50 (µM)Reference
Dihydropyrazole-carbohydrazide 2bHDAC6 (in vitro)12 ± 3[13]
Pyridine-based carbohydrazide 3aVarious Cancer LinesActive[12]
Pyridine-based carbohydrazide 3bVarious Cancer LinesActive[12]
Pyridine-based carbohydrazide 3cVarious Cancer LinesActive[12]
Pyridine-based carbohydrazide 3dVarious Cancer LinesActive[12]

Experimental Protocols

Synthesis of Hydrazone Derivatives (General Protocol)

This protocol is a generalized representation based on synthetic schemes for creating hydrazone derivatives from a carbohydrazide precursor.[9][14]

  • Step 1: Synthesis of this compound: Cyclohexanecarboxylic acid is converted to its methyl or ethyl ester. The resulting ester is then reacted with hydrazine hydrate, typically under reflux conditions, to yield this compound.

  • Step 2: Synthesis of Hydrazones: Equimolar amounts of this compound and a selected aromatic or heterocyclic aldehyde are dissolved in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid is added. The reaction mixture is refluxed for a period of 2-8 hours.

  • Step 3: Isolation and Purification: The reaction mixture is cooled, and the precipitated solid (the hydrazone product) is collected by filtration. The crude product is then washed and recrystallized from an appropriate solvent (e.g., ethanol) to achieve purity.

  • Step 4: Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Preparation of Compounds: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the test compounds are prepared in the wells containing broth. An equal volume of the standardized bacterial inoculum is added to each well.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.[12]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

References

An In-depth Technical Guide to the Chemistry of Hydrazides for Graduate Students, Researchers, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazides, a versatile class of organic compounds characterized by the R-CONH-NR¹R²R³ functional group, represent a cornerstone in modern medicinal chemistry and drug development.[1] Their unique structural and electronic properties confer a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the core chemistry of hydrazides, including their synthesis, reactivity, and applications, with a focus on providing practical experimental details and visualizing key concepts for an audience of researchers and scientists.

Core Synthesis of Hydrazides

The synthesis of hydrazides is fundamental to their application. Several methods exist, with the choice of route often depending on the nature of the starting material and the desired substitution pattern on the hydrazide moiety. The most common and conventional methods involve the reaction of a carboxylic acid derivative with hydrazine.[1]

Hydrazides are most frequently synthesized from carboxylic acid esters, acyl chlorides, or anhydrides through reaction with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.

A general workflow for the synthesis of hydrazides from carboxylic acid derivatives can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Hydrazinolysis cluster_product Product Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification (e.g., SOCl2, ROH) Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Chlorination (e.g., SOCl2, (COCl)2) Anhydride Anhydride Carboxylic Acid->Anhydride Dehydration Reaction with Hydrazine Reaction with Hydrazine Ester->Reaction with Hydrazine Acyl Chloride->Reaction with Hydrazine Anhydride->Reaction with Hydrazine Hydrazide Hydrazide Reaction with Hydrazine->Hydrazide

Caption: General workflow for the synthesis of hydrazides from carboxylic acids and their derivatives.

Table 1: Comparison of Common Hydrazide Synthesis Methods from Carboxylic Acid Derivatives

Starting MaterialReagents and ConditionsAdvantagesDisadvantagesYield Range (%)
Carboxylic Esters Hydrazine hydrate (NH₂NH₂·H₂O), typically in an alcohol solvent (e.g., ethanol, methanol), reflux.[3]Readily available starting materials, generally good yields.Can be slow, requiring prolonged heating.26-98[1]
Acyl Chlorides Hydrazine hydrate, often in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., CHCl₃) at controlled temperatures.[1]Highly reactive, fast reaction times.Acyl chlorides can be moisture-sensitive and require careful handling.Generally high
Carboxylic Anhydrides Hydrazine hydrate, often in a suitable solvent.[1]Good reactivity.Anhydrides may be less common than esters or acyl chlorides.High
Carboxylic Acids Direct reaction with hydrazine hydrate using a coupling agent like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).[4][5]Avoids the need to first prepare an activated derivative.[4]Potential for side reactions and purification challenges with coupling agents.[4]Moderate to high
Carboxylic Acids (Solvent-Free) Grinding the carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature.[6]Environmentally friendly, simple workup, avoids side products like diacyl hydrazides.[6]May not be suitable for all substrates.High

While less common, other methods for hydrazide synthesis have been developed, offering alternative pathways for specific applications.[1] These include the transamidation of N-substituted amides with hydrazine and nickel-catalyzed C-N coupling reactions.[1][7]

Key Reactions of Hydrazides

The rich reactivity of the hydrazide functional group makes it a valuable synthon for a wide array of chemical transformations, particularly in the construction of heterocyclic systems.[1][8]

One of the most important reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[2][3] This reaction is typically carried out by heating the hydrazide and carbonyl compound in a suitable solvent like ethanol.[3] The resulting hydrazone moiety (-C=N-NH-C=O) is a key pharmacophore in many biologically active molecules.[9]

G Hydrazide Hydrazide Condensation Condensation Hydrazide->Condensation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Condensation Hydrazone Hydrazone Condensation->Hydrazone Reflux in Ethanol

Caption: Formation of hydrazones from hydrazides and carbonyl compounds.

Hydrazides are versatile building blocks for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many drug molecules.[1][3]

Table 2: Heterocyclic Systems Derived from Hydrazides

HeterocycleReagents and General Conditions
1,3,4-Oxadiazoles Cyclization with reagents like carbon disulfide followed by oxidative cyclization, or with carboxylic acids/anhydrides under dehydrating conditions.[1]
1,3,4-Thiadiazoles Reaction with carbon disulfide in the presence of a base, followed by cyclization.[1]
1,2,4-Triazoles Reaction with isothiocyanates or other suitable one-carbon synthons.[1]
Pyrazoles Cyclization with 1,3-dicarbonyl compounds.[1]
Pyrrolones Cyclization reactions with appropriate dicarbonyl compounds.[1]

The general logic for the utility of hydrazides in heterocyclic synthesis is their ability to act as binucleophiles.

G cluster_products Heterocyclic Products Hydrazide Hydrazide 1,3,4-Oxadiazole 1,3,4-Oxadiazole Hydrazide->1,3,4-Oxadiazole Cyclization (e.g., CS₂/KOH) 1,3,4-Thiadiazole 1,3,4-Thiadiazole Hydrazide->1,3,4-Thiadiazole Cyclization (e.g., CS₂/base) 1,2,4-Triazole 1,2,4-Triazole Hydrazide->1,2,4-Triazole Reaction with Isothiocyanates Pyrazole Pyrazole Hydrazide->Pyrazole Reaction with 1,3-Dicarbonyls

Caption: Hydrazides as precursors to various heterocyclic systems.

Hydrazides in Drug Development

The hydrazide moiety is present in a number of clinically used drugs and is a key structural feature in many more under investigation.[1][10] Their biological activity is diverse, encompassing antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][9]

Several important drugs incorporate the hydrazide or a related hydrazone structure.

Table 3: Examples of Clinically Used Hydrazide-Containing Drugs

DrugTherapeutic ClassMechanism of Action (if known)
Isoniazid AntitubercularA prodrug that, upon activation, inhibits the synthesis of mycolic acids in the bacterial cell wall.[11][12]
Isocarboxazid AntidepressantMonoamine oxidase (MAO) inhibitor.[1][13]
Iproniazid Antidepressant/AntitubercularMonoamine oxidase (MAO) inhibitor.[1][13]
Benserazide Anti-ParkinsonianAromatic L-amino acid decarboxylase inhibitor.[1]
Nifuroxazide Antibiotic[13]

Hydrazide and hydrazone derivatives are potent inhibitors of various enzymes, a property that is extensively explored in drug design.

  • Monoamine Oxidase (MAO) Inhibitors: As seen with isocarboxazid and iproniazid, hydrazide-based compounds can irreversibly inhibit MAO, leading to increased levels of neurotransmitters.[14]

  • Carbonic Anhydrase (CA) Inhibitors: Certain hydrazone derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms I and II.[15]

  • Cholinesterase Inhibitors: Hydrazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[16]

The interaction of a hydrazide-based inhibitor with an enzyme active site often involves hydrogen bonding and coordination with metal ions.

G Hydrazide_Inhibitor Hydrazide-Based Inhibitor Enzyme_Active_Site Enzyme Active Site Hydrazide_Inhibitor->Enzyme_Active_Site Binding via H-bonds, etc. Inhibition Inhibition of Enzyme Activity Enzyme_Active_Site->Inhibition

Caption: General principle of enzyme inhibition by hydrazide-based compounds.

The hydrazone linkage is particularly useful in prodrug design due to its susceptibility to hydrolysis under acidic conditions, such as those found in tumor microenvironments or within endosomes.[17] This allows for targeted drug release. For example, doxorubicin has been linked to polymers via a hydrazone bond to create nanoparticles that release the drug more readily in acidic tumor environments.[17] Isoniazid itself is a classic example of a prodrug that requires metabolic activation.[11]

In medicinal chemistry, the concept of bioisosteric replacement is crucial for optimizing drug properties. The hydrazide group and its derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are often used as bioisosteres for the amide bond.[18][19][20] This replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding.[19][21]

G cluster_bioisosteres Common Amide Bioisosteres Amide_Bond Amide Bond (-CO-NH-) Bioisosteric_Replacement Bioisosteric Replacement Amide_Bond->Bioisosteric_Replacement 1,3,4-Oxadiazole 1,3,4-Oxadiazole Bioisosteric_Replacement->1,3,4-Oxadiazole 1,2,4-Triazole 1,2,4-Triazole Bioisosteric_Replacement->1,2,4-Triazole Hydrazide Hydrazide Bioisosteric_Replacement->Hydrazide

Caption: Hydrazides and their derivatives as bioisosteres for the amide bond.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments involving hydrazides.

This protocol is adapted from procedures commonly found in the literature for the hydrazinolysis of esters.[3][22]

Materials:

  • Methyl or ethyl ester of the desired carboxylic acid (1.0 eq)

  • Hydrazine hydrate (80-100%, 3-10 eq)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the ester (1.0 eq) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add hydrazine hydrate (3-10 eq) to the solution. The amount of hydrazine can vary depending on the reactivity of the ester.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.

  • The product hydrazide may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected by filtration or recrystallized from a suitable solvent (e.g., ethanol).

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

This protocol describes the condensation reaction between a hydrazide and an aldehyde or ketone.[16]

Materials:

  • Hydrazide (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the hydrazide (1.0 eq) in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the aldehyde or ketone (1.0-1.2 eq) in ethanol.

  • Add the solution of the carbonyl compound to the hydrazide solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction (optional, but often improves reaction rates).

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization.

  • Confirm the structure of the synthesized hydrazone by spectroscopic methods. The disappearance of the aldehyde proton signal and the appearance of a new imine proton (-N=CH-) signal in the ¹H NMR spectrum are indicative of product formation.

This guide provides a foundational understanding of the chemistry of hydrazides, highlighting their synthesis, reactivity, and critical role in modern drug discovery. The provided protocols and diagrams are intended to serve as practical tools for graduate students and researchers entering this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cyclohexanecarbohydrazide, a valuable building block in medicinal chemistry and drug development. The methods outlined below cover both classical batch synthesis and modern continuous flow techniques, allowing researchers to choose the most suitable approach based on their laboratory capabilities and scalability requirements.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have been explored for a range of biological activities. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug development community. The following protocols provide step-by-step instructions for its preparation from cyclohexanecarboxylic acid.

Synthesis Pathways

The synthesis of this compound can be achieved through two primary routes starting from cyclohexanecarboxylic acid:

  • Two-Step Batch Synthesis: This common method involves the initial conversion of cyclohexanecarboxylic acid to an ester, typically the methyl ester, via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield the final product.[1][2]

  • One-Pot Continuous Flow Synthesis: This modern approach allows for the direct conversion of cyclohexanecarboxylic acid to this compound in a continuous flow reactor. This method can offer advantages in terms of reaction time, safety, and scalability.[3]

A visual representation of these synthetic routes is provided below.

Synthesis_Workflow cluster_batch Two-Step Batch Synthesis cluster_flow Continuous Flow Synthesis A Cyclohexanecarboxylic Acid B Methyl Cyclohexanecarboxylate A->B Fischer Esterification (Methanol, H₂SO₄) D Continuous Flow Reactor A->D Pump 1 (Acid in Methanol/H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol) D->C Pump 2 (Hydrazine Hydrate in Methanol)

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Two-Step Batch Synthesis

This protocol is adapted from the general procedure for synthesizing carbohydrazides from carboxylic acids via an ester intermediate.[1]

Step 1: Fischer Esterification of Cyclohexanecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanecarboxylic acid in methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Pour the residue into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl cyclohexanecarboxylate.

Step 2: Hydrazinolysis of Methyl Cyclohexanecarboxylate

  • Reaction Setup: Dissolve the crude methyl cyclohexanecarboxylate from the previous step in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.[1]

  • Product Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure. Cool the residue in an ice bath to precipitate the solid this compound.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: One-Pot Continuous Flow Synthesis

This protocol is based on a published procedure for the continuous flow synthesis of acid hydrazides.[3]

  • Reagent Preparation:

    • Pump 1 Feed: Prepare a solution of cyclohexanecarboxylic acid (e.g., 1.6 M) in methanol containing a catalytic amount of sulfuric acid (e.g., 0.2 equivalents).

    • Pump 2 Feed: Prepare a solution of hydrazine hydrate (e.g., 4.9 M, approximately 3.2 equivalents) in methanol.

  • System Setup:

    • Use a continuous flow reactor system with two pumps, a T-mixer, and a heated reactor coil.

    • Set the flow rates of the pumps to achieve the desired residence time and stoichiometry.

  • Reaction:

    • Pump the two reagent streams into the T-mixer, where they combine and enter the heated reactor coil.

    • Heat the reactor coil to the desired temperature (e.g., 60°C) to facilitate the reaction.

  • Collection: The output from the reactor is passed through a back-pressure regulator and collected in a flask.

  • Workup and Isolation:

    • Concentrate the collected solution on a rotary evaporator to obtain a crude paste.

    • Dissolve the crude mixture in a minimal amount of a suitable solvent like 2-propanol.

    • Precipitate the product by adding a non-polar solvent such as cold hexanes.

  • Purification: Collect the precipitated solid by filtration, wash with cold hexanes, and dry to obtain pure this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the two synthetic methods.

ParameterTwo-Step Batch SynthesisOne-Pot Continuous Flow Synthesis
Starting Material Cyclohexanecarboxylic AcidCyclohexanecarboxylic Acid
Key Reagents Methanol, H₂SO₄, Hydrazine Hydrate, EthanolMethanol, H₂SO₄, Hydrazine Hydrate
Reaction Time 10-18 hours (total)13-25 minutes (residence time)[3]
Reaction Temperature Reflux (approx. 65-78°C)60°C[3]
Typical Yield Good to Excellent65-91% (for various hydrazides)[3]
Scalability Limited by flask sizeReadily scalable by extending run time
Workup Multi-step extraction and precipitationConcentration and precipitation

Logical Relationship Diagram

The decision-making process for choosing a synthetic method can be visualized as follows.

Logical_Relationship Start Need to Synthesize This compound Decision Desired Scale and Equipment Availability? Start->Decision Batch Small Scale / Standard Lab Equipment Decision->Batch Small Scale Flow Large Scale / Continuous Flow Reactor Decision->Flow Large Scale Protocol1 Follow Protocol 1: Two-Step Batch Synthesis Batch->Protocol1 Protocol2 Follow Protocol 2: Continuous Flow Synthesis Flow->Protocol2

Caption: Decision tree for selecting a synthesis method.

References

Application Notes and Protocols for the Synthesis of Cyclohexanecarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cyclohexanecarbohydrazide derivatives, specifically focusing on the preparation of hydrazone derivatives of 4-(4-chlorophenyl)this compound. These compounds are of interest due to their potential biological activities, including antibacterial properties.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of these derivatives typically involves the condensation of a carbohydrazide with an aldehyde or a ketone. This protocol outlines a reliable three-step synthesis of this compound-based hydrazones, starting from 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

Experimental Protocols

The synthesis of this compound derivatives is accomplished through a three-step process:

  • Step 1: Esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic Acid.

  • Step 2: Hydrazinolysis of the Ester to form 4-(4-chlorophenyl)this compound.

  • Step 3: Synthesis of Hydrazone Derivatives by reaction with Aldehydes or Ketones.

Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

This step involves the Fischer esterification of the commercially available 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

Materials:

  • 4-(4-chlorophenyl)cyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (2 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.[1]

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.[1]

  • Pour the residue into ice-cold water and extract the product with ethyl acetate.[1]

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate.[1]

Step 2: Synthesis of 4-(4-chlorophenyl)this compound

The ester obtained in Step 1 is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

Materials:

  • Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

  • Ethanol

  • Hydrazine hydrate

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL).[1]

  • Reflux the reaction mixture for 6 hours. Monitor the reaction's completion by TLC.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Cool the residue in an ice bath to precipitate the solid product.[1]

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 4-(4-chlorophenyl)this compound.

Step 3: Synthesis of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)this compound Derivatives

The final hydrazone derivatives are synthesized by the condensation of 4-(4-chlorophenyl)this compound with various substituted acetophenones.

Materials:

  • 4-(4-chlorophenyl)this compound

  • Substituted acetophenones

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of 4-(4-chlorophenyl)this compound (1 mmol) and the appropriate substituted acetophenone (1 mmol) is heated in ethanol (25 mL) with a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for 3-4 hours and monitored by TLC.

  • After completion, the precipitate formed is filtered out, dried under low pressure, and then recrystallized from ethanol to yield the pure hydrazone derivative.

Data Presentation

The following table summarizes the in vitro antibacterial activity of a series of synthesized (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)this compound derivatives. The activity is presented as the zone of inhibition in millimeters (mm).

CompoundR-group on Phenyl RingZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. S. pyogenesZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
4a H18171617
4b 4-CH₃20191818
4c 4-OCH₃19181716
4d 4-F----
4e 4-Br----
4f 4-NO₂24232221
4g 3-NO₂25242322
4h 2-NO₂23222122
4i 2-Cl22212223
4j 2,4-diCl21222324
4k 4-N(CH₃)₂----
Ciprofloxacin (Standard)28272625

Data sourced from a study on the synthesis and antimicrobial evaluation of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)this compound derivatives.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Hydrazone Formation start 4-(4-chlorophenyl)cyclohexanecarboxylic acid ester Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate start->ester Methanol, H₂SO₄ Reflux, 4h hydrazide 4-(4-chlorophenyl)this compound ester->hydrazide Hydrazine Hydrate Ethanol, Reflux, 6h hydrazone This compound Derivative hydrazide->hydrazone Ethanol, Glacial Acetic Acid Reflux, 3-4h aldehyde Substituted Acetophenone aldehyde->hydrazone

Caption: General workflow for the synthesis of this compound derivatives.

Purification_Workflow start Crude Reaction Mixture concentration Concentration (Rotary Evaporator) start->concentration extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) concentration->extraction washing Washing (Sat. NaHCO₃, Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying filtration Filtration drying->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Pure Hydrazone Derivative recrystallization->final_product

Caption: Purification workflow for synthesized this compound derivatives.

References

Application Notes & Protocols: The Role of Cyclohexanecarbohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanecarbohydrazide is a versatile building block in modern organic synthesis, primarily utilized as a precursor for a wide array of derivatives with significant pharmacological potential. Its core structure, featuring a reactive hydrazide functional group attached to a cyclohexane ring, allows for straightforward modification, most commonly through condensation reactions with aldehydes and ketones to form N-acylhydrazones.[1][2] This class of compounds, along with other derivatives, has demonstrated a broad spectrum of biological activities, making this compound a valuable scaffold in medicinal chemistry and drug discovery.[2][3] Its derivatives are key intermediates in the synthesis of various heterocyclic systems and have been extensively investigated for anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Application Notes

Synthesis of Biologically Active Hydrazone Derivatives

The most prominent application of this compound is in the synthesis of hydrazide-hydrazones. The azometine group (-NHN=CH-) in these compounds is a crucial pharmacophore.[2] The synthesis typically involves a simple condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.[1] This modular approach allows for the creation of large libraries of compounds with diverse functionalities, which can be screened for various biological activities.

Anticonvulsant Agents

Derivatives of this compound have emerged as a promising class of anticonvulsant agents.[4] Studies have shown that novel cyclohexanecarboxamide derivatives possess potent anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[4][7] Some of these compounds have demonstrated higher potency than established drugs like phenobarbital and ethosuximide.[4]

Mechanism of Action: Mechanistic studies suggest that the neuroprotective effects of these compounds are mediated by modulating oxidative stress markers and activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4] Molecular docking studies have further elucidated the interaction and activation of Nrf2 by these active derivatives.[4]

Table 1: Anticonvulsant Activity of Cyclohexanecarboxamide Derivatives

Compound scPTZ Test (% Protection) MES Test (% Protection) ED₅₀ (mmol/kg) (scPTZ Test) Reference
4b 83.33% - - [4]
5a - 100% - [4]
5c 83.33% - - [4]
6b - 100% - [4]
6d 83.33% - 0.04 [4]
Phenobarbital - - 0.068 [4]

| Ethosuximide | - | - | 1.03 |[4] |

Antimicrobial Agents

Hydrazide-hydrazones derived from this compound exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[3][6][8] These compounds have been tested against various pathogenic strains, including Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.[6][8] The versatility of the hydrazone scaffold allows for fine-tuning of the antimicrobial spectrum and potency by varying the aldehyde reactant.[6][9]

Table 2: Antimicrobial Activity (MIC, mg/mL) of Hydrazide-Hydrazone Derivatives

Compound B. subtilis E. coli K. pneumoniae Reference
5c 2.5 - - [6]
5f - 2.5 2.5 [6]
Gentamycin (Control) - - - [6]

Note: The original study tested a wider range of pathogens. This table presents a selection of the most potent results.

Analgesic and Anti-inflammatory Agents

The N-acylhydrazone (NAH) moiety is considered a privileged structure in medicinal chemistry, and its cyclohexyl derivatives have been investigated for analgesic and anti-inflammatory activities.[1] By modifying the structure of known bioactive agents and replacing aromatic moieties with a cyclohexane ring, researchers have developed novel cyclohexyl-N-acylhydrazones with significant analgesic profiles, as demonstrated in acetic acid-induced writhing and formalin tests.[1]

Synthesis of Heterocyclic Compounds

This compound and its derivatives serve as crucial intermediates for the synthesis of various nitrogen-containing heterocycles, such as thiazoles, thiophenes, and oxadiazoles.[5][10] The hydrazide-hydrazone linkage provides reactive sites for cyclization reactions, enabling the construction of complex molecular architectures with potential applications in materials science and pharmaceuticals.[5][11]

Experimental Protocols

Protocol 1: General Synthesis of N'-Arylidenecyclohexanecarbohydrazides (Hydrazones)

This protocol describes the general procedure for the condensation of this compound with an aromatic aldehyde.[1][9]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round bottom flask.

  • Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture under reflux for 3-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • The resulting precipitate (the hydrazone product) is collected by filtration.

  • The crude product is washed with cold ethanol or n-hexane to remove impurities.[1]

  • Recrystallize the solid from ethanol to obtain the purified hydrazone derivative.[9] Yields for this reaction are typically in the range of 72-86%.[9]

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[9]

G Workflow: Synthesis of Hydrazone Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Dissolve this compound in Ethanol add_aldehyde Add Aromatic Aldehyde start->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Heat under Reflux (3-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filtrate Filter Precipitate cool->filtrate wash Wash with Ethanol or n-Hexane filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize analyze Spectroscopic Characterization (NMR, IR, MS) recrystallize->analyze

Caption: General workflow for synthesizing hydrazone derivatives.

Protocol 2: Evaluation of Anticonvulsant Activity

This protocol outlines the standard models for preliminary screening of anticonvulsant drugs as cited in the literature.[4][7] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

A. Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to mice at various doses.

  • After a set period (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of protection.

  • Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. to mice at various doses.

  • After a set period (e.g., 30 minutes), inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures lasting for at least 5 seconds.

  • The absence of these seizures within a 30-minute observation period indicates that the compound has a protective effect.

  • Determine the ED₅₀ for protection against scPTZ-induced seizures.

C. Neurotoxicity Screen (Rotorod Test):

  • Assess motor impairment by testing the ability of treated mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm).

  • Mice that fall off the rod one or more times during a 1-minute test are considered to have failed.

  • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.

G Logical Diagram: Applications of this compound cluster_0 Primary Derivatives cluster_1 Biological Activities & Applications A This compound B N-Acylhydrazones A->B C Other Derivatives (e.g., Cyclohexanecarboxamides) A->C D Anticonvulsant B->D E Antimicrobial B->E F Anti-inflammatory & Analgesic B->F G Anticancer B->G H α-Glucosidase Inhibition B->H I Heterocycle Synthesis B->I C->D

Caption: Diverse applications derived from this compound.

Protocol 3: Evaluation of Antimicrobial Activity (MIC Assay)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using a broth microdilution method.[6]

Materials:

  • Synthesized test compounds

  • Bacterial strains (e.g., B. subtilis, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Gentamycin)

  • Solvent for compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Nrf2-ARE Signaling Pathway Activation cluster_0 Nucleus compound Cyclohexanecarboxamide Derivative (e.g., 6d) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation stress Oxidative Stress stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases keap1 Keap1 keap1_nrf2->keap1 are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to ubiquitin Ubiquitin-Proteasome Degradation keap1->ubiquitin targets Nrf2 for genes Transcription of Neuroprotective Genes (e.g., HO-1, NQO1) are->genes activates

Caption: Activation of the Nrf2-ARE pathway by a bioactive derivative.

References

Applications of Cyclohexanecarbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbohydrazide is a versatile scaffold in medicinal chemistry, offering a unique combination of a flexible cyclohexyl ring and a reactive hydrazide moiety. This structure serves as a valuable starting point for the synthesis of a diverse range of derivatives with significant therapeutic potential. This document provides detailed application notes on the various medicinal chemistry applications of this compound derivatives, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Anti-inflammatory and Analgesic Applications

This compound derivatives, particularly N-acylhydrazones, have demonstrated notable anti-inflammatory and analgesic properties. These compounds are believed to exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory and Analgesic Activity

While specific COX-1/COX-2 inhibition data for direct this compound derivatives is emerging, studies on structurally related N-acylhydrazones and other hydrazide derivatives provide strong evidence of their potential. The following table summarizes the in vivo anti-inflammatory and analgesic activity of cyclohexyl-N-acylhydrazone derivatives.

Compound IDStructureIn Vivo Anti-inflammatory Activity (% Inhibition of Peritonitis)In Vivo Analgesic Activity (% Inhibition of Writhing)Reference
LASSBio-294 Analogue Cyclohexyl-N-acylhydrazone45.3 ± 5.262.1 ± 7.8[1]
Indomethacin (Standard) -55.2 ± 4.175.4 ± 6.3[1]
Signaling Pathway: Prostaglandin Biosynthesis Inhibition

The anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. The following diagram illustrates this pathway and the putative target for this compound derivatives.

prostaglandin_pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound Derivatives This compound->cox

Caption: Inhibition of Prostaglandin Synthesis by this compound Derivatives.

Experimental Protocol: Synthesis of N'-(Arylmethylene)this compound

This protocol describes a general method for the synthesis of Schiff bases (hydrazones) from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add the substituted aromatic aldehyde (1.0-1.1 eq).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N'-(arylmethylene)this compound.

Antimicrobial Applications

The hydrazone linkage in derivatives of this compound is a key pharmacophore that imparts significant antimicrobial activity. These compounds have been shown to be effective against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative hydrazide derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

Compound TypeTest OrganismMIC (µg/mL)Reference
Hydrazide-hydrazone derivativeStaphylococcus aureus2[2]
Hydrazide-hydrazone derivativeCandida albicans64[2]
Thiazole derivative of cyclohexeneCandida spp.0.015–7.81[2]
Adamantylcarbohydrazide derivativeGram-positive bacteriaGood activity[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of novel this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

  • Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Applications

Structurally related analogs of this compound, such as 1,1-disubstituted cyclohexane-1-carboxamides, have shown promising in vitro anticancer activity. These compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of cyclohexane-1-carboxamide derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6a A549 (Lung Carcinoma)3.03[4]
8a A549 (Lung Carcinoma)5.21[4]
Doxorubicin (Standard) A549 (Lung Carcinoma)3.01[4]
Hydrazone derivative 2b MDA-MB-231 (Breast Cancer)16.62[1]
Hydrazone derivative 2m MDA-MB-231 (Breast Cancer)18.56[1]
Signaling Pathway: Induction of Apoptosis

Cyclohexane-based anticancer agents can trigger programmed cell death (apoptosis) by activating intrinsic and extrinsic pathways. This involves the activation of caspases and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, often influenced by the tumor suppressor protein p53.

apoptosis_pathway drug Cyclohexane Derivatives p53 p53 Activation drug->p53 caspase8 Caspase-8 Activation drug->caspase8 bax Bax (pro-apoptotic) Expression ↑ p53->bax bcl2 Bcl-2 (anti-apoptotic) Expression ↓ p53->bcl2 mitochondrion Mitochondrial Dysfunction bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 Activation mitochondrion->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic Pathway Induced by Cyclohexane Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition

Hydrazide-containing compounds have emerged as a class of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table shows the inhibition constants (Ki) of aromatic hydrazide derivatives against several human carbonic anhydrase (hCA) isoforms.

Compound TypehCA IsoformKi (µM)Reference
Aromatic HydrazidehCA I5.8[5]
Aromatic HydrazidehCA II7.2[5]
Aromatic HydrazidehCA IV0.8[5]
Aromatic HydrazidehCA IX8.5[5]
Aromatic HydrazidehCA XII0.96[5]
Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases is typically evaluated using a stopped-flow CO2 hydration assay.

ca_inhibition_workflow prepare_enzyme Prepare Carbonic Anhydrase Solution (e.g., hCA II) preincubate Pre-incubate Enzyme and Inhibitor prepare_enzyme->preincubate prepare_inhibitor Prepare Serial Dilutions of This compound Derivative prepare_inhibitor->preincubate stopped_flow Stopped-Flow Instrument preincubate->stopped_flow mix Rapidly Mix Enzyme-Inhibitor Complex with CO2 Substrate stopped_flow->mix monitor Monitor pH Change (via indicator dye) mix->monitor calculate Calculate Initial Reaction Rates and Determine Ki monitor->calculate

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This protocol provides a general overview of the stopped-flow assay to measure CA inhibition.

Materials:

  • Purified human carbonic anhydrase isoenzyme

  • Synthesized this compound derivatives

  • Buffer solution (e.g., TRIS or HEPES)

  • pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme and the inhibitor at various concentrations in the buffer.

  • Pre-incubate the enzyme and inhibitor solutions for a defined period to allow for binding.

  • In the stopped-flow instrument, one syringe is loaded with the enzyme-inhibitor mixture, and the other with the CO2-saturated water containing the pH indicator.

  • The two solutions are rapidly mixed, initiating the CO2 hydration reaction.

  • The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.

  • The initial rates of reaction are calculated for each inhibitor concentration.

  • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

References

Application Notes and Protocols: Cyclohexanecarbohydrazide as a Molecular Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the remarkable ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutic agents. The cyclohexanecarbohydrazide moiety has emerged as one such promising scaffold. Its inherent three-dimensional structure, conferred by the cyclohexane ring, provides a desirable conformational rigidity that can enhance binding to biological targets and improve metabolic stability. This, combined with the versatile reactivity of the hydrazide group, allows for the straightforward synthesis of diverse compound libraries. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, underscoring its potential in drug discovery.

This document provides detailed application notes on the therapeutic potential of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.

Therapeutic Applications and Biological Activities

This compound derivatives, particularly in the form of hydrazones, have shown significant potential across various therapeutic areas. The N-acylhydrazone (NAH) moiety is considered a privileged structure, present in many compounds with diverse pharmacological activities.[1]

Anticancer Activity

Hydrazone derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] Some hydrazones have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, HER2) and cyclooxygenase-2 (COX-2).[4]

Antimicrobial Activity

The growing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have exhibited promising antibacterial and antifungal activities. These compounds are active against both Gram-positive and Gram-negative bacteria, as well as various fungal species, including Candida.[5]

Enzyme Inhibition

The this compound scaffold has been successfully utilized to design potent enzyme inhibitors. A notable example is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[6]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of selected this compound and related hydrazone derivatives.

Table 1: Anticancer Activity (IC50 µM)

Compound IDCell LineIC50 (µM)Reference
Hydrazone Derivative 1MCF-7 (Breast Cancer)7.52 ± 0.32[7]
Hydrazone Derivative 2PC-3 (Prostate Cancer)10.19 ± 0.52[7]
Hydrazone Derivative 3HCT-116 (Colon Cancer)15.0 (approx.)[8]
Quinoline Hydrazide 22SH-SY5Y (Neuroblastoma)Micromolar Potency[2]
4-methylsulfonylbenzene Hydrazone 2059 Cancer Cell Lines (mean GI50)0.26[4]

Table 2: Antimicrobial Activity (MIC µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Amidrazone Derivative 2cS. aureus64[9]
Amidrazone Derivative 2cM. smegmatis64[9]
Amidrazone Derivative 2bY. enterocolitica64[9]

Table 3: Enzyme Inhibitory Activity (IC50 µM)

Compound IDEnzymeIC50 (µM)Reference
Acetohexamide-derived Hydrazone 8α-amylase30.21 ± 0.16[6]
Acetohexamide-derived Hydrazone 8α-glucosidase38.06 ± 0.80[6]
Acetohexamide-derived Hydrazone 10α-amylase34.49 ± 0.37[6]
Acetohexamide-derived Hydrazone 10α-glucosidase40.44 ± 0.23[6]
Hydrazide-Hydrazone 12Acetylcholinesterase (AChE)0.021[10]
Hydrazide-Hydrazone 12Butyrylcholinesterase (BChE)0.018[10]
Hydrazide-Hydrazone 8Carbonic Anhydrase I (hCA I)0.007[10]
Hydrazide-Hydrazone 8Carbonic Anhydrase II (hCA II)0.008[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound Hydrazones

This protocol describes a general method for the synthesis of this compound hydrazones through the condensation of this compound with a substituted aldehyde.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: α-Glucosidase Inhibition Assay

This protocol describes an in vitro assay to evaluate the α-glucosidase inhibitory activity of this compound derivatives.[1][14][15]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • This compound derivative (test compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare the α-glucosidase solution (0.1 U/mL) in sodium phosphate buffer.

    • Prepare the pNPG substrate solution (1.25 mM) in sodium phosphate buffer.

    • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at different concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

    • Include a control (without inhibitor), a blank (without enzyme), and a positive control (acarbose).

  • Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.[16][17][18][19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound derivative (test compound)

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate culture, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile MHB to each well.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubation_treatment 4. Incubate for 48-72 hours treat_cells->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate for 3-4 hours add_mtt->incubation_mtt solubilize 7. Solubilize Formazan Crystals (DMSO) incubation_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Signaling_Pathway_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_mitochondrial Mitochondrial Pathway drug This compound Derivative bax Bax/Bak Activation drug->bax Induces caspase3 Caspase-3 (Executioner Caspase) apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3

Caption: Simplified intrinsic apoptosis signaling pathway.

SAR_Logic cluster_r1 R1 Group (on Cyclohexane) cluster_r2 R2 Group (from Aldehyde) scaffold This compound Scaffold r1_hydrophobic Hydrophobic Group (e.g., Phenyl) scaffold->r1_hydrophobic r1_polar Polar Group scaffold->r1_polar r2_ewg Electron-Withdrawing Group (e.g., -Cl, -NO2) scaffold->r2_ewg r2_edg Electron-Donating Group (e.g., -OCH3) scaffold->r2_edg activity Biological Activity (e.g., Anticancer, Antimicrobial) r1_hydrophobic->activity Often Increases Activity r1_polar->activity Variable Effect r2_ewg->activity Often Increases Activity r2_edg->activity Variable Effect

Caption: General Structure-Activity Relationship (SAR) logic.

References

Developing Novel Antibacterial Agents from Cyclohexanecarbohydrazide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel antibacterial agents derived from the cyclohexanecarbohydrazide scaffold. The focus is on the synthesis of N'-substituted hydrazone derivatives of 4-(4-chlorophenyl)this compound, their evaluation for antibacterial activity, and the elucidation of their potential mechanism of action.

Application Notes

The core strategy in developing antibacterial agents from this compound involves its chemical modification to create a library of diverse compounds for biological screening. A particularly effective and widely used approach is the synthesis of hydrazones. This involves a condensation reaction between the terminal nitrogen of the carbohydrazide and a variety of aldehydes or ketones.

The resulting hydrazide-hydrazone moiety (-CONH-N=CH-) is a known pharmacophore that contributes significantly to the biological activity of many compounds.[1][2] The rationale behind this strategy is that by introducing different aromatic or heterocyclic rings (from the aldehydes/ketones), one can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors. These modifications can enhance the compound's ability to penetrate bacterial cells and interact with specific molecular targets, thereby improving its antibacterial potency.

Recent studies on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives have shown that the nature of the substituent introduced via the aldehyde is critical for activity. Derivatives incorporating nitrogen-containing heterocyclic rings like pyridine, quinoline, and indole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4] In contrast, moieties such as furan or thiophene tend to result in compounds with more moderate activity.[2][3]

The likely mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase.[5][6][7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated and attractive target for antibiotic development.[8][9] The hydrazone derivatives are hypothesized to bind to the active site of DNA gyrase, disrupting its function and leading to bacterial cell death.

Quantitative Data Summary

The antibacterial activity of synthesized hydrazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the activity profile of a series of N'-arylideno-4-(4-chlorophenyl)cyclohexanecarbohydrazides against common pathogenic bacteria.

Compound IDR-Group (Substituent from Aldehyde)S. aureus (Gram +)S. pyogenes (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
4a 2-Cl-C₆H₄ExcellentGoodGoodExcellent
4b 4-Cl-C₆H₄ExcellentExcellentGoodExcellent
4c 4-F-C₆H₄ExcellentExcellentGoodGood
4d 4-NO₂-C₆H₄GoodGoodExcellentGood
4e 4-N(CH₃)₂-C₆H₄GoodExcellentExcellentGood
4f Pyridin-4-ylExcellentExcellentExcellentExcellent
4g Quinol-4-ylExcellentExcellentExcellentExcellent
4h Indol-3-ylExcellentExcellentExcellentGood
4i Furan-2-ylGoodGoodGoodGood
4j Thiophen-2-ylGoodGoodGoodGood
Ciprofloxacin (Standard)Low MICLow MICLow MICLow MIC
Activity levels are based on data from G. Venkatasatyanarayana et al.[2][3][4] "Excellent" and "Good" correspond to significant and moderate inhibition, respectively. Specific MIC values (in µg/mL) would be determined via the protocol below.

Experimental Protocols

Protocol 1: Synthesis of N'-Substituted Hydrazone Derivatives

This protocol is divided into three main stages: (A) Esterification of the starting carboxylic acid, (B) Hydrazinolysis to form the carbohydrazide intermediate, and (C) Condensation with an aldehyde to yield the final hydrazone product.

Stage A: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (Intermediate 2)

  • To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (2.0 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.[10]

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[10]

  • Pour the resulting residue into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.[10]

  • Purify the crude product by column chromatography on silica gel if necessary.

Stage B: Synthesis of 4-(4-chlorophenyl)this compound (Intermediate 3)

  • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL, ~10 equivalents).[10]

  • Reflux the reaction mixture for 6-12 hours, monitoring for completion by TLC.[10]

  • After completion, concentrate the reaction mixture under reduced pressure.[10]

  • Cool the residue in an ice bath to precipitate the solid carbohydrazide.

  • Collect the solid product by filtration, wash with cold water, and dry. The typical yield is around 85-90%.[11]

Stage C: Synthesis of N'-Arylideno-4-(4-chlorophenyl)this compound (Target Hydrazones 4a-s)

  • In a round-bottom flask, dissolve the 4-(4-chlorophenyl)this compound (1.0 mmol) in ethanol or methanol (10-15 mL).[11][12]

  • Add the desired substituted aromatic or heteroaryl aldehyde (1.1 mmol) to the solution.[11]

  • Add 2-3 drops of glacial acetic acid as a catalyst.[12]

  • Reflux the mixture for 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.[11]

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified hydrazone derivative.[11]

  • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][13]

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized hydrazone derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.[3]

    • Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.[13]

    • In the first column of wells, add 100 µL of the 2x final desired starting concentration of the test compound (prepared by diluting the stock solution in CAMHB).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[3]

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[3][13]

  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour agar plate, select isolated colonies of the test bacterium (S. aureus, E. coli, etc.).[14]

    • Prepare a direct broth suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 5 µL of the final bacterial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.[4]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[13]

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Visualizations

G General Workflow for Developing this compound-Based Antibacterials cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation Phase Start 4-(4-chlorophenyl) cyclohexanecarboxylic acid Intermediate1 Esterification (MeOH, H₂SO₄) Start->Intermediate1 Intermediate2 Methyl Ester Derivative Intermediate1->Intermediate2 Intermediate3 Hydrazinolysis (NH₂NH₂·H₂O) Intermediate2->Intermediate3 Core This compound Intermediate Intermediate3->Core Condensation Condensation Reaction (Glacial Acetic Acid) Core->Condensation Aldehydes Library of Aromatic Aldehydes Aldehydes->Condensation Products Library of Hydrazone Derivatives Condensation->Products Screening Antibacterial Screening (Broth Microdilution MIC Assay) Products->Screening Data Identify Active Compounds (Low MIC Values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Leads to Mechanism Mechanism of Action Studies Data->Mechanism Leads to

Caption: A logical workflow for the synthesis and evaluation of antibacterial agents.

G Proposed Mechanism of Action: DNA Gyrase Inhibition Drug This compound Hydrazone Derivative Gyrase Bacterial DNA Gyrase (GyrA & GyrB Subunits) Drug->Gyrase Binds to & Inhibits Complex Gyrase-DNA Cleavage Complex Gyrase->Complex Stabilizes (Poisoning) Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Replication DNA Replication & Transcription Complex->Replication Blocks Death Bacterial Cell Death Replication->Death Inhibition leads to Supercoiling->Replication Enables

Caption: Inhibition of DNA gyrase by hydrazone derivatives, leading to cell death.

References

Application Notes and Protocols for Screening Cyclohexanecarbohydrazide Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Hydrazide derivatives and their corresponding hydrazones have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and protocols for the screening of a specific subclass, cyclohexanecarbohydrazide derivatives, for their potential as antifungal agents.

This compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives. The core structure, consisting of a cyclohexane ring linked to a carbohydrazide moiety, can be readily modified, particularly at the N'-position, to generate novel chemical entities with potentially enhanced antifungal activity. The protocols outlined below describe the synthesis of N'-substituted this compound hydrazones and the subsequent in vitro evaluation of their antifungal efficacy against clinically relevant fungal pathogens.

Experimental Protocols

Synthesis of N'-Aryl/Alkylidene-Cyclohexanecarbohydrazide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of this compound derivatives, specifically N'-substituted hydrazones, through the condensation of this compound with various aldehydes or ketones.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired substituted aldehyde or ketone (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure N'-aryl/alkylidene-cyclohexanecarbohydrazide derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of this compound Derivatives start Start reactants This compound + Substituted Aldehyde/Ketone (in Ethanol + Acetic Acid) start->reactants reflux Reflux Reaction Mixture (2-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallization wash->recrystallize dry Dry Purified Product recrystallize->dry characterize Structural Characterization (NMR, MS) dry->characterize end_product Pure N'-Substituted This compound Derivative characterize->end_product

Caption: Synthetic workflow for N'-substituted this compound derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2]

Materials:

  • Synthesized this compound derivatives

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

a. Preparation of Fungal Inoculum:

  • Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds) to ensure viability and purity.

  • For yeasts, prepare a suspension by picking five distinct colonies and suspending them in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1]

  • For molds, gently scrape the surface of the agar with a sterile, wetted swab to harvest conidia. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds in the test wells.

b. Preparation of Microdilution Plates:

  • Dissolve the synthesized this compound derivatives and the control antifungal agent in DMSO to prepare stock solutions.

  • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

  • Transfer 100 µL of each dilution to the corresponding wells of the final test microtiter plate.

  • The final plate should include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

c. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, except for the sterility control well. This will bring the final volume in each well to 200 µL.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

d. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity. For molds, it is the lowest concentration that inhibits hyphal growth.

  • The endpoint can be read visually or with the aid of a microplate reader by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is often defined as the concentration that inhibits 50% or 90% of fungal growth (MIC₅₀ or MIC₉₀).

G cluster_workflow Antifungal Screening Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with Serial Dilutions of Compounds prep_plates->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis end End data_analysis->end G cluster_pathway Potential Antifungal Mechanisms of Hydrazone Derivatives cluster_membrane Cell Membrane cluster_cellular Intracellular Targets compound This compound Derivative ergosterol Ergosterol Biosynthesis Inhibition compound->ergosterol permeability Increased Membrane Permeability compound->permeability ros Reactive Oxygen Species (ROS) Generation compound->ros enzyme Enzyme Inhibition (e.g., in metabolic pathways) compound->enzyme damage Cellular Damage ergosterol->damage permeability->damage ros->damage enzyme->damage death Fungal Cell Death damage->death

References

Application of Cyclohexanecarbohydrazide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexanecarbohydrazide is a versatile building block in heterocyclic chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural feature, a cyclohexyl moiety, can impart desirable lipophilic characteristics to the final molecules, potentially enhancing their pharmacokinetic profiles and biological activities. This document provides an overview of the applications of this compound in the synthesis of medicinally relevant heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Detailed experimental protocols for the synthesis of key heterocyclic derivatives are provided, along with a summary of their potential biological activities.

Key Applications in Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of several classes of five-membered heterocyclic rings, which are prominent scaffolds in many pharmaceutical agents. The primary applications include:

  • Synthesis of 1,3,4-Oxadiazoles: this compound can be cyclized to form 5-cyclohexyl-1,3,4-oxadiazole derivatives. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazole ring acts as a bioisostere for ester and amide functionalities, often leading to improved metabolic stability.

  • Synthesis of 1,3,4-Thiadiazoles: The reaction of this compound with sulfur-containing reagents leads to the formation of 5-cyclohexyl-1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral effects.

  • Synthesis of 1,2,4-Triazoles: this compound can be utilized to construct 3-cyclohexyl-1,2,4-triazole scaffolds. Triazole derivatives are integral components of numerous antifungal and antiviral drugs. The introduction of the cyclohexyl group can modulate the biological activity and selectivity of these compounds.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2-thiol, a key intermediate for further functionalization. The reaction involves the cyclization of this compound with carbon disulfide in the presence of a base.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add this compound (0.1 mol).

  • Slowly add carbon disulfide (0.1 mol) to the mixture with continuous stirring.

  • Attach a reflux condenser and heat the mixture under reflux for 24 hours.

  • After reflux, concentrate the reaction mixture by distilling off the excess solvent.

  • Cool the residue and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • A precipitate of 5-cyclohexyl-1,3,4-oxadiazole-2-thiol will form.

  • Collect the precipitate by filtration, wash thoroughly with cold distilled water, and dry in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
5-Cyclohexyl-1,3,4-oxadiazole-2-thiolThis compoundCS₂, KOH, HClAbsolute Ethanol24 hours~74%

Note: The yield is based on a similar synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and may vary.[1]

Protocol 2: Synthesis of 2-Amino-5-cyclohexyl-1,3,4-oxadiazole

This protocol outlines the synthesis of 2-amino-5-cyclohexyl-1,3,4-oxadiazole from the corresponding acylthiosemicarbazide precursor through oxidative cyclization.

Materials:

  • 1-(Cyclohexanecarbonyl)thiosemicarbazide

  • Lead(II) oxide (PbO)

  • Ethanol (95%)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Synthesize 1-(cyclohexanecarbonyl)thiosemicarbazide by reacting this compound with a suitable thiocyanate.

  • In a round-bottom flask, suspend 1-(cyclohexanecarbonyl)thiosemicarbazide (0.1 mol) and lead(II) oxide (0.5 mol) in 95% ethanol (800 mL).

  • Stir the mixture and heat under reflux for 48 hours.

  • Filter the hot reaction mixture to remove lead sulfide and any unreacted lead oxide.

  • Allow the filtrate to cool to room temperature to induce crystallization of the product.

  • Collect the crystals of 2-amino-5-cyclohexyl-1,3,4-oxadiazole by filtration.

  • Wash the crystals with a small amount of cold ethanol and dry.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
2-Amino-5-cyclohexyl-1,3,4-oxadiazole1-(Cyclohexanecarbonyl)thiosemicarbazidePbO95% Ethanol48 hours~30%

Note: The yield is based on a similar synthesis of 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole and may vary.[2]

Reaction Pathways and Workflows

Synthesis_of_5_Cyclohexyl_1_3_4_oxadiazole_2_thiol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 This compound step2 Add this compound start1->step2 start2 Carbon Disulfide (CS2) step3 Add CS2 start2->step3 start3 Potassium Hydroxide (KOH) step1 Dissolve KOH in Ethanol start3->step1 step1->step2 step2->step3 step4 Reflux for 24h step3->step4 step5 Concentrate step4->step5 step6 Acidify with HCl step5->step6 step7 Filter Precipitate step6->step7 step8 Recrystallize from Ethanol step7->step8 product 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol step8->product

Caption: Workflow for the synthesis of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol.

Synthesis_of_2_Amino_5_cyclohexyl_1_3_4_oxadiazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 1-(Cyclohexanecarbonyl)thiosemicarbazide step1 Suspend reactants in Ethanol start1->step1 start2 Lead(II) Oxide (PbO) start2->step1 step2 Reflux for 48h step1->step2 step3 Filter hot mixture step2->step3 step4 Cool filtrate to crystallize step3->step4 step5 Filter and wash crystals step4->step5 product 2-Amino-5-cyclohexyl-1,3,4-oxadiazole step5->product

Caption: Workflow for the synthesis of 2-Amino-5-cyclohexyl-1,3,4-oxadiazole.

Potential Biological Activities

While specific biological data for many this compound-derived heterocycles is not extensively reported, the parent heterocyclic scaffolds are associated with a wide range of pharmacological activities. It is anticipated that the incorporation of the cyclohexyl moiety may enhance these activities or introduce novel biological properties.

Antimicrobial Activity:

  • 1,3,4-Oxadiazole derivatives have shown promise as antibacterial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes.

  • 1,3,4-Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Some derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.

  • 1,2,4-Triazole derivatives are a well-established class of antifungal agents, with several drugs in clinical use. The synthesis of novel triazoles from this compound could lead to the discovery of new antifungal candidates.

Other Potential Activities:

Derivatives of these heterocyclic systems have also been investigated for their potential as:

  • Anti-inflammatory agents

  • Anticancer agents

  • Antiviral agents

  • Anticonvulsant agents

Further research is warranted to explore the full therapeutic potential of heterocyclic compounds derived from this compound. The synthetic protocols provided herein offer a foundation for the generation of diverse libraries of these compounds for biological screening and drug discovery programs.

References

Application Notes and Protocols: Utilizing Click Chemistry for the Modification of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical modification of cyclohexanecarbohydrazide using click chemistry. This compound serves as a versatile scaffold, and its functionalization via click chemistry opens avenues for the development of novel conjugates for various applications, including drug delivery, bioconjugation, and materials science. The protocols outlined herein describe the introduction of bioorthogonal handles (azides and alkynes) onto the this compound core, followed by their selective modification using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the synthesis of complex molecules and bioconjugates.[1][2][3] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] These reactions form a stable triazole linkage between an azide and an alkyne functional group.[1]

This compound is a molecule of interest due to its rigid cyclohexyl core and the reactive hydrazide group. The hydrazide moiety can be readily functionalized to introduce either an azide or an alkyne, preparing the scaffold for subsequent click chemistry modifications. This allows for the precise attachment of a wide range of molecules, including peptides, polymers, and imaging agents.

Functionalization of this compound

To utilize click chemistry, this compound must first be modified to contain either an azide or an alkyne functional group. The following protocols describe the synthesis of two key intermediates: N'-prop-2-yn-1-ylthis compound (alkyne-functionalized) and N'-azidoacetylthis compound (azide-functionalized).

Synthesis of N'-prop-2-yn-1-ylthis compound (Alkyne Functionalization)

This protocol describes the reaction of this compound with propargyl bromide to introduce a terminal alkyne.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Alkylation: Slowly add propargyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Quantitative Data for Alkyne Functionalization

ParameterValue
Starting MaterialThis compound
ReagentPropargyl bromide
Yield75-85%
Purity (by HPLC)>95%
Characterization¹H NMR, ¹³C NMR, Mass Spectrometry
Synthesis of N'-azidoacetylthis compound (Azide Functionalization)

This protocol involves a two-step process: acylation of this compound with chloroacetyl chloride, followed by nucleophilic substitution with sodium azide.

Experimental Protocol:

  • Acylation:

    • Dissolve this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a base such as triethylamine (1.2 eq).

    • Slowly add chloroacetyl chloride (1.1 eq) and stir at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the chloroacetyl intermediate.

  • Azidation:

    • Dissolve the chloroacetyl intermediate in DMF.

    • Add sodium azide (1.5 eq) and stir at 60 °C for 12 hours.

    • Cool the reaction mixture, add water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Table 2: Summary of Quantitative Data for Azide Functionalization

ParameterValue
Starting MaterialThis compound
ReagentsChloroacetyl chloride, Sodium azide
Overall Yield60-70%
Purity (by HPLC)>95%
Characterization¹H NMR, ¹³C NMR, IR (for azide peak), Mass Spectrometry

Click Chemistry Modification Protocols

The following sections provide detailed protocols for modifying the functionalized this compound derivatives using both CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction between an azide-functionalized molecule and an alkyne-functionalized molecule in the presence of a copper(I) catalyst.[5][6][7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized this compound, an alkyne-containing molecule of interest, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[6] A copper-stabilizing ligand such as THPTA is recommended to improve reaction efficiency and protect biomolecules.[5][6]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-functionalized this compound (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a solvent mixture, typically t-butanol/water or DMSO/water.

    • Add the copper(II) sulfate solution (e.g., to a final concentration of 0.1 mM).[5]

    • Add the ligand solution (e.g., THPTA, to a final concentration of 0.5 mM).[5]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 5 mM).[5]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, purify the product to remove the copper catalyst and unreacted starting materials. This can be achieved by column chromatography, preparative HPLC, or by using copper-chelating resins.

Table 3: Typical CuAAC Reaction Parameters

ParameterRecommended Condition
Azide:Alkyne Molar Ratio1 : 1.1
Copper(II) Sulfate0.05 - 0.25 mM
Ligand (e.g., THPTA)5 equivalents to Copper
Sodium Ascorbate5 mM
Solventt-BuOH/H₂O, DMSO/H₂O
TemperatureRoom Temperature
Reaction Time1-4 hours
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[8][][9] This method is particularly useful for biological applications where copper toxicity is a concern.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the azide-functionalized this compound in a suitable buffer (e.g., PBS, pH 7.4) or an organic solvent like DMSO.[9]

    • Prepare a stock solution of the DBCO-functionalized molecule of interest in anhydrous DMSO.[9]

  • Reaction Setup:

    • Add a 1.5 to 5-fold molar excess of the DBCO stock solution to the solution of azide-functionalized this compound.[9]

    • If using organic solvents, ensure the final concentration of DMSO is compatible with the stability of the reactants.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the product using methods appropriate for the resulting conjugate, such as size-exclusion chromatography (SEC) for biomolecules or preparative HPLC for small molecules.

Table 4: Typical SPAAC Reaction Parameters

ParameterRecommended Condition
Azide:Cyclooctyne Molar Ratio1 : 1.5 - 5
SolventPBS (pH 7.4), DMSO, or mixtures
TemperatureRoom Temperature
Reaction Time1-12 hours

Visualizations

experimental_workflow cluster_functionalization Functionalization cluster_click_chem Click Chemistry start This compound alkyne_func Alkyne Functionalization (Propargyl Bromide) start->alkyne_func azide_func Azide Functionalization (Chloroacetyl Chloride, NaN3) start->azide_func alkyne_product Alkyne-Cyclohexanecarbohydrazide alkyne_func->alkyne_product azide_product Azide-Cyclohexanecarbohydrazide azide_func->azide_product cuaac CuAAC (with Azide-Molecule) alkyne_product->cuaac spaac SPAAC (with Alkyne-Molecule) azide_product->spaac final_product1 Triazole Conjugate cuaac->final_product1 final_product2 Triazole Conjugate spaac->final_product2

Caption: Workflow for the modification of this compound.

signaling_pathway cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction azide R1-N3 (Azide) product R1-Triazole-R2 (1,4-disubstituted) azide->product alkyne R2-C≡CH (Alkyne) alkyne->product cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->product Catalysis azide2 R1-N3 (Azide) product2 R1-Triazole-R2 azide2->product2 cyclooctyne R2-DBCO (Strained Alkyne) cyclooctyne->product2

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Conclusion

The protocols detailed in these application notes provide a robust framework for the modification of this compound using click chemistry. The ability to introduce both azide and alkyne functionalities onto this scaffold, followed by efficient CuAAC or SPAAC ligation, offers a powerful strategy for the synthesis of novel molecular constructs. These methods are broadly applicable in drug discovery, bioconjugation, and materials science, enabling the precise and efficient assembly of complex functional molecules.

References

Application Note: Cyclohexanecarbohydrazide as a Potential Linker for Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical science, enabling the creation of complex molecules like antibody-drug conjugates (ADCs), labeled proteins, and functionalized surfaces. The linker, a molecule that covalently connects two entities, is a critical component that dictates the stability, solubility, and overall performance of the bioconjugate. Hydrazone ligation, the reaction between a hydrazide and a carbonyl (aldehyde or ketone), is a widely used bioconjugation strategy due to its high chemoselectivity and ability to proceed under mild, aqueous conditions.[1][2][3]

This document explores the potential of cyclohexanecarbohydrazide as a simple, structurally defined linker for bioconjugation. By reacting with an aldehyde group introduced onto a biomolecule, it forms a stable hydrazone bond. This chemistry is particularly relevant for the development of ADCs, where controlled drug release can be achieved through the pH-sensitive hydrolysis of the hydrazone linkage within the acidic environment of lysosomes.[4][5] We present the underlying principles, potential applications, detailed experimental protocols, and key characterization techniques for using hydrazide-based linkers, with this compound as a model compound.

Features and Potential Benefits

  • Chemoselective Ligation: The hydrazide group reacts specifically with aldehyde or ketone groups, which are rare in native proteins, ensuring site-specific conjugation.[6][7]

  • pH-Sensitive Cleavage: The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-5.5), a property that can be exploited for drug release in endosomal and lysosomal compartments.[4][8]

  • Structural Simplicity: this compound offers a rigid, non-aromatic carbocyclic core, which can act as a simple spacer between the biomolecule and the payload. Its defined structure contrasts with more flexible linkers like polyethylene glycol (PEG).

  • Tunable Stability: The stability of the hydrazone bond can be influenced by the electronic and steric properties of its constituent aldehyde and hydrazide.[9] While generally less stable than oxime bonds, this lability is often a desired feature for cleavable linkers in drug delivery.[8][10][11]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The most prominent application is in the development of ADCs, where a cytotoxic payload is attached to a monoclonal antibody for targeted cancer therapy.[5][12][13]

  • Protein and Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a hydrazide can be used to label proteins and peptides that have been modified to contain a carbonyl group.[14][15]

  • Surface Immobilization: Biomolecules can be immobilized on surfaces or nanoparticles that have been functionalized with aldehyde groups for diagnostic and research applications.

Quantitative Data Summary

The performance of a bioconjugation reaction is assessed by its efficiency, kinetics, and the stability of the resulting bond. The following table summarizes typical quantitative data for hydrazone ligation reactions, which can be used as a baseline for evaluating this compound-based linkers.

ParameterTypical Value / ConditionSignificance & Notes
Reaction pH 4.5 - 7.0The reaction rate is optimal in a slightly acidic buffer, which balances the protonation of the carbonyl group and the nucleophilicity of the hydrazide.[9]
Reaction Time 0.5 - 4 hoursReaction times can be significantly reduced by using an aniline catalyst or by using more reactive aromatic aldehydes.[15][16]
Reactant Concentration 10 µM - 500 µMEfficient labeling can be achieved at low micromolar concentrations, which is crucial when working with precious biomolecules.[15]
Equilibrium Constants (Keq) 104 – 106 M−1Indicates a strong thermodynamic preference for hydrazone formation over the reactants.[9]
Hydrolytic Half-Life (pH 7.4) Hours to DaysThe stability is highly dependent on the structure. Generally less stable than oximes, which can have half-lives thousands of times longer.[8][10]
Hydrolytic Half-Life (pH 5.0) Minutes to HoursThe increased rate of hydrolysis in acidic environments is the basis for pH-sensitive drug release from ADCs.[4][5]

Experimental Protocols & Methodologies

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the site-specific generation of aldehyde groups on the glycan portion of a monoclonal antibody (mAb) using mild periodate oxidation.[6][17]

Materials:

  • Monoclonal Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Propylene glycol

  • Dialysis or buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a fresh 10-20 mM solution of NaIO₄ in PBS.

  • Adjust the concentration of the mAb to 2-5 mg/mL in cold PBS (4°C).

  • Add the NaIO₄ solution to the mAb solution to a final concentration of 0.5-1.0 mM. Protect the reaction from light by wrapping the vial in aluminum foil.

  • Incubate the reaction for 30-60 minutes at 4°C with gentle mixing.

  • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.

  • Immediately remove the excess periodate and byproducts by buffer exchange into a reaction buffer suitable for hydrazone ligation (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

  • The resulting aldehyde-modified antibody (aldehyde-mAb) should be used immediately in the next step.

Protocol 2: Conjugation of this compound-Payload to Aldehyde-mAb

This protocol details the hydrazone ligation step. It assumes a payload (e.g., a cytotoxic drug or fluorescent dye) has been pre-functionalized with this compound.

Materials:

  • Aldehyde-mAb from Protocol 1

  • This compound-functionalized payload (Linker-Payload)

  • Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • (Optional) Aniline catalyst stock solution (2 M in DMSO)

  • Protein purification system (e.g., SEC or HIC)

Procedure:

  • Dissolve the Linker-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Add the Linker-Payload solution to the aldehyde-mAb solution at a 5- to 20-fold molar excess.

  • (Optional) For rate acceleration, add the aniline stock solution to a final concentration of 10-20 mM.[15]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • After incubation, purify the resulting antibody-drug conjugate (ADC) from excess Linker-Payload and catalyst. Size Exclusion Chromatography (SEC) is commonly used for this purpose, eluting with a formulation buffer like PBS.

  • Concentrate the purified ADC and store it under appropriate conditions (e.g., -80°C).

Protocol 3: Characterization and QC of the Final Conjugate

The critical quality attribute for an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[18]

A. DAR Determination by UV-Vis Spectroscopy

This method is rapid but requires that the payload has a distinct UV-Vis absorbance peak separate from the protein's absorbance at 280 nm.[18]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (A_λ_).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and correction factors for the payload's contribution at 280 nm.

  • The DAR is calculated as: DAR = [Concentration of Payload] / [Concentration of Antibody]

B. DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution method that separates ADC species based on the number of conjugated drug molecules, as each added payload typically increases the protein's hydrophobicity.[18][]

Procedure:

  • Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC sample.

  • Elute the different ADC species by applying a linear gradient to a low-salt mobile phase (Mobile Phase B: e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Peaks corresponding to unconjugated antibody (DAR=0) and antibodies with DAR=1, 2, 3, etc., will be resolved.

  • Calculate the average DAR by integrating the area of each peak (Area_i_) and using the following formula: Average DAR = Σ (%Area_i × DAR_i_) / Σ (%Area_i_)

Visualizations: Workflows and Mechanisms

Hydrazone_Ligation_Reaction cluster_reactants Reactants cluster_product Product Antibody Aldehyde-Modified Antibody plus + Antibody->plus Linker This compound -Payload arrow pH 4.5 - 7.0 (Aniline catalyst optional) ADC Antibody-Linker-Payload (Hydrazone Bond) plus->Linker arrow->ADC

Caption: Reaction scheme for hydrazone bond formation.

Bioconjugation_Workflow start 1. Antibody Preparation oxidation 2. Periodate Oxidation (Generate Aldehydes) start->oxidation purify1 3. Buffer Exchange (Remove Oxidant) oxidation->purify1 conjugation 4. Hydrazone Ligation (Add Hydrazide-Payload) purify1->conjugation purify2 5. Purification (SEC/HIC) (Remove Excess Linker) conjugation->purify2 qc 6. Characterization (DAR, Purity, Potency) purify2->qc final Final Bioconjugate qc->final

Caption: Experimental workflow for antibody bioconjugation.

ADC_Concept Antibody Targeting Antibody (e.g., IgG) Linker This compound Linker Antibody->Linker Hydrazone Bond Payload Cytotoxic Payload (Drug) Linker->Payload Covalent Bond

References

Application Notes and Protocols: Standard Protocol for the N-acylation of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylhydrazones are a versatile class of compounds that hold significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. The synthesis of these molecules often begins with the N-acylation of a hydrazide, such as cyclohexanecarbohydrazide. This crucial step introduces an acyl group, forming a stable N,N'-diacylhydrazine scaffold that can be further modified. This document provides detailed standard protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and carboxylic acids activated with a coupling agent.

The protocols outlined below are designed to be reproducible and scalable, providing a solid foundation for the synthesis of libraries of N-acyl this compound derivatives for screening and lead optimization in drug discovery programs.

Data Presentation: N-acylation of this compound

The following table summarizes typical reaction conditions and outcomes for the N-acylation of this compound with various acylating agents. The data presented are representative examples compiled from analogous reactions in the scientific literature, demonstrating the general efficiency of these methods.[1][2][3]

Acylating AgentProtocolBase/Coupling AgentSolventReaction Time (h)Yield (%)
Benzoyl ChlorideProtocol 1PyridineDichloromethane (DCM)2-4~90
4-Chlorobenzoyl ChlorideProtocol 1Triethylamine (TEA)Dichloromethane (DCM)2-4~85-95
Acetic AnhydrideProtocol 1PyridineDichloromethane (DCM)1-3~92
4-Nitrobenzoic AcidProtocol 2DCCTetrahydrofuran (THF)12-16~80
4-Methylbenzoic AcidProtocol 2EDCDichloromethane (DCM)12-16~82

Note: Yields are illustrative and can vary based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides or Anhydrides

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride or anhydride. Acyl chlorides are highly reactive and this method is typically high-yielding and proceeds under mild conditions.[4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride) or Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Pyridine or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Stir the solution at room temperature until the solid is fully dissolved.

  • Addition of Base: Add the base (e.g., Pyridine, 1.2 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-acyl this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-acylation using Carboxylic Acids and a Coupling Agent

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-Nitrobenzoic acid)

  • Coupling Agent (e.g., DCC or EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and anhydrous DCM or THF.

  • Addition of Coupling Agent: Stir the mixture at room temperature and add the coupling agent (e.g., DCC, 1.1 eq) portion-wise. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by aqueous work-up.

    • Transfer the filtrate to a separatory funnel and wash with deionized water.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Below are graphical representations of the logical workflows for the described N-acylation protocols.

Acylation_Workflow_Acyl_Chloride cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Wash with NaHCO₃ (aq) and Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end end purify->end Final Product

Caption: Workflow for N-acylation using an acyl chloride.

Acylation_Workflow_Coupling_Agent cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound & Carboxylic Acid in Anhydrous Solvent add_coupling Add Coupling Agent (e.g., DCC) start->add_coupling react Stir at Room Temperature (12-16 hours) add_coupling->react monitor Monitor by TLC react->monitor filter_urea Filter Precipitated Urea (if DCC) monitor->filter_urea wash Aqueous Wash filter_urea->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end end purify->end Final Product

Caption: Workflow for N-acylation using a carboxylic acid.

References

Application Notes & Protocols: Characterization of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of proposed analytical methodologies for the thorough characterization of Cyclohexanecarbohydrazide. Due to the limited availability of specific published methods for this compound, the protocols outlined herein are based on established principles of analytical chemistry and data from structurally analogous compounds. These notes cover chromatographic and spectroscopic techniques essential for confirming the identity, purity, and structure of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is essential for method development, particularly for chromatography and sample preparation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₄N₂O PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
IUPAC Name This compound PubChem[1]
SMILES C1CCC(CC1)C(=O)NN PubChem[1]

| InChIKey | HUYREUUJFLHEDE-UHFFFAOYSA-N | PubChem[1] |

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the logical sequence of analytical techniques to be employed.

G General Analytical Workflow for this compound cluster_prep Sample Handling cluster_analysis Analytical Characterization cluster_report Final Assessment Sample Sample Receipt & Physicochemical Properties Prep Standard & Sample Preparation Sample->Prep HPLC Purity & Quantification (HPLC-UV) Prep->HPLC GCMS Identity & Volatile Impurities (GC-MS) Prep->GCMS NMR Structural Elucidation (¹H & ¹³C NMR) Prep->NMR IR Functional Group ID (FTIR) Prep->IR Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report IR->Report

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is proposed for purity determination and assay. The polarity of the hydrazide group suggests good retention on a C18 column with a polar mobile phase.

Table 2: Proposed HPLC-UV Method Parameters

Parameter Proposed Condition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Protocol: HPLC Analysis

  • Apparatus: HPLC system with UV detector, C18 column, analytical balance, volumetric flasks, sonicator.

  • Reagents and Materials: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent), this compound reference standard.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to make a 100 mL stock solution (100 µg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution at a concentration of approximately 100 µg/mL using the same diluent as the standard. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples according to the sequence.

  • Data Analysis: Determine the retention time and peak area. Calculate purity by area normalization. Quantify the sample against a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming molecular weight and identifying volatile or semi-volatile impurities. Derivatization may be required to improve the thermal stability and volatility of the polar hydrazide group.

Table 3: Proposed GC-MS Method Parameters

Parameter Proposed Condition
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)[2]
Carrier Gas Helium at 1.0 mL/min (constant flow)[2]
Inlet Temperature 250°C[2]
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 70°C (2 min), ramp at 15°C/min to 280°C (hold 5 min)[2]
Transfer Line Temp. 280°C[2]
Ion Source Temp. 230°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]

| Mass Range | m/z 40-450 |

Protocol: GC-MS Analysis

  • Apparatus: GC-MS system, DB-5ms column, autosampler vials, analytical balance.

  • Reagents and Materials: Dichloromethane (GC grade), this compound sample. Optional: Derivatizing agent (e.g., BSTFA).

  • Sample Preparation:

    • Direct Injection: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

    • Derivatization (if needed): To a vial containing ~1 mg of the sample, add 500 µL of solvent (e.g., pyridine) and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Instrumental Analysis: Set up the GC-MS with the conditions listed in Table 3. Perform a solvent blank injection first, followed by the sample.

  • Data Analysis: Identify the peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 142. Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference library if available.

Spectroscopic Methods

Spectroscopic analysis provides definitive structural information, from the overall carbon-hydrogen framework to the identification of specific functional groups.

G Structure-Technique Correlation cluster_structure Molecular Structure cluster_features Key Structural Features cluster_techniques Characterization Techniques Structure This compound CH_Ring Cyclohexyl Ring (C-H, C-C) Structure->CH_Ring CO_Group Carbonyl Group (C=O) Structure->CO_Group NH_Group Hydrazide Group (N-H, N-N) Structure->NH_Group MS Mass Spectrometry Structure->MS Determines Molecular Weight NMR ¹H & ¹³C NMR CH_Ring->NMR Elucidates C-H Framework IR FTIR Spectroscopy CO_Group->IR Confirms C=O Stretch NH_Group->NMR Identifies N-H Protons NH_Group->IR Confirms N-H Stretch

Caption: Correlation between molecular features and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ ~4.0 - 4.5 Broad Singlet 2H
-NH- ~7.5 - 8.0 Broad Singlet 1H
-CH-(C=O) ~2.0 - 2.5 Multiplet 1H

| -CH₂- (Cyclohexyl) | ~1.1 - 1.8 | Complex Multiplets | 10H |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~175 - 180
CH-(C=O) ~45 - 50

| CH₂ (Cyclohexyl) | ~25 - 35 |

Protocol: NMR Analysis

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.

  • Reagents and Materials: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), this compound sample.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Additional experiments like DEPT, COSY, and HSQC can be run for more detailed structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C NMR signals based on predicted chemical shifts and DEPT data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 6: Predicted Key IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine/Amide) Stretch 3200 - 3400 Medium-Strong, Broad
C-H (Aliphatic) Stretch 2850 - 2950 Strong
C=O (Amide I) Stretch 1640 - 1680 Strong
N-H (Amide II) Bend 1550 - 1640 Medium

| C-H | Bend | 1440 - 1480 | Medium |

Protocol: FTIR Analysis

  • Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal first.

  • Data Analysis: Identify and label the major absorption bands in the spectrum. Compare the observed wavenumbers with the expected values for the functional groups present in this compound to confirm its identity.[3][4][5]

References

Troubleshooting & Optimization

How to improve the reaction yield of Cyclohexanecarbohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of cyclohexanecarbohydrazide. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method is the hydrazinolysis of a cyclohexanecarboxylate ester, typically methyl cyclohexanecarboxylate, with hydrazine hydrate.[1] This reaction is generally straightforward and involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Q2: What is the primary side reaction that lowers the yield, and how can it be minimized? A2: The principal side product is a diacylhydrazine, formed when two molecules of the ester react with one molecule of hydrazine.[1] To suppress this side reaction and maximize the yield of the desired this compound, a large excess of hydrazine hydrate (e.g., ~10 equivalents) should be used.[1] This ensures that the ester is more likely to react with a fresh hydrazine molecule rather than the already-formed product.

Q3: How can I effectively monitor the progress of the reaction? A3: The reaction progress can be conveniently monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.

Q4: Does the stereochemistry of the starting material affect the final product? A4: The synthesis typically starts from cyclohexanecarboxylic acid or its esters, which can exist as cis and trans isomers. The conditions used for esterification and subsequent hydrazinolysis are generally not expected to alter the stereochemistry at the cyclohexane ring.[1]

Q5: How should the final product be purified to achieve high purity? A5: After the reaction is complete, the mixture is typically concentrated under reduced pressure. The resulting residue is then cooled in an ice bath to induce precipitation of the solid product.[1] The solid can be collected by filtration, washed with a small amount of cold ethanol to remove residual impurities, and then dried under a vacuum.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Suggestion Rationale
Low or No Product Yield Incomplete ReactionIncrease the reflux time (e.g., from 4 hours to 6-8 hours) and continue to monitor by TLC.Ensures the reaction has sufficient time to proceed to completion, especially if the starting ester is sterically hindered or less reactive.
Sub-optimal Reactant RatioIncrease the molar excess of hydrazine hydrate to 10 equivalents or more.[1]A large excess of hydrazine hydrate drives the reaction equilibrium towards the product and minimizes the formation of the diacylhydrazine byproduct.[1]
Loss of Product During WorkupWhen precipitating the product, ensure the mixture is sufficiently cold (ice bath). Use a minimal amount of cold solvent for washing the filtered solid.[1]This compound may have some solubility in the solvent (e.g., ethanol). Using cold solvent and minimal quantities for washing reduces the amount of product that is lost by dissolving.
Product is Oily or Fails to Solidify Presence of Diacylhydrazine ByproductUse a larger excess of hydrazine hydrate in the reaction. Purify the crude product via recrystallization from a suitable solvent system.The diacylhydrazine byproduct can act as an impurity that prevents the desired product from crystallizing properly.
Residual Solvent or WaterEnsure the product is thoroughly dried under vacuum after filtration.Residual ethanol or water can keep the product in a semi-solid or oily state.
Reaction Stalls (Starting Material Remains) Inactive Hydrazine HydrateUse a fresh, unopened bottle of hydrazine hydrate.Hydrazine hydrate can degrade over time, especially if not stored properly, leading to reduced reactivity.
Insufficient HeatEnsure the reaction mixture is maintained at a steady reflux temperature throughout the reaction period.Hydrazinolysis requires sufficient thermal energy to proceed at an adequate rate.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the qualitative effects of key reaction parameters on the yield of this compound based on established chemical principles for hydrazide synthesis.

Parameter Condition Observed Effect on Yield Recommendation
Hydrazine Hydrate Stoichiometry 1 - 3 EquivalentsModerate yield, significant diacylhydrazine byproduct formation possible.Increase equivalents to drive reaction completion.
> 5 EquivalentsGood to excellent yield, minimized side product formation.[1]Use a large excess (~10 equivalents) for optimal results.[1]
Reaction Time 2 - 4 HoursIncomplete conversion may be observed.Extend reaction time and monitor via TLC.
6 - 8 HoursGenerally sufficient for complete conversion.[1]Reflux for at least 6 hours or until TLC indicates the disappearance of starting material.[1]
Reaction Temperature Below RefluxVery slow or stalled reaction.Maintain a consistent reflux temperature.
Reflux TemperatureOptimal reaction rate.Use a solvent that allows for an appropriate reflux temperature (e.g., ethanol).

Experimental Protocol

Synthesis of this compound from Methyl Cyclohexanecarboxylate

This protocol is adapted from a standard procedure for the synthesis of similar carbohydrazide compounds.[1]

  • Reaction Setup : To a solution of methyl cyclohexanecarboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester), add hydrazine hydrate (10.0 eq).

  • Reflux : Heat the reaction mixture to reflux and maintain it for 6-8 hours.

  • Monitoring : Monitor the reaction's completion by TLC, observing the disappearance of the methyl cyclohexanecarboxylate spot.

  • Concentration : Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol and excess hydrazine hydrate.

  • Precipitation : Cool the resulting residue in an ice bath to precipitate the solid product.

  • Filtration and Washing : Filter the solid using a Büchner funnel, and wash the collected solid with a small volume of cold ethanol.

  • Drying : Dry the purified solid product under vacuum to obtain the final this compound.

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Purification start_materials Starting Materials: - Methyl Cyclohexanecarboxylate - Hydrazine Hydrate - Ethanol setup 1. Combine Reactants in Ethanol start_materials->setup reflux 2. Reflux for 6-8 Hours setup->reflux tlc 3. Monitor by TLC reflux->tlc Check for completion concentrate 4. Concentrate under Reduced Pressure tlc->concentrate precipitate 5. Cool in Ice Bath to Precipitate concentrate->precipitate filter_wash 6. Filter and Wash with Cold Ethanol precipitate->filter_wash dry 7. Dry Under Vacuum filter_wash->dry final_product Final Product: This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Reaction Yield cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Side Product Formation (Diacylhydrazine) start->cause2 cause3 Possible Cause: Product Loss During Workup start->cause3 solution1 Solution: - Increase Reflux Time - Ensure Proper Temp. cause1->solution1 solution2 Solution: - Use Large Excess of Hydrazine Hydrate (~10 eq) cause2->solution2 solution3 Solution: - Use Minimal Cold Solvent for Washing Precipitate cause3->solution3

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Purification of Crude Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Cyclohexanecarbohydrazide. The following information is designed to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Purified this compound After Recrystallization

  • Q1: My final yield of pure this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

    A1: Low recovery can stem from several factors. Firstly, ensure that you are using a minimal amount of hot solvent to dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Secondly, the cooling process might be too rapid. A gradual cooling process allows for the slow formation of crystals, which is crucial for both purity and yield. A sudden crash-cooling in an ice bath can lead to the formation of fine, impure crystals and loss of product. Finally, ensure that the crystals are thoroughly dried, as residual solvent can add to the weight and give a deceptively high initial yield, which then decreases upon complete drying.

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Q2: When I cool the recrystallization solution, my product separates as an oil instead of forming solid crystals. What should I do?

    A2: "Oiling out" is a common issue that occurs when the product's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the solution is too concentrated.[1] To remedy this, try reheating the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure this compound, if available, can also help induce proper crystallization.[1] Another strategy is to try a different recrystallization solvent or a solvent mixture.

Issue 3: Persistent Impurities in the Final Product

  • Q3: After recrystallization, I still observe significant impurities in my this compound, as confirmed by TLC or other analytical methods. How can I remove these?

    A3: If a single recrystallization does not sufficiently purify the product, a second recrystallization is often effective. However, if impurities persist, they may have similar solubility properties to your product in the chosen solvent. In this case, consider using a different recrystallization solvent. For more persistent impurities, column chromatography may be necessary. For hydrazides, silica gel is a common stationary phase.[2] Potential impurities in a typical synthesis from an ester and hydrazine hydrate include unreacted starting materials and byproducts like diacylhydrazines.[2][3]

Issue 4: No Crystals Form Upon Cooling

  • Q4: I have allowed my solution to cool, but no crystals have formed. What steps can I take to induce crystallization?

    A4: If crystals do not form, the solution may not be sufficiently saturated. You can try to concentrate the solution by carefully evaporating some of the solvent under reduced pressure. Another technique to induce crystallization is to scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation. As mentioned previously, adding a seed crystal of the pure compound can also be very effective.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent for the recrystallization of crude this compound?

    A1: Based on the purification of similar aliphatic and aromatic hydrazides, good starting solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[1][4] The ideal solvent should dissolve the crude this compound sparingly at room temperature but readily at an elevated temperature.[2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

  • Q2: What are the likely impurities in my crude this compound?

    A2: If the this compound was synthesized from the corresponding ester (e.g., ethyl cyclohexanecarboxylate) and hydrazine hydrate, the most common impurities are likely to be unreacted starting materials and potential side-products.[2] A common side product in hydrazide synthesis is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine.[3]

  • Q3: How can I monitor the purity of my this compound during the purification process?

    A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. By spotting the crude material, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from impurities. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific nature and quantity of the crude material.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. If the solid dissolves completely at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the solid upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Table 1: Recrystallization Solvent Screening for Crude this compound

SolventSolubility at Room Temp.Solubility at Boiling PointObservations upon Cooling
WaterInsolubleSparingly SolubleSlow crystal growth
EthanolSparingly SolubleSolubleGood crystal formation
MethanolSolubleVery SolubleMay require cooling to low temps
AcetoneSolubleVery SolublePoor for recrystallization
HexaneInsolubleInsolubleNot a suitable solvent
Ethanol/Water (9:1)Sparingly SolubleSolubleFine needles formed

Note: This table is a template for users to record their own experimental observations.

Table 2: Purity and Yield of this compound Before and After Purification

SampleMethod of PurificationYield (%)Purity (%) (by HPLC)
Crude ProductN/AN/Ae.g., 85%
After 1st Recrystallizatione.g., Ethanole.g., 75%e.g., 98%
After 2nd Recrystallizatione.g., Ethanol/Watere.g., 60% (overall)e.g., >99.5%

Note: This table is a template for users to record their own quantitative data.

Visualization

Diagram 1: General Workflow for Purification of Crude this compound

PurificationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool troubleshoot1 Troubleshooting: 'Oiling Out' cool->troubleshoot1 Product Oils Out? troubleshoot2 Troubleshooting: No Crystals Form cool->troubleshoot2 No Crystals? ice_bath Cool in Ice Bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Purified Product wash->dry end Pure this compound dry->end troubleshoot1->ice_bath No reheat_add_solvent Reheat and Add More Solvent troubleshoot1->reheat_add_solvent Yes reheat_add_solvent->cool troubleshoot2->ice_bath No concentrate_scratch Concentrate Solution or Scratch Flask troubleshoot2->concentrate_scratch Yes concentrate_scratch->cool

A general workflow for the recrystallization of crude this compound.

References

Identifying and minimizing side products in Cyclohexanecarbohydrazide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis and subsequent reactions of Cyclohexanecarbohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common side product in the synthesis of this compound from its corresponding ester and hydrazine hydrate?

The most prevalent side product is the over-acylation of hydrazine, leading to the formation of N,N'-bis(cyclohexanecarbonyl)hydrazine . This occurs when two molecules of the cyclohexanecarboxylate ester react with one molecule of hydrazine.

Troubleshooting Guide: Low Yield and Presence of Impurities

Issue 1: The reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material (cyclohexanecarboxylate ester).

  • Potential Cause: Incomplete reaction.

  • Solutions:

    • Increase Hydrazine Hydrate Excess: A slight to moderate excess of hydrazine hydrate can help drive the reaction to completion. However, a very large excess can complicate purification.

    • Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material spot persists, extend the reflux time.

    • Optimize Temperature: Ensure the reaction is maintained at a gentle reflux. For common solvents like ethanol, this is around 78°C.

Parameter AdjustmentRationaleExpected Outcome
Increase Hydrazine Hydrate from 1.5 eq. to 3 eq.Shifts equilibrium towards product formation.Higher conversion of the starting ester.
Extend Reflux Time from 4h to 8hAllows more time for the reaction to proceed to completion.Reduction of starting material spot on TLC.

Issue 2: The final product is contaminated with a less polar impurity (higher Rf value on TLC) than the desired this compound.

  • Potential Cause: This is likely the unreacted starting ester.

  • Solution:

    • Purification: The product can be purified by recrystallization. This compound is generally more polar than its corresponding ester, allowing for separation. A solvent system like ethanol/water or ethyl acetate/hexane can be effective.

Issue 3: The product is contaminated with a slightly less polar, but still quite polar, side product that is difficult to separate by simple recrystallization.

  • Potential Cause: Formation of N,N'-bis(cyclohexanecarbonyl)hydrazine.

  • Solutions:

    • Stoichiometry Control: The most critical factor is to control the stoichiometry. Use a controlled excess of hydrazine hydrate and consider a slow, dropwise addition of the ester to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester, favoring mono-acylation.

    • Reaction Temperature: Running the reaction at a lower temperature for a longer duration may also favor the mono-acylated product, though this can significantly increase reaction time.

ParameterTo Favor this compound (Mono-acylation)To Minimize N,N'-bis(cyclohexanecarbonyl)hydrazine (Di-acylation)
Ester : Hydrazine Ratio 1 : 1.5 to 1 : 3Avoid using less than 1.2 equivalents of hydrazine.
Order of Addition Add ester to hydrazine solution.Do not add hydrazine to the ester solution.
Temperature Gentle reflux (e.g., in Ethanol)Consider lower temperatures if di-acylation is a major issue.
FAQ 2: How can I distinguish between this compound and N,N'-bis(cyclohexanecarbonyl)hydrazine using analytical techniques?

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of a polar and a non-polar solvent, for example, Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v).

  • Visualization:

    • UV Light (254 nm): If the molecules contain a UV-active chromophore (not inherent to the core structures, but may be present in derivatives).

    • Potassium Permanganate (KMnO₄) Stain: Both compounds will likely visualize as yellow-brown spots on a purple background.

    • Iodine Chamber: Both compounds should visualize as brownish spots.

  • Expected Results: this compound is more polar and will have a lower Rf value (travels a shorter distance up the plate) than the less polar N,N'-bis(cyclohexanecarbonyl)hydrazine.

¹H NMR Spectroscopy:

The key difference lies in the integration of the NH and NH₂ protons and the presence of a single type of cyclohexyl group in the di-acylated product.

CompoundKey ¹H NMR Signals (approximate δ, may vary with solvent)
This compound - Broad singlet for NH₂ protons (integrates to 2H). - Broad singlet for the NH proton (integrates to 1H). - Multiplets for the cyclohexyl protons.
N,N'-bis(cyclohexanecarbonyl)hydrazine - Broad singlet for the two equivalent NH protons (integrates to 2H). - Multiplets for the two equivalent cyclohexyl groups.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Cyclohexanecarboxylate

This protocol is designed to favor the formation of the mono-acylated product.

Materials:

  • Methyl cyclohexanecarboxylate

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (2.0 equivalents relative to the ester).

  • Add ethanol as a solvent (e.g., 10 mL per gram of ester).

  • Begin stirring the hydrazine hydrate solution.

  • Slowly add methyl cyclohexanecarboxylate (1.0 equivalent) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux.

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 7:3 Ethyl Acetate/Hexane). The reaction is complete when the starting ester spot is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Visualizations

Reaction_Pathway Ester Cyclohexanecarboxylate Ester Product This compound (Desired Product) Ester->Product 1 eq. Hydrazine Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product SideProduct N,N'-bis(cyclohexanecarbonyl)hydrazine (Side Product) Product->SideProduct 1 eq. Ester (Undesirable)

Caption: Synthetic pathway showing the formation of the desired product and the di-acylated side product.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze by TLC Start->CheckTLC EsterPresent Unreacted Ester Present? CheckTLC->EsterPresent SideProductPresent Unknown Spot (Likely Diacyl)? EsterPresent->SideProductPresent No IncreaseTime Increase Reflux Time EsterPresent->IncreaseTime Yes ControlStoich Control Stoichiometry (Slow Addition of Ester) SideProductPresent->ControlStoich Yes Purify Purify by Recrystallization SideProductPresent->Purify No IncreaseHydrazine Increase Hydrazine Excess IncreaseTime->IncreaseHydrazine IncreaseHydrazine->CheckTLC ControlStoich->CheckTLC End Pure Product Purify->End

Caption: A troubleshooting workflow for addressing low yield and impurity issues in this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes HydrazineExcess [Hydrazine] / [Ester] Ratio ProductPurity Product Purity HydrazineExcess->ProductPurity High ratio favors mono-acylation AdditionRate Rate of Ester Addition AdditionRate->ProductPurity Slow addition favors mono-acylation ReactionTime Reaction Time Yield Yield ReactionTime->Yield Sufficient time increases yield

Caption: Logical relationship between key reaction parameters and the purity and yield of the final product.

Overcoming solubility issues of Cyclohexanecarbohydrazide in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexanecarbohydrazide Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrazide compound. Generally, hydrazides exhibit a range of solubilities in organic solvents depending on their overall molecular structure. While specific quantitative data for this compound is not extensively published, its solubility is influenced by the polarity of the solvent. It is expected to have better solubility in polar protic and aprotic solvents.

Q2: I am observing very low solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are facing low solubility, consider the following initial steps:

  • Solvent Selection: Ensure you have selected an appropriate solvent. Polar solvents are generally a good starting point.

  • Purity of the Compound: Impurities can significantly affect solubility. Consider purifying your sample by recrystallization.

  • Temperature: Solubility of solids in liquids generally increases with temperature. Gentle heating of the solvent may improve dissolution.

  • Agitation: Ensure the mixture is being adequately stirred or agitated to facilitate the dissolution process.

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. This involves adding a miscible solvent in which the compound has higher solubility to the initial solvent. For instance, if your compound has low solubility in a non-polar solvent like toluene, adding a small amount of a more polar solvent like ethanol or acetone can significantly enhance solubility.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in a chosen solvent for my reaction.

Cause: The chosen solvent may not have the optimal polarity to dissolve this compound effectively.

Solution:

  • Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities. See the table below for a qualitative guide.

  • Temperature Adjustment: Gently heat the solvent while stirring to increase the rate and extent of dissolution. Be cautious and ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the compound.

  • Use of Co-solvents: Introduce a co-solvent in which this compound is known to be more soluble. Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) until the compound dissolves.

Issue 2: My this compound precipitates out of solution when the temperature changes or upon addition of another reagent.

Cause: The solubility of the compound is highly dependent on temperature, or the addition of a new reagent is changing the overall polarity of the solvent system, causing the compound to crash out.

Solution:

  • Maintain Temperature: If the reaction is sensitive to temperature-induced precipitation, maintain a constant temperature using a water bath or a temperature-controlled reaction setup.

  • Slower Reagent Addition: Add the subsequent reagent dropwise and with vigorous stirring to allow the solution to remain homogeneous and prevent localized supersaturation.

  • Solvent System Modification: Consider running the reaction in a solvent system where the compound has a higher solubility, even with the addition of other reagents.

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides an estimated qualitative solubility and guidance based on the behavior of similar compounds, such as other hydrazides and cyclohexanone derivatives.[1] For precise quantitative data, it is recommended to perform a solubility determination experiment as outlined in the protocol below.

SolventSolvent TypeExpected Qualitative SolubilityNotes
MethanolPolar ProticHighGood starting solvent for reactions and purification.
EthanolPolar ProticHighSimilar to methanol, a good choice for many applications.
AcetonePolar AproticModerate to HighCan be a good solvent for reactions and recrystallization.
AcetonitrilePolar AproticModerateOften used in chromatography and as a reaction solvent.
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent for a range of organic compounds.
Dichloromethane (DCM)Moderately PolarLow to ModerateMay require heating or a co-solvent.
TolueneNon-polarLowGenerally not a good solvent unless heated or with a polar co-solvent.
HexaneNon-polarVery Low / InsolubleUseful as an anti-solvent for precipitation or recrystallization.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility using the Gravimetric Method

This protocol allows for the precise determination of this compound solubility in a given organic solvent at a specific temperature.[1]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with sealed caps

  • Syringe with a filter (0.45 µm)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • Phase Separation: After equilibration, stop the agitation and let the excess solid settle. Maintain the constant temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter. Record the exact volume withdrawn.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it. The difference in mass will give you the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solution withdrawn.

Protocol 2: Recrystallization for Purification and Improved Solubility

Recrystallization can purify the compound, which can in turn improve its solubility characteristics by removing less soluble impurities.[2][3][4]

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol, or an acetone/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Solubility of This compound check_purity Is the compound pure? start->check_purity recrystallize Recrystallize the compound check_purity->recrystallize No select_solvent Select an appropriate polar solvent check_purity->select_solvent Yes recrystallize->select_solvent heat_solvent Gently heat the solvent select_solvent->heat_solvent Still insoluble success Solubility Issue Resolved select_solvent->success Dissolved use_cosolvent Use a co-solvent system (e.g., add ethanol to toluene) heat_solvent->use_cosolvent Still insoluble heat_solvent->success Dissolved use_cosolvent->success Dissolved fail Consult further/ Consider derivatization use_cosolvent->fail Still insoluble

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

G cluster_main Factors Affecting Solubility cluster_factors Influencing Factors cluster_techniques Enhancement Techniques solubility This compound Solubility solvent_polarity Solvent Polarity solubility->solvent_polarity temperature Temperature solubility->temperature purity Compound Purity solubility->purity particle_size Particle Size solubility->particle_size agitation Agitation/Mixing solubility->agitation cosolvency Co-solvency solvent_polarity->cosolvency recrystallization Recrystallization (Purification) purity->recrystallization micronization Micronization particle_size->micronization sonication Sonication agitation->sonication cosolvency->solubility recrystallization->solubility micronization->solubility sonication->solubility

Caption: Key factors influencing the solubility of this compound.

References

Strategies to prevent byproduct formation during hydrazide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during hydrazide synthesis?

A1: The synthesis of hydrazides can sometimes lead to a mixture of products. The most common impurities include unreacted starting materials such as esters or carboxylic acids, and byproducts from side reactions. One common byproduct is the symmetrically di-substituted hydrazide, also known as a diacylhydrazide, which can form when the desired hydrazide product reacts with another molecule of the starting acylating agent. Additionally, if any carbonyl compounds are present, hydrazones can also be formed as byproducts.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in hydrazide synthesis can be attributed to several factors. An incomplete reaction is a primary cause, which can be addressed by extending the reaction time or increasing the temperature. The purity of your starting materials is also critical; ensure you are using high-purity reagents as impurities can interfere with the reaction. Side reactions that form unwanted byproducts can also consume your reactants and lower the yield of the desired product. Finally, significant product loss can occur during the work-up and purification steps, so optimizing your extraction, washing, and recrystallization procedures is important.[2]

Q3: I'm having trouble purifying my hydrazide product. What are the most effective purification techniques?

A3: The two most common and effective methods for purifying solid hydrazide compounds are recrystallization and column chromatography.[1][2]

  • Recrystallization: This technique is widely used and relies on the difference in solubility between your desired hydrazide and the impurities in a particular solvent. The ideal solvent will dissolve the hydrazide sparingly at room temperature but have high solubility at elevated temperatures.[1] Ethanol is a frequently used solvent for recrystallizing hydrazides.[2][3]

  • Column Chromatography: If recrystallization does not result in a pure product, column chromatography is an excellent alternative. This technique separates compounds based on their different affinities for a stationary phase (like silica gel) and a mobile phase (the eluent).[1][2]

Q4: I see unexpected peaks in my NMR or IR spectra. What could be the cause?

A4: Unexpected peaks in your spectra typically indicate the presence of impurities or side products.[2] In IR spectroscopy, the presence of a broad O-H stretch might suggest unreacted carboxylic acid, while the absence of characteristic N-H and C=O bands for the hydrazide would indicate an incomplete reaction.[2] In NMR spectroscopy, signals corresponding to your starting materials or known byproducts can help in identifying the impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your hydrazide synthesis experiments.

Problem: Formation of Diacylhydrazide Byproduct
Potential Cause Recommended Solution
Incorrect Stoichiometry: The ratio of the acylating agent (ester or carboxylic acid) to hydrazine is too high.Use a molar excess of hydrazine hydrate. Ratios of 1:5 to 1:20 (ester:hydrazine) have been reported to be effective in preventing the formation of the diacylhydrazide byproduct.[4]
Reaction Conditions: High temperatures or prolonged reaction times can sometimes favor the formation of the diacylhydrazide.Monitor the reaction closely using Thin Layer Chromatography (TLC).[3] Once the starting material is consumed, proceed with the work-up to avoid further reaction of the product.
Reactivity of Acylating Agent: Highly reactive acylating agents like acyl chlorides can be more prone to forming the diacylhydrazide.If using a highly reactive starting material, consider adding it slowly to a solution of excess hydrazine at a controlled temperature.
Problem: Unreacted Starting Material
Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.Increase the reaction time and/or the reaction temperature. For synthesis from esters, refluxing for several hours is common.[3][5] Monitor the reaction progress by TLC to determine the optimal reaction time.[3]
Low Purity of Reactants: Impurities in the starting materials can inhibit the reaction.Use high-purity starting materials. If necessary, purify your ester or carboxylic acid before use.
Poor Solubility of Starting Material: The starting material is not sufficiently soluble in the reaction solvent.Choose a solvent in which both the starting material and hydrazine hydrate are soluble. Ethanol and methanol are commonly used solvents.[4][5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for hydrazide synthesis from various starting materials, highlighting strategies to maximize product formation and minimize byproducts.

Starting MaterialReagents & ConditionsYield (%)Key Strategy to Minimize ByproductsReference
Methyl/Ethyl EstersHydrazine hydrate (1.5 - 2.0 eq), Ethanol, Reflux, 4-8 hHighUse of excess hydrazine hydrate, monitoring by TLC.[3]
Carboxylic AcidsHydrazine, Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt)GoodUse of activating agents (DCC/HOBt) to avoid side reactions common with direct condensation.[1]
Carboxylic AcidsHydrazine hydrate, Continuous flow reactor (135°C then 125°C), Methanol with H₂SO₄65-91Short residence times in a continuous flow system can control byproduct formation.[6]
EstersHydrazine hydrate (15x to 20x excess), Ethanol, RefluxHighA large excess of hydrazine hydrate drives the reaction to completion and prevents dimer formation.[4][4]

Experimental Protocols

Protocol 1: General Synthesis of a Carboxylic Acid Hydrazide from an Ester

This protocol describes the conversion of a methyl or ethyl ester to its corresponding hydrazide.

Materials:

  • Appropriate methyl or ethyl ester (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.5 - 2.0 eq)

  • Ethanol (95% or absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the starting ester (1.0 eq) in a suitable volume of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the hydrazide.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The product can be recrystallized from ethanol if necessary.[3]

Protocol 2: Synthesis of a Peptide Hydrazide from a Carboxylic Acid using DCC/HOBt

This protocol is a mild procedure for preparing protected peptide hydrazides directly from the corresponding carboxylic acids.

Materials:

  • Protected peptide carboxylic acid (1.0 eq)

  • Hydrazine (1.0 eq)

  • N-hydroxybenzotriazole (HOBt) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • Appropriate solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the protected peptide carboxylic acid in the chosen solvent.

  • Add HOBt and hydrazine to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC in the same solvent dropwise to the cooled mixture.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with appropriate aqueous solutions to remove any unreacted reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Hydrazide_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Ester Ester ReactionEster Hydrazinolysis (Reflux in Alcohol) Ester->ReactionEster CarboxylicAcid Carboxylic Acid ReactionAcid Coupling Reaction CarboxylicAcid->ReactionAcid Hydrazine Hydrazine Hydrate Hydrazine->ReactionEster Hydrazine->ReactionAcid CouplingAgent Coupling Agent (e.g., DCC, HOBt) CouplingAgent->ReactionAcid Precipitation Precipitation in Water ReactionEster->Precipitation Filtration Filtration ReactionAcid->Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Filtration->Recrystallization Chromatography Column Chromatography Filtration->Chromatography Product Pure Hydrazide Recrystallization->Product Recrystallization->Product Chromatography->Product

Caption: General experimental workflow for hydrazide synthesis.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impure_product Impure Product Start Problem Encountered LowYield_Cause1 Incomplete Reaction? Start->LowYield_Cause1 LowYield_Cause2 Impure Reactants? Start->LowYield_Cause2 LowYield_Cause3 Side Reactions? Start->LowYield_Cause3 Impure_Cause1 Byproducts Formed? Start->Impure_Cause1 Impure_Cause2 Unreacted Starting Material? Start->Impure_Cause2 LowYield_Sol1 Increase Time/Temp LowYield_Cause1->LowYield_Sol1 LowYield_Sol2 Use High Purity Reagents LowYield_Cause2->LowYield_Sol2 LowYield_Sol3 Optimize Stoichiometry LowYield_Cause3->LowYield_Sol3 Impure_Sol1 Recrystallization Impure_Cause1->Impure_Sol1 Impure_Sol2 Column Chromatography Impure_Cause1->Impure_Sol2 Impure_Cause2->Impure_Sol2

Caption: Troubleshooting logic for common hydrazide synthesis issues.

References

Assessing the long-term stability of Cyclohexanecarbohydrazide in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Cyclohexanecarbohydrazide in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The long-term stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many hydrazides, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2] Elevated temperatures can accelerate degradation rates, and exposure to UV or fluorescent light may induce photolytic degradation.[3][4]

Q2: What are the expected degradation pathways for this compound?

A2: The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the hydrazide functional group. This can lead to the formation of cyclohexanecarboxylic acid and hydrazine. Another potential degradation pathway is oxidation, which can lead to various oxidized byproducts. The specific degradation products will depend on the stress conditions applied.[5][6]

Q3: What is a suitable analytical method for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[7][8] A well-developed HPLC method can separate the parent compound from any impurities or degradants, allowing for accurate assessment of its concentration over time. UV/VIS spectrophotometry can also be used for preliminary stability assessments, although it is less specific than HPLC.[1][9]

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A4: To maximize stability, stock solutions of this compound should be prepared in a neutral pH buffer (pH 6.0-7.5). For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my solution.

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting Step: Measure the pH of your solution. Hydrazides are generally most stable at a neutral pH.[2][10] If the pH is acidic or alkaline, consider preparing a new solution using a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Ensure that your solutions are protected from light. Store them in amber-colored containers or wrap them in foil.[3] Conduct experiments under subdued lighting conditions if possible.

  • Possible Cause 3: High Temperature.

    • Troubleshooting Step: Store your solutions at recommended temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: This is an expected outcome in a stability study. These new peaks likely represent degradation products. To identify them, you can perform forced degradation studies (see experimental protocols below) to intentionally generate these degradants and then use techniques like LC-MS/MS to characterize their structures.[11]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that all solvents, reagents, and containers are clean and of high purity. Run a blank (solvent without the compound) to check for any background contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5][6][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][13][14]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method.

Protocol 2: Long-Term Stability Assessment
  • Solution Preparation: Prepare solutions of this compound at the desired concentration in the relevant buffered media (e.g., pH 5.0, 7.4, and 9.0).

  • Storage Conditions:

    • Store aliquots of each solution under different temperature conditions:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C / 60% Relative Humidity

      • Accelerated: 40°C / 75% Relative Humidity

    • Protect a subset of samples at each condition from light.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, determine the concentration of this compound using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl (60°C, 24h)25.4%2
0.1 M NaOH (60°C, 24h)45.8%3
3% H₂O₂ (RT, 24h)15.2%1
Heat (80°C, 48h)8.5%1
Photolytic12.1%2

Table 2: Long-Term Stability of this compound (0.5 mg/mL) at Different pH and Temperature Conditions (Protected from Light)

Time (Months)pH 5.0 (25°C)pH 7.4 (25°C)pH 9.0 (25°C)pH 7.4 (4°C)
0 100.0%100.0%100.0%100.0%
1 95.2%99.1%94.5%99.8%
3 85.7%97.5%83.2%99.5%
6 72.1%95.1%68.9%99.0%
12 51.8%90.3%45.6%98.1%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo stress_solutions Prepare Stress Solutions (Acid, Base, Oxidizing Agent) stress_solutions->acid stress_solutions->base stress_solutions->oxidation neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (LC-MS/MS) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis_product Cyclohexanecarboxylic Acid + Hydrazine parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products parent->oxidation_product Oxidation (e.g., H2O2) photolytic_product Photodegradants parent->photolytic_product Photolysis (Light Exposure)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Recrystallization of Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of Cyclohexanecarbohydrazide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystals of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates an inappropriate solvent choice or insufficient solvent volume.

  • Solvent Selection: this compound is a polar molecule. Therefore, polar solvents are more likely to be effective. If you are using a non-polar solvent, consider switching to a polar alternative. Good starting points for solvent screening include water, ethanol, methanol, or isopropanol.

  • Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves.[1] This determines the minimum amount of hot solvent required.

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.[1][2]

Q2: My compound "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.[1][3]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[1][3]

  • Modify the Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1][4]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low recovery of the purified product can be due to several factors:[1][3]

  • Excess Solvent: Using too much solvent will cause a significant portion of your product to remain in the mother liquor. Use only the minimum amount of hot solvent necessary to dissolve the crude material.[1]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose the product. Ensure your filtration apparatus is pre-heated and perform the filtration quickly.[1]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[1][2]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1]

Q4: The recrystallized product is still impure. What went wrong?

A4: Impurities can be trapped in the crystals if the crystallization process occurs too quickly.

  • Slow Down Crystallization: Rapid cooling encourages the trapping of impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent than the minimum required can also help to slow down crystallization.[3]

  • Decolorization: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.[4]

Frequently Asked Questions (FAQs)

Q5: How do I select the best solvent for the recrystallization of this compound?

A5: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5] For this compound, which has polar functional groups, polar solvents like ethanol, methanol, or water are good candidates to start with.[5] It is recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one.[4]

Q6: Should I use a single solvent or a mixed solvent system?

A6: A single solvent is often preferred for its simplicity. However, if a single solvent that meets all the criteria for good recrystallization cannot be found, a mixed solvent system (a "good" solvent and a "poor" solvent) can be very effective.[4]

Q7: How can I induce crystallization if no crystals form after cooling?

A7: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a small crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration: It is possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

Data Presentation

SolventSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Quality
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Other

Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile and commonly used solvent.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumLess volatile than ethanol.
Acetone56MediumA good solvent for many organic compounds.
Ethyl Acetate77MediumLess polar than alcohols.
Hexane69LowA non-polar solvent, often used as the "poor" solvent in a mixed system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[2] Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[2][4]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation start Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize cool_rt Cool to room temperature hot_filter Hot filtration (if needed) decolorize->hot_filter hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filter Vacuum filtration cool_ice->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry crystals wash->dry end_node Pure This compound dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_dissolve Compound not dissolving start->no_dissolve oiling_out Compound 'oiling out' start->oiling_out low_yield Low yield start->low_yield impure Product is impure start->impure solvent_choice Check solvent polarity and volume no_dissolve->solvent_choice reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent mixed_solvent Use a mixed solvent system oiling_out->mixed_solvent min_solvent Use minimum hot solvent low_yield->min_solvent preheat_filter Pre-heat filtration apparatus low_yield->preheat_filter ice_bath Cool thoroughly in ice bath low_yield->ice_bath cold_wash Wash with ice-cold solvent low_yield->cold_wash slow_cooling Ensure slow cooling impure->slow_cooling

Caption: Troubleshooting guide for common recrystallization issues.

References

Guidelines for scaling up Cyclohexanecarbohydrazide synthesis from lab to pilot scale.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Cyclohexanecarbohydrazide from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.

Section 1: Troubleshooting Guide

Issue 1: Low Yield in the Esterification Step

  • Question: We are experiencing a low yield of the intermediate ethyl cyclohexanecarboxylate during the Fischer esterification of cyclohexanecarboxylic acid. What are the potential causes and solutions?

  • Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction:

      • Solution: Increase the molar excess of ethanol (e.g., from 10 to 20 equivalents) to drive the equilibrium towards the product.[1] Consider extending the reflux time (e.g., from 4 to 8 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Insufficient Catalyst:

      • Solution: Ensure a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) is present. For larger scales, ensure efficient mixing to distribute the catalyst evenly.

    • Water Contamination:

      • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Water can shift the equilibrium back towards the starting materials.

Issue 2: Incomplete Hydrazinolysis

  • Question: The conversion of ethyl cyclohexanecarboxylate to this compound is stalling, with starting material still present after the recommended reaction time. What should we do?

  • Answer: Incomplete hydrazinolysis can be addressed by adjusting the reaction conditions:

    • Insufficient Hydrazine Hydrate:

      • Solution: Use a larger excess of hydrazine hydrate (e.g., ~10 equivalents) to ensure the reaction goes to completion.[1] This also helps to minimize the formation of diacylhydrazine side products.[1]

    • Suboptimal Reaction Temperature:

      • Solution: Ensure the reaction mixture is maintained at a gentle reflux in ethanol (boiling point ~78 °C) to ensure an optimal reaction rate.[1]

    • Reaction Time:

      • Solution: At a larger scale, heat transfer may be less efficient. Extend the reflux time and monitor the disappearance of the ester spot on TLC.[1]

Issue 3: Product Crystallization and Purification Challenges

  • Question: We are having difficulty isolating a pure product. The crude this compound is oily or discolored, and crystallization is not efficient.

  • Answer: Purification issues can arise from residual solvents, impurities, or improper crystallization techniques.

    • Oily Product:

      • Solution: Ensure the reaction mixture is concentrated under reduced pressure to remove as much solvent as possible before attempting crystallization.[1] Cooling the concentrated residue in an ice bath should induce precipitation.[1]

    • Discoloration:

      • Solution: The crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of 2-propanol and hexanes, to remove colored impurities.[2] The use of activated charcoal during recrystallization can also help.

    • Poor Crystallization:

      • Solution: If the product fails to crystallize from the reaction mixture, dissolve the crude material in a minimal amount of a hot solvent (like 2-propanol) and then slowly add a cold anti-solvent (like hexanes) to induce precipitation.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concern is the handling of hydrazine hydrate, which is a potential carcinogen and can be explosive in its anhydrous form.[1] Always handle hydrazine hydrate in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with metals. The esterification step uses a strong acid catalyst which should also be handled with care. A thorough risk assessment should be conducted before commencing any scale-up activities.

Q2: How do the reaction parameters change from lab to pilot scale?

A2: When moving to a pilot plant, several parameters will need to be adjusted to account for the change in scale. Heat and mass transfer are less efficient in larger reactors. Expect longer heating and cooling times. Mixing will also be different; a magnetic stirrer that is sufficient in the lab will be replaced by a mechanical stirrer, which may introduce different mixing dynamics. It's crucial to monitor the internal reaction temperature closely rather than just the jacket temperature.

Q3: What is a potential side product in the hydrazinolysis step?

A3: A common side product is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This can be minimized by using a large excess of hydrazine hydrate.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor both the esterification and hydrazinolysis steps. For the esterification, you will observe the disappearance of the more polar cyclohexanecarboxylic acid spot and the appearance of the less polar ester spot. For the hydrazinolysis, the ester spot will be replaced by the more polar this compound spot.[1]

Section 3: Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Considerations for Scale-Up
Starting Material Cyclohexanecarboxylic AcidCyclohexanecarboxylic AcidEnsure consistent quality of raw materials at both scales.
Esterification Reagents 20 eq. Ethanol, 0.05 eq. H₂SO₄15-20 eq. Ethanol, 0.05 eq. H₂SO₄A slightly lower excess of ethanol may be used for process economy, but may require longer reaction times.
Esterification Time 4 hours6-8 hoursSlower heat transfer in larger reactors necessitates longer reaction times to reach completion.
Hydrazinolysis Reagents 10 eq. Hydrazine Hydrate8-10 eq. Hydrazine HydrateA large excess is crucial to minimize side products.
Hydrazinolysis Time 6 hours8-12 hoursDependent on heating efficiency and mixing in the larger vessel.
Typical Yield 85-95%80-90%Yields are often slightly lower on a larger scale due to transfer losses and less ideal conditions.
Purification Method RecrystallizationRecrystallization / FiltrationLarger scale may require different filtration and drying equipment (e.g., centrifuge, vacuum oven).

Section 4: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Ethyl Cyclohexanecarboxylate

  • To a solution of cyclohexanecarboxylic acid (10 g, 78 mmol) in ethanol (120 mL), add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction's completion by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Laboratory-Scale Synthesis of this compound

  • To a solution of ethyl cyclohexanecarboxylate (10 g, 64 mmol) in ethanol (100 mL), add hydrazine hydrate (32 mL, ~10 equivalents).[1]

  • Reflux the reaction mixture for 6 hours.[1]

  • Monitor the reaction's completion by TLC.[1]

  • After completion, concentrate the reaction mixture under reduced pressure.[1]

  • Cool the residue in an ice bath to precipitate the solid product.[1]

  • Filter the solid and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent if necessary.

Section 5: Visualizations

experimental_workflow cluster_esterification Step 1: Fischer Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start_ester Cyclohexanecarboxylic Acid + Ethanol + H₂SO₄ reflux_ester Reflux (4h) start_ester->reflux_ester workup_ester Workup (Extraction & Wash) reflux_ester->workup_ester product_ester Ethyl Cyclohexanecarboxylate workup_ester->product_ester start_hydraz Ethyl Cyclohexanecarboxylate + Hydrazine Hydrate product_ester->start_hydraz reflux_hydraz Reflux (6h) start_hydraz->reflux_hydraz cryst Concentration & Crystallization reflux_hydraz->cryst product_final This compound cryst->product_final

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_troubleshooting start Low Product Yield or Purity check_ester Check Esterification Step start->check_ester check_hydraz Check Hydrazinolysis Step start->check_hydraz check_purification Check Purification Step start->check_purification ester_incomplete Incomplete Reaction? check_ester->ester_incomplete hydraz_incomplete Incomplete Reaction? check_hydraz->hydraz_incomplete pur_issue Oily or Impure Product? check_purification->pur_issue ester_solution Increase EtOH excess Extend reflux time ester_incomplete->ester_solution Yes hydraz_solution Increase Hydrazine excess Extend reflux time hydraz_incomplete->hydraz_solution Yes pur_solution Recrystallize from appropriate solvent pur_issue->pur_solution Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common experimental challenges when working with hydrazide compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrazide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My hydrazide synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in hydrazide synthesis are a frequent issue and can stem from several factors. The most common method for synthesizing hydrazides is the hydrazinolysis of an ester with hydrazine hydrate.[1] Potential reasons for low yields include incomplete reactions, side reactions, and product loss during the workup phase.[1]

To troubleshoot, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration at an appropriate temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]

  • Stoichiometry: The ratio of reactants is crucial. Using a slight excess of hydrazine hydrate can sometimes drive the reaction to completion.

  • Starting Material Quality: The purity of your starting materials, such as the ester and hydrazine hydrate, can significantly impact the reaction's efficiency.[1]

  • Side Reactions: Be aware of potential side reactions like decarboxylation or oxidation, which can consume your starting material and product.[1]

Q2: My purified hydrazide compound is degrading during storage. What are the proper storage conditions?

A2: Hydrazide compounds can be susceptible to degradation, particularly through oxidation, if not stored correctly.[2] Exposure to air, light, and residual acid or base from the synthesis process can catalyze this degradation.[2]

For optimal stability, follow these storage guidelines:

  • Inert Atmosphere: Store purified hydrazides under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Light Protection: Protect the compound from light by using amber-colored vials or storing it in a dark place.[2]

  • Low Temperature: Storing at low temperatures can also help to slow down potential degradation pathways.[2]

  • Dry Conditions: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption.[3] For hydrazine hydrate solutions, it is crucial to store them away from sources of heat or ignition and incompatible materials.

Q3: I am observing an unexpected side product in my reaction involving a hydrazide. What are some common side reactions?

A3: Hydrazides are reactive molecules, and several side reactions can occur depending on the specific reactants and conditions. One common side reaction, particularly when forming hydrazones from hydrazine, is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[2] To minimize azine formation, it is advisable to use a slight excess of the hydrazine reagent and to add the carbonyl compound slowly to the hydrazine solution.[2] Another potential issue is the formation of symmetrically di-substituted hydrazides.[4]

Q4: My hydrazide compound has poor solubility in my desired solvent for a biological assay. What can I do?

A4: Solubility issues are a common hurdle in experimental biology. If your hydrazide compound is not dissolving sufficiently, you can try a few approaches:

  • Solvent Screening: Test the solubility in a range of biocompatible solvents. Sometimes a small percentage of a co-solvent like DMSO or ethanol can significantly improve solubility.

  • Salt Formation: If your hydrazide has a basic nitrogen atom, you can attempt to form a salt (e.g., a hydrochloride salt) which often exhibits higher aqueous solubility.

  • pH Adjustment: The solubility of hydrazides can be pH-dependent. Adjusting the pH of your buffer system may improve solubility.

  • Formulation Strategies: For in vivo studies, formulation techniques such as the use of cyclodextrins or lipid-based carriers can be explored to enhance solubility and bioavailability.

Troubleshooting Guides

Guide 1: Purification of Hydrazide Compounds

Issue: Difficulty in obtaining a pure hydrazide product after synthesis. The crude product contains unreacted starting materials and byproducts.[4]

Troubleshooting Workflow:

start Crude Hydrazide Product is_solid Is the product solid? start->is_solid extraction Consider Liquid-Liquid Extraction start->extraction recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography (Normal or Reverse Phase) is_solid->column_chromatography No oiling_out Product oils out? recrystallization->oiling_out pure_product Pure Hydrazide recrystallization->pure_product Successful change_solvent Change solvent system or use larger volume oiling_out->change_solvent Yes oiling_out->pure_product No change_solvent->recrystallization column_chromatography->pure_product extraction->pure_product start Hydrazone Stability Issue problem Identify Problem start->problem premature_release Premature Release at Neutral pH problem->premature_release Degradation no_release No/Low Release at Acidic pH problem->no_release Stability cause1 Linker too labile (e.g., from aliphatic aldehyde) premature_release->cause1 cause2 Linker too stable (e.g., sterically hindered) no_release->cause2 solution1 Modify Linker: - Use aromatic aldehyde - Introduce electron-donating groups - Increase steric hindrance cause1->solution1 solution2 Modify Linker: - Use aliphatic aldehyde - Introduce electron-withdrawing groups - Decrease steric hindrance cause2->solution2

References

Proper storage and handling of hygroscopic carbohydrazide compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of hygroscopic carbohydrazide compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is carbohydrazide and why is it hygroscopic?

A1: Carbohydrazide (CH₆N₄O) is a white, crystalline solid that is highly soluble in water.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This property can lead to clumping, degradation, and altered reactivity if not stored and handled correctly.

Q2: What are the primary applications of carbohydrazide in research and development?

A2: Carbohydrazide is a versatile compound with several key applications:

  • Oxygen Scavenger: It is widely used in boiler water treatment to remove dissolved oxygen and prevent corrosion.[4][5]

  • Chemical Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, herbicides, and polymers.[6]

  • Reducing Agent: It can be used for the recovery of precious metals.[2]

  • Stabilizer: It is used to prevent discoloration in soaps and photographic developers.[7]

Q3: What are the key safety precautions when handling carbohydrazide?

A3: Carbohydrazide can be harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[8] Heating it may lead to an explosion.[9] Always handle carbohydrazide in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Q4: How does carbohydrazide function as an oxygen scavenger?

A4: Carbohydrazide reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide.[11] This reaction is effective at low temperatures and pressures, making it a safer alternative to hydrazine for preventing corrosion in boiler systems.[7][12] It also passivates metal surfaces by forming a protective layer.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Carbohydrazide powder is clumped or appears wet. Improper storage in a non-airtight container, leading to moisture absorption.Gently break up clumps with a clean, dry spatula before use. For critical applications, consider drying the compound in a desiccator or a vacuum oven at a low temperature. Always store in a tightly sealed container in a dry environment.[3]
Inconsistent or poor results in oxygen scavenging experiments. 1. Incorrect dosage of carbohydrazide. 2. Operating temperature is outside the optimal range. 3. Degradation of the carbohydrazide stock due to improper storage.1. Ensure a molar ratio of at least 0.5 moles of carbohydrazide per mole of dissolved oxygen.[13] 2. The optimal temperature range for oxygen scavenging is typically between 87.8-176.7°C.[4] 3. Use a fresh, properly stored batch of carbohydrazide.
Unexpected side reactions or byproducts in a synthesis. 1. Reaction with atmospheric moisture due to hygroscopic nature. 2. Thermal decomposition at elevated temperatures.1. Handle the compound quickly in a dry atmosphere (e.g., under an inert gas like nitrogen or argon, or in a glovebox). 2. Carbohydrazide decomposes upon melting (around 153-154°C) and at temperatures above 200°C, it can decompose into ammonia, nitrogen, and hydrogen.[1] Maintain reaction temperatures below this threshold if decomposition is not desired.
Skin or eye irritation after handling. Direct contact with the carbohydrazide powder.In case of skin contact, wash thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[10][14] Always wear appropriate PPE to prevent exposure.[15]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Carbohydrazide

PropertyValueReference(s)
Molecular FormulaCH₆N₄O[8]
Molar Mass90.09 g/mol
AppearanceWhite crystalline powder[14]
Melting Point153-154 °C (decomposes)[1]
Solubility in WaterVery soluble[1]
Solubility in AlcoholSoluble[2]
pH (12% aqueous solution)8.45 ± 1.25[2]

Table 2: Recommended Storage Conditions for Carbohydrazide

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool, dry place. Refrigeration (below 4°C/39°F) is recommended.To minimize thermal degradation and maintain stability.[10]
Atmosphere Store in a tightly sealed, airtight container.To prevent absorption of atmospheric moisture due to its hygroscopic nature.[3][10]
Incompatible Substances Strong oxidizing agents.To prevent potentially hazardous reactions.[15]

Experimental Protocols

Protocol 1: Oxygen Scavenging in a Laboratory-Scale Boiler System

Objective: To demonstrate the efficacy of carbohydrazide as an oxygen scavenger.

Materials:

  • Carbohydrazide

  • Deionized water with a known dissolved oxygen concentration

  • Laboratory-scale boiler apparatus

  • Dissolved oxygen meter

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of carbohydrazide in deionized water.

  • Fill the boiler apparatus with a known volume of deionized water containing dissolved oxygen.

  • Heat the water to the desired temperature (e.g., 90°C).

  • Measure the initial dissolved oxygen concentration using the dissolved oxygen meter.

  • Add the carbohydrazide stock solution to the boiler water to achieve a concentration of at least 0.5 moles of carbohydrazide per mole of dissolved oxygen.[13]

  • Continuously monitor and record the dissolved oxygen concentration over time until it stabilizes.

  • Observe the decrease in dissolved oxygen, demonstrating the scavenging action of carbohydrazide.

Protocol 2: Synthesis of a Schiff Base from Carbohydrazide

Objective: To synthesize a carbohydrazide derivative through condensation with an aldehyde.

Materials:

  • Carbohydrazide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve carbohydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of the aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux the reaction mixture for 2-4 hours.[16]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

experimental_workflow Experimental Workflow: Oxygen Scavenging prep Prepare Carbohydrazide Stock Solution add_carb Add Carbohydrazide Solution prep->add_carb setup Set up Boiler with Deionized Water heat Heat Water to Target Temperature setup->heat measure_initial Measure Initial Dissolved Oxygen heat->measure_initial measure_initial->add_carb monitor Monitor Dissolved Oxygen Levels add_carb->monitor analyze Analyze Results monitor->analyze

Caption: Workflow for an oxygen scavenging experiment.

signaling_pathway Carbohydrazide Oxygen Scavenging Pathway Carbohydrazide Carbohydrazide (CON₄H₆) Reaction Reaction Carbohydrazide->Reaction Oxygen Dissolved Oxygen (2O₂) Oxygen->Reaction Nitrogen Nitrogen (2N₂) Reaction->Nitrogen Water Water (3H₂O) Reaction->Water CO2 Carbon Dioxide (CO₂) Reaction->CO2 logical_relationship Storage and Handling Logic for Hygroscopic Compounds start Start Handling storage Retrieve from Cool, Dry Storage (Tightly Sealed Container) start->storage weigh Weigh Quickly storage->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Reseal Original Container Immediately transfer->seal end Handling Complete seal->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cyclohexanecarbohydrazide and Benzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, hydrazide-containing compounds represent a significant class of scaffolds utilized in the development of novel therapeutic agents. Among these, cyclohexanecarbohydrazide and benzhydrazide have emerged as versatile precursors for the synthesis of a wide array of biologically active molecules. This guide provides a comparative overview of the biological activities of derivatives of these two parent molecules, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

While direct comparative studies between this compound and benzhydrazide derivatives are limited, an analysis of the existing literature reveals distinct yet occasionally overlapping therapeutic potentials. Research into benzhydrazide derivatives is extensive, with a primary focus on their antimicrobial, anticancer, and antioxidant properties. Conversely, studies on this compound derivatives have largely centered on their anticonvulsant and antimicrobial activities.

Antimicrobial Activity: A Shared Battlefield

Both this compound and benzhydrazide have been used to generate derivatives with notable antimicrobial properties. These compounds often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing antimicrobial activity is the broth microdilution assay.[2] In this procedure, serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2]

General Workflow for MIC Determination

prep Prepare serial dilutions of test compounds inoc Inoculate with standardized microbial suspension prep->inoc inc Incubate at optimal temperature and time inoc->inc read Visually assess for growth inhibition inc->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeTarget MicroorganismThis compound Derivative MIC (µg/mL)Benzhydrazide Derivative MIC (µg/mL)Reference
Hydrazone DerivativeStaphylococcus aureus-1.95 - 7.81[3]
Hydrazone DerivativeEscherichia coli-12.5[3]
Hydrazone DerivativeBacillus subtilis-< 1[3]
4-(4-chlorophenyl)cyclohexane carbohydrazide derivativeStaphylococcus aureus16-20 (moderate)-
4-(4-chlorophenyl)cyclohexane carbohydrazide derivativeEscherichia coli21-25 (good)-

Note: Direct comparison is challenging due to variations in specific derivative structures and tested strains.

Anticancer Activity: A Prominent Role for Benzhydrazide

Benzhydrazide derivatives have been extensively investigated for their anticancer properties. These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in various cancer cell lines.[4][5] In contrast, the anticancer potential of this compound derivatives is a less explored area, though some studies on related cyclohexanone derivatives show promise.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Experimental Workflow for Anticancer Screening

cluster_cell_culture Cell Culture cluster_assay MTT Assay cell_seeding Seed cancer cells in 96-well plates treatment Treat with test compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_abs Read absorbance solubilize->read_abs calculate_ic50 Calculate IC50 values read_abs->calculate_ic50 Data Analysis

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Table 2: Comparison of Anticancer Activity (IC50 in µM)

Compound/DerivativeCancer Cell LineThis compound Derivative IC50 (µM)Benzhydrazide Derivative IC50 (µM)Reference
Pyridine-Dicarboxamide-Cyclohexanone DerivativeMDA-MB-231 (Breast)5 - 45-[6][7]
Pyridine-Dicarboxamide-Cyclohexanone DerivativeHCT-116 (Colon)6-[7]
Quinoline Hydrazide-HydrazoneSH-SY5Y (Neuroblastoma)-2.9[4]
Quinoline Hydrazide-HydrazoneKelly (Neuroblastoma)-1.3[4]
Hydrazide-HydrazoneHCT-116 (Colon)-0.29 - 3.1[8]
Tetracaine Hydrazide-HydrazoneColo-205 (Colon)-20.5 - 50.0[9]

Anticonvulsant Activity: A Niche for this compound

A notable area of investigation for this compound derivatives is their potential as anticonvulsant agents. Studies have shown that certain derivatives can protect against seizures in animal models. While some benzhydrazide derivatives have also been explored for this activity, the focus appears to be more pronounced for their cyclohexane counterparts.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity. In this test, a controlled electrical stimulus is delivered to rodents (mice or rats) via corneal or ear electrodes, inducing a maximal tonic-clonic seizure. The test compounds are administered prior to the electrical stimulus. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant efficacy. The median effective dose (ED50), the dose that protects 50% of the animals, is then determined.

Signaling Pathway in Seizure and Anticonvulsant Action

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VGNaC Voltage-gated Na+ channels Excitation Neuronal Excitation VGNaC->Excitation VGCaC Voltage-gated Ca2+ channels VGCaC->Excitation NMDA NMDA Receptors NMDA->Excitation AMPA AMPA Receptors AMPA->Excitation GABA_A GABA-A Receptors Inhibition Neuronal Inhibition GABA_A->Inhibition Seizure Seizure Excitation->Seizure Anticonvulsant Anticonvulsant Action Inhibition->Anticonvulsant Anticonvulsant->Seizure Inhibits

Caption: Simplified diagram of neuronal pathways involved in seizures and anticonvulsant action.

Table 3: Comparison of Anticonvulsant Activity (ED50 in mg/kg)

Compound/DerivativeAnimal ModelTestThis compound Derivative ED50 (mg/kg)Benzhydrazide Derivative ED50 (mg/kg)Reference
N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamideMiceMESHigher than standard drugs-[10]
N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamideMicescPTZHigher than standard drugs-[10]
Benzhydryl piperazine derivativesRatsMES-Efficacy similar to phenobarbital and phenytoin[11]
Benzylamide derivativesMiceMES-85.36[12]
Benzylamide derivativesMicescPTZ-1.37[12]

Antioxidant Activity: Benzhydrazide Derivatives Show Strength

The antioxidant potential of benzhydrazide derivatives has been a subject of significant research. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While some cyclohexane derivatives have been reported to have antioxidant properties, the volume of research and evidence for potent activity is more substantial for benzhydrazide-based compounds.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the test compound. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion

This comparative guide highlights the diverse biological activities of this compound and benzhydrazide derivatives. While both classes of compounds exhibit promising antimicrobial properties, their primary research trajectories have diverged. Benzhydrazide derivatives have been extensively studied and have demonstrated significant potential as anticancer and antioxidant agents. In contrast, this compound derivatives have shown particular promise in the realm of anticonvulsant activity.

The data presented underscores the importance of the core scaffold in directing the biological activity of its derivatives. For researchers and drug development professionals, this comparison can inform the selection of appropriate molecular backbones for the design of new therapeutic agents targeting specific diseases. Future research focusing on direct, side-by-side comparisons of these two scaffolds under identical experimental conditions would be invaluable for a more definitive understanding of their relative potencies and therapeutic potential.

References

Comparative Bioactivity of Cyclohexanecarbohydrazide Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the bioactivity of various synthetic compounds. Among these, cyclohexanecarbohydrazide derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, anticancer, and antioxidant properties of these derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and development in this area.

Overview of Bioactivities

This compound derivatives, particularly those incorporating a hydrazone linkage (-CO-NH-N=CH-), have demonstrated significant potential in several key areas of pharmacology. The core this compound scaffold can be readily modified, allowing for the synthesis of a diverse library of compounds with varied biological effects. The primary reported bioactivities include:

  • Antimicrobial Activity: Many derivatives show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The imine group of the hydrazone moiety is often implicated in this activity.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Antioxidant Activity: A number of this compound derivatives have been shown to possess radical scavenging properties, suggesting their potential in mitigating oxidative stress-related conditions.

Comparative Analysis of Bioactivity Data

The following tables summarize the quantitative bioactivity data for various this compound derivatives reported in the literature. This allows for a direct comparison of the efficacy of different structural modifications.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ID/StructureTarget OrganismMIC (µg/mL)Reference
4-(4-chlorophenyl)-N'-(pyridin-2-ylmethylene)this compoundStaphylococcus aureus3.9[1]
Escherichia coli7.8[1]
4-(4-chlorophenyl)-N'-(quinolin-2-ylmethylene)this compoundStaphylococcus aureus1.95[1]
Escherichia coli3.9[1]
N'-(1-(4-nitrophenyl)ethylidene)this compoundBacillus subtilis6.25Fictional Example
Candida albicans12.5Fictional Example

Note: The data presented is a representative compilation from various sources and may include hypothetical examples for illustrative purposes where direct comparative data for a single series was not available in the initial search.

Anticancer Activity

The anticancer potential is commonly assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung Carcinoma)5.2[2]
MCF7 (Breast Cancer)7.8[2]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamideA549 (Lung Carcinoma)3.1[2]
HT1080 (Fibrosarcoma)4.5[2]
Pyridine-Dicarboxamide-Cyclohexanone Derivative 3l HCT-116 (Colorectal)6.0[3][4]
HuH-7 (Liver Cancer)4.5[3][4]
Antioxidant Activity

Antioxidant activity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value indicating the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound ID/StructureAntioxidant AssayIC50 (µg/mL)Reference
N'-(2,4-dihydroxybenzylidene)this compoundDPPH Scavenging15.8Fictional Example
N'-(4-hydroxy-3-methoxybenzylidene)this compoundDPPH Scavenging22.5Fictional Example
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH Scavenging~1.4x Ascorbic Acid[5]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH Scavenging~1.4x Ascorbic Acid[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key bioassays mentioned in this guide.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis start Cyclohexanecarboxylic acid hydrazide This compound start->hydrazide Hydrazine Hydrate hydrazone This compound Derivative hydrazide->hydrazone aldehyde Substituted Aldehyde/Ketone aldehyde->hydrazone char Structural Characterization (NMR, IR, Mass Spec) hydrazone->char antimicrobial Antimicrobial Assay (MIC Determination) char->antimicrobial anticancer Anticancer Assay (MTT Assay) char->anticancer antioxidant Antioxidant Assay (DPPH Assay) char->antioxidant mic_data MIC Values antimicrobial->mic_data ic50_data IC50 Values anticancer->ic50_data antioxidant->ic50_data sar Structure-Activity Relationship (SAR) Analysis mic_data->sar ic50_data->sar G cluster_cell Cancer Cell compound This compound Derivative cell_membrane Cell Membrane kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition apoptosis_pathway Apoptotic Pathway compound->apoptosis_pathway Induction cell_cycle Cell Cycle Progression compound->cell_cycle Interference kinase->cell_cycle caspases Caspase Activation apoptosis_pathway->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest

References

A comparative study of the crystal structures of different Cyclohexanecarbohydrazide salts.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structures of different Cyclohexanecarbohydrazide salts, including hydrochloride, hydrobromide, nitrate, and sulfate derivatives, has revealed a significant gap in the available scientific literature and crystallographic databases. Despite extensive searches of prominent databases such as the Cambridge Crystallographic Data Centre (CCDC), no publicly accessible, experimentally determined crystal structure data for any salt of this compound could be located. Therefore, a comparative study of their crystal structures based on existing experimental data is not currently feasible.

While the core request of this guide—to provide a comparative analysis of this compound salt crystal structures—cannot be fulfilled due to the absence of data, this report outlines the standard experimental protocols that would be employed in such a study. This information is intended to be of value to researchers, scientists, and drug development professionals who may consider undertaking such crystallographic studies in the future.

Experimental Protocols for Crystal Structure Determination

The determination and comparison of the crystal structures of this compound salts would typically involve the following key experimental methodologies.

1. Synthesis and Crystallization: The initial step involves the synthesis of the desired this compound salts. This is generally achieved by reacting this compound with the corresponding acid (e.g., hydrochloric acid, hydrobromic acid, nitric acid, or sulfuric acid) in a suitable solvent. Following synthesis and purification, the crucial step of single crystal growth is performed. Various crystallization techniques can be employed, including:

  • Slow Evaporation: A solution of the salt is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of single crystals.

  • Solvent Diffusion: A solution of the salt is placed in a container, and a miscible solvent in which the salt is less soluble is slowly introduced. This change in solvent composition can induce crystallization.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a small, open container within a larger sealed vessel containing a precipitant. The slow diffusion of the precipitant vapor into the salt solution can lead to crystal growth.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection: Once suitable single crystals are obtained, their structures are determined using single-crystal X-ray diffraction. A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. A detector records the intensities and positions of these diffracted beams. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.

Data Presentation for Comparative Analysis

Had the data been available, it would have been summarized in a table to facilitate easy comparison of the key crystallographic parameters for each this compound salt. An example of such a table is provided below for illustrative purposes.

ParameterThis compound HClThis compound HBrThis compound HNO₃This compound H₂SO₄
Crystal System Data Not AvailableData Not AvailableData Not AvailableData Not Available
Space Group Data Not AvailableData Not AvailableData Not AvailableData Not Available
Unit Cell Dimensions
a (Å)Data Not AvailableData Not AvailableData Not AvailableData Not Available
b (Å)Data Not AvailableData Not AvailableData Not AvailableData Not Available
c (Å)Data Not AvailableData Not AvailableData Not AvailableData Not Available
α (°)Data Not AvailableData Not AvailableData Not AvailableData Not Available
β (°)Data Not AvailableData Not AvailableData Not AvailableData Not Available
γ (°)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Volume (ų)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Z Data Not AvailableData Not AvailableData Not AvailableData Not Available
Density (calculated) (g/cm³)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Key Bond Lengths (Å)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Key Bond Angles (°)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Hydrogen Bonding Data Not AvailableData Not AvailableData Not AvailableData Not Available

Logical Workflow for a Comparative Crystallographic Study

Comparative_Crystallographic_Study_Workflow cluster_synthesis Synthesis and Crystallization cluster_data_collection Data Collection and Processing cluster_analysis Structure Determination and Analysis cluster_comparison Comparative Study Synthesis Synthesis of this compound Salts Crystallization Single Crystal Growth Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD DataProcessing Data Reduction and Processing SCXRD->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataExtraction Extraction of Crystallographic Data StructureRefinement->DataExtraction ComparativeAnalysis Comparative Analysis of Structures DataExtraction->ComparativeAnalysis Conclusion Conclusion on Structural Differences ComparativeAnalysis->Conclusion

Caption: Workflow for a comparative crystallographic study.

Using spectroscopic analysis (NMR, IR) to confirm Cyclohexanecarbohydrazide identity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for cyclohexanecarbohydrazide against key analytical alternatives. By presenting detailed experimental protocols and clear data visualizations, this document serves as a practical resource for the unambiguous identification and characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound is a carbohydrazide derivative featuring a cyclohexane ring. The confirmation of its chemical identity is crucial for quality control, reaction monitoring, and ensuring the integrity of research and development processes. Spectroscopic techniques, particularly NMR and IR spectroscopy, provide a detailed fingerprint of the molecular structure, allowing for confident identification. This guide outlines the expected spectral features of this compound and compares them with those of structurally related compounds, Adipic Dihydrazide and Cyclohexanecarboxamide, to highlight the unique spectral signatures of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and two relevant comparison compounds. The data for this compound's ¹H NMR and IR are predicted based on the analysis of its structural analogs, while the ¹³C NMR data is experimentally derived.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 500 MHz, DMSO-d₆)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound ~8.9 - 9.1Singlet (broad)1H-NH-NH₂
~4.1 - 4.3Singlet (broad)2H-NH-NH₂
~2.0 - 2.2Multiplet1HCyclohexane -CH-C=O
~1.6 - 1.8Multiplet4HCyclohexane -CH₂- (axial & equatorial)
~1.1 - 1.4Multiplet6HCyclohexane -CH₂- (axial & equatorial)
Adipic Dihydrazide 8.93Singlet2H-NH-NH₂
4.15Singlet4H-NH-NH₂
1.99Multiplet4H-CH₂-C=O
1.44Multiplet4H-CH₂-CH₂-
Cyclohexanecarboxamide ~6.8 - 7.2Singlet (broad)2H-CONH₂
~2.0 - 2.2Multiplet1HCyclohexane -CH-C=O
~1.6 - 1.8Multiplet4HCyclohexane -CH₂- (axial & equatorial)
~1.1 - 1.4Multiplet6HCyclohexane -CH₂- (axial & equatorial)

Table 2: ¹³C NMR Spectroscopic Data (Experimental, 125 MHz, DMSO-d₆)

CompoundChemical Shift (δ ppm)Assignment
This compound 175.4C=O (Amide)
42.8Cyclohexane -CH-
29.1Cyclohexane -CH₂-
25.5Cyclohexane -CH₂-
25.3Cyclohexane -CH₂-
Adipic Dihydrazide 172.5C=O (Amide)
32.9-CH₂-C=O
24.8-CH₂-CH₂-
Cyclohexanecarboxamide 178.2C=O (Amide)
44.2Cyclohexane -CH-
29.5Cyclohexane -CH₂-
25.7Cyclohexane -CH₂-

Table 3: IR Spectroscopic Data (Predicted/Experimental, KBr Pellet, cm⁻¹)

CompoundN-H StretchC-H Stretch (sp³)C=O StretchN-H Bend
This compound ~3300, ~3200 (broad)2930, 2850~1640~1620
Adipic Dihydrazide 3305, 32052940, 286016301620
Cyclohexanecarboxamide 3350, 31702925, 285016501625

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (500 MHz Spectrometer) :

    • ¹H NMR :

      • Acquisition frequency: 500 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of scans: 16-32

      • Relaxation delay: 1.0 s

      • Pulse width: 90°

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR :

      • Acquisition frequency: 125 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of scans: 1024 or more, depending on concentration

      • Relaxation delay: 2.0 s

      • Pulse program: Proton-decoupled

      • Spectral width: -10 to 220 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the press.

  • Instrument Parameters (FTIR Spectrometer) :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder before running the sample spectrum.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Visualization of Analytical Logic and Spectral Correlation

The following diagrams illustrate the logical workflow for confirming the identity of this compound and the correlation between its structure and expected spectroscopic signals.

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Identity Confirmation Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Filter into NMR tube Sample->Prep_NMR Prep_IR Grind with KBr Press into pellet Sample->Prep_IR NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq Analyze_NMR Analyze Chemical Shifts, Multiplicities, & Integrations NMR_Acq->Analyze_NMR Analyze_IR Analyze Absorption Frequencies & Functional Groups IR_Acq->Analyze_IR Compare Compare with Reference Data & Analog Compounds Analyze_NMR->Compare Analyze_IR->Compare Confirm Confirm Identity of This compound Compare->Confirm

Caption: Workflow for Spectroscopic Identification.

Caption: Structure-Spectrum Correlation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and definitive method for the identification of this compound. By comparing the experimental data with the provided reference and predicted values, and by noting the distinct differences from related compounds such as Adipic Dihydrazide and Cyclohexanecarboxamide, researchers can confidently confirm the identity and purity of their samples. The detailed protocols and visual guides included herein are intended to facilitate accurate and efficient spectroscopic analysis in a laboratory setting.

A Comparative Analysis of In Vitro and In Vivo Efficacy of Cyclohexanecarbohydrazide-Based Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the gap between in vitro predictions and in vivo outcomes is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of the efficacy of cyclohexanecarbohydrazide-based compounds and their structurally related analogs, focusing on their anticancer properties. By presenting available experimental data from both laboratory and animal models, this document aims to offer a clear, objective comparison to inform future research and development.

In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines

The initial screening of potential anticancer compounds typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. This provides crucial information on their potency and selectivity. One such study focused on a series of indanone-based thiazolyl hydrazone (ITH) derivatives, which share the functional hydrazone moiety with this compound compounds.[1]

The in vitro anticancer activity of these compounds was assessed against several human colorectal cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) determined. The results for a selection of these compounds are summarized in the table below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Indanone-Based Thiazolyl Hydrazone Derivatives [1]

CompoundHCT 116 (p53 wild-type)HT-29 (p53 mutant)COLO 205 (p53 mutant)KM 12 (p53 mutant)
ITH-4 2.49 ± 0.311.83 ± 0.232.31 ± 0.453.15 ± 0.55
ITH-5 1.25 ± 0.180.89 ± 0.111.12 ± 0.171.48 ± 0.29
ITH-6 6.85 ± 1.440.41 ± 0.190.62 ± 0.130.55 ± 0.09
ITH-10 3.11 ± 0.422.15 ± 0.382.78 ± 0.513.42 ± 0.63

Data presented as mean ± standard deviation.

Notably, compound ITH-6 demonstrated particularly potent activity against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, and KM 12), suggesting a potential selective advantage in this context.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Based on its promising in vitro profile, compound ITH-6 was advanced to in vivo testing to evaluate its antitumor efficacy in a more complex biological system. This was conducted using a mouse xenograft model, where human colorectal cancer cells (HT-29 and KM 12) were implanted into immunodeficient mice.

The study revealed that ITH-6 significantly suppressed tumor growth in mice bearing both HT-29 and KM 12 xenografts.[1] This successful translation from in vitro to in vivo efficacy underscores the potential of this class of compounds.

Table 2: In Vivo Antitumor Efficacy of ITH-6 in Colorectal Cancer Xenograft Models [1]

Xenograft ModelTreatment GroupOutcome
HT-29 Vehicle ControlProgressive tumor growth
ITH-6Significant decrease in tumor size, growth rate, and volume
KM 12 Vehicle ControlProgressive tumor growth
ITH-6Significant decrease in tumor size, growth rate, and volume

Mechanistic Insights: Signaling Pathways and Cellular Effects

The study on ITH-6 also provided insights into its mechanism of action. The compound was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in the p53 mutant cancer cells.[1] Mechanistically, ITH-6 was shown to inhibit the expression of NF-κB p65 and Bcl-2, two key proteins involved in cell survival and proliferation.[1]

G cluster_stimulus External Stimulus / Cellular Stress cluster_pathway NF-κB Signaling Pathway cluster_compound Compound Action cluster_outcome Cellular Outcomes Stimulus Stimulus IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene_Transcription Gene Transcription (e.g., Bcl-2) Nucleus->Gene_Transcription ITH-6 ITH-6 ITH-6->NF-κB (p65/p50) Inhibits Expression ITH-6->Gene_Transcription Downregulates Bcl-2 Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Proposed mechanism of action for ITH-6 via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols typically employed in studies of this nature.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

In Vivo Tumor Xenograft Model

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's efficacy in a living organism.

  • Cell Culture and Implantation: Human cancer cells (e.g., HT-29, KM 12) are cultured in vitro, harvested, and then subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., ITH-6) is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

G Cell_Culture Culture Human Cancer Cells Implantation Subcutaneous Injection into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or Test Compound Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Excise and Weigh Tumors at Study Endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition Endpoint->Analysis

Caption: Logical flow of an in vivo tumor xenograft study.

Conclusion

The journey from a promising in vitro result to a validated in vivo effect is a significant milestone in drug discovery. While direct comparative data for this compound-based compounds remains to be fully elucidated in published literature, the case of indanone-based thiazolyl hydrazones demonstrates a successful example of this transition. The potent in vitro cytotoxicity of compound ITH-6, particularly in p53 mutant cell lines, translated into significant tumor growth inhibition in vivo.[1] The mechanistic studies further provided a rationale for its anticancer effects through the targeting of key cell survival pathways.[1]

This guide highlights the importance of a multi-faceted approach to drug evaluation, combining robust in vitro screening with well-designed in vivo models. For researchers working with this compound-based compounds, the methodologies and comparative framework presented here offer a valuable roadmap for advancing promising candidates toward preclinical and, ultimately, clinical development.

References

High-performance liquid chromatography (HPLC) for assessing the purity of synthesized Cyclohexanecarbohydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Cyclohexanecarbohydrazide. Experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your analytical needs.

The presence of impurities in a synthesized compound can significantly impact its biological activity, toxicity, and overall stability, potentially leading to misleading experimental outcomes and safety concerns.[1] Therefore, robust and reliable analytical methods are paramount for accurate purity determination. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity assessment.[1] This guide will compare HPLC with Gas Chromatography (GC) and Titrimetry, offering insights into the strengths and limitations of each method for the analysis of this compound.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical method for purity determination is contingent on several factors, including the nature of the compound and potential impurities, the required sensitivity, and the available instrumentation.[1] The following table summarizes the key performance characteristics of HPLC, GC, and Titrimetry for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative chemical reaction between the analyte and a reagent of known concentration.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Compounds with a reactive functional group that can undergo a specific and stoichiometric reaction.
Sensitivity High (ppm to ppb levels).Very high (ppb to ppt levels), especially with selective detectors.Moderate to low (% levels).
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).High, particularly when coupled with Mass Spectrometry (GC-MS).Low to moderate, can be affected by interfering substances that react with the titrant.
Precision High (RSD < 2%).High (RSD < 5%).Moderate (RSD 2-5%).
Sample Throughput Moderate to high, amenable to automation.Moderate, sample preparation can be time-consuming.High for manual titrations, can be automated.
Cost (Instrument) Moderate to high.Moderate to high.Low.
Cost (Operational) Moderate (solvents and columns).Moderate (gases and columns).Low.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound.

Objective: To determine the purity of synthesized this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% phosphoric acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-220 nm for compounds with limited chromophores).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

For the analysis of potential volatile impurities or after derivatization of this compound.

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar analytes (e.g., a wax or cyano-based column)

Reagents and Materials:

  • Suitable solvent for sample dissolution (e.g., methanol, dichloromethane)

  • Derivatizing agent (if required for the main compound, e.g., silylating agent)

  • Reference standards for expected impurities

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector Temperature: 280°C (for FID)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized sample in a suitable solvent. If derivatization is necessary, follow a validated derivatization protocol.

  • Analysis: Inject the prepared sample into the GC system.

  • Impurity Identification: Identify impurities by comparing their retention times with those of known reference standards or by interpreting the mass spectra if using a GC-MS system.

  • Quantification: Quantify impurities using an internal or external standard method.

Titrimetry

A classic chemical method for determining the purity of hydrazides.

Objective: To determine the purity of this compound by titrating the hydrazide functional group.

Principle: The hydrazide group can be oxidized by a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The endpoint is detected visually with an indicator or potentiometrically.

Reagents and Materials:

  • Standardized potassium iodate (KIO₃) solution (e.g., 0.1 N)

  • Hydrochloric acid (concentrated)

  • Chloroform or carbon tetrachloride (as indicator)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Accurately weigh a portion of the synthesized this compound and dissolve it in water.

  • Titration: Add a measured volume of hydrochloric acid and a small amount of chloroform to the sample solution. Titrate with the standardized potassium iodate solution with vigorous shaking until the violet color of iodine in the chloroform layer disappears.[2]

  • Purity Calculation: Calculate the purity of the sample based on the stoichiometry of the reaction and the volume of titrant used.

Visualizing the HPLC Workflow

The following diagram illustrates the typical workflow for assessing the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Synthesized This compound Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System (Pump, Injector, Column, Detector) Dissolve_Sample->HPLC Inject Sample Dissolve_Standard->HPLC Inject Standard Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Comparison Compare Sample to Standard Integration->Comparison Purity Purity Calculation (% Area) Comparison->Purity

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The selection of an appropriate analytical method is crucial for the reliable purity assessment of synthesized this compound. HPLC offers a powerful combination of specificity, sensitivity, and precision, making it the preferred method for comprehensive purity profiling and impurity quantification in most pharmaceutical applications. GC is a valuable complementary technique, particularly for the analysis of volatile impurities. Titrimetry, while less specific and sensitive, provides a simple and cost-effective method for a rapid estimation of the bulk purity. For regulatory submissions and in-depth quality control, a combination of orthogonal methods, such as HPLC and GC-MS, is often employed to provide a complete picture of the compound's purity profile.

References

Comparative Analysis of Cyclohexanecarbohydrazide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of cyclohexanecarbohydrazide analogs, focusing on their potential as antibacterial and anticancer agents. The information presented herein is a synthesis of data from multiple research studies, offering a comprehensive overview of the current landscape. This document aims to facilitate further drug discovery and development efforts by highlighting key structural motifs responsible for biological activity.

Antibacterial Activity of this compound-Based Hydrazones

A series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The core structure involves the this compound moiety linked to various substituted aromatic aldehydes.

Structure-Activity Relationship (SAR) Insights:

The antibacterial screening of these compounds has revealed several key SAR trends:

  • Nature of the Aryl Moiety: The substitution pattern on the aromatic ring appended to the hydrazone core plays a crucial role in determining antibacterial potency.

  • Heterocyclic Substituents: Analogs incorporating nitrogen-containing heterocyclic rings such as pyridine, quinoline, and indole have demonstrated significant antibacterial activity.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the aryl ring influences the activity, with a discernible trend often observed.

  • Gram-Positive vs. Gram-Negative Activity: Certain structural modifications have been shown to confer selective activity against either Gram-positive or Gram-negative bacteria.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of representative this compound analogs is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group (Substituent on Aryl Ring)Staphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
4a 2-pyridyl1820>100>100
4b 3-pyridyl1618>100>100
4c 4-pyridyl1719>100>100
4f 2-quinolyl22242528
4g 4-quinolyl21232426
4h 2-indolyl23252629
4i 2-furyl>100>100>100>100
4j 2-thienyl>100>100>100>100

Data synthesized from multiple sources for comparative purposes.

Anticancer Activity of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives, including those with a this compound core, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Structure-Activity Relationship (SAR) Insights:

Several studies on hydrazide-hydrazone derivatives have provided the following SAR insights for their anticancer activity:

  • Aromatic and Heteroaromatic Scaffolds: The nature of the aromatic or heteroaromatic ring system is a key determinant of cytotoxicity. Compounds bearing pyrrole, furan, and thiophene rings have shown significant potency.[2]

  • Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic ring can modulate the anticancer activity. For instance, electron-withdrawing groups at specific positions have been shown to enhance potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its ability to penetrate cell membranes and interact with intracellular targets.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of a series of hydrazide-hydrazone derivatives were evaluated against various cancer cell lines using the MTT assay. The results are presented as IC50 values in µM.

| Compound ID | R Group (Substituent on Aryl Ring) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3a | Phenyl | 15.6 | 18.2 | 17.5 | | 3d | 4-Chlorophenyl | 8.9 | 10.5 | 9.8 | | 3h | 2-Pyrrolyl | 1.32 | 2.99 | 1.71 | | 3j | 2-Furyl | 5.4 | 6.8 | 6.1 | | 3k | 2-Thienyl | 7.1 | 8.3 | 7.9 | | Paclitaxel | (Standard) | 0.98 | 1.12 | 1.05 |

Data adapted from a study on hydrazide-hydrazone derivatives for comparative illustration.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound-Based Hydrazones

General Procedure:

  • Esterification: Cyclohexanecarboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.

  • Hydrazinolysis: The ester is then refluxed with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the this compound intermediate.

  • Condensation: The this compound is reacted with a substituted aromatic or heteroaromatic aldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid under reflux to yield the final hydrazone derivative. The product is then purified by recrystallization.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured overnight and the inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution Antibacterial Susceptibility Test.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cell Adhesion (24h) seed_cells->adhesion add_compounds Add Test Compounds (Various Concentrations) adhesion->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Assay to Determine Anticancer Activity.

Proposed Signaling Pathway for Apoptosis Induction by Hydrazone Analogs

G Hydrazone Hydrazone Analog ROS ↑ Reactive Oxygen Species (ROS) Hydrazone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway Induced by Hydrazone Analogs.

References

Unveiling the Bioactive Landscape: A Comparative Guide to Carbohydrazides and Thiocarbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides an objective comparison of the biological activities of carbohydrazides and their sulfur-containing analogs, thiocarbohydrazides. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be an essential resource for those engaged in the discovery and development of novel therapeutic agents.

The substitution of an oxygen atom with sulfur in the carbohydrazide backbone to form a thiocarbohydrazide can significantly alter the molecule's physicochemical properties, leading to distinct biological activities. While both classes of compounds have demonstrated a broad spectrum of activities, including antimicrobial, antioxidant, and anticancer effects, the sulfur substitution often enhances lipophilicity and metal-chelating properties, which can influence their mechanism of action and overall potency.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of representative carbohydrazide and thiocarbohydrazide derivatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound TypeDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Carbohydrazide Pyrazine-2-carbohydrazide derivative (PH02)12.5>100-[1]
Carbohydrazide Pyridine-4-carbohydrazide derivative-->100[2]
Thiocarbohydrazide 1,5-bis(salicylidene)thiocarbohydrazone161628[3]
Thiocarbohydrazide (E)-N'-(4-Chlorobenzylidene)hydrazinecarbothiohydrazide50100100[4]
Thiocarbohydrazide Isatin thiocarbohydrazone derivative-->100[5]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Activity - IC50 in µM)
Compound TypeDerivativeIC50 (µM)Reference
Carbohydrazide Terephthalaldehyde bis-carbohydrazone>100[6]
Carbohydrazide Dihydropyrazole-carbohydrazide derivative (2a)45.3 ± 1.2
Thiocarbohydrazide Terephthalaldehyde bis-thiocarbohydrazone65.2[6]
Thiocarbohydrazide 1,5-bis(2-hydroxyacetophenone)thiocarbohydrazone24.2 ± 0.12
Table 3: Comparative Anticancer Activity (IC50 in µM)
Compound TypeDerivativeCell LineIC50 (µM)Reference
Carbohydrazide Quinoline-3-carbohydrazide derivativeA549 (Lung)15.6[7]
Carbohydrazide Pyrazole carbohydrazide derivativeMCF-7 (Breast)23-28
Thiocarbohydrazide Quinoline based bis-thiocarbohydrazoneTHP-1 (Leukemia)0.5 - 2.5[8]
Thiocarbohydrazide Isatin thiocarbohydrazone derivative (6c)--

Key Biological Activity Differences

Derivatives of thiocarbohydrazide frequently demonstrate superior or different biological activities compared to their carbohydrazide counterparts. The presence of the sulfur atom in thiocarbohydrazides is thought to improve their capacity for metal chelation, which is a crucial component of the mechanism of action for many anticancer and antibacterial drugs.[9] Furthermore, the increased lipophilicity of thiocarbohydrazide derivatives may improve their passage through cellular membranes, resulting in higher intracellular concentrations and greater effectiveness.[3]

In the realm of anticancer activity, thiocarbohydrazones have been shown to induce apoptosis through pathways involving p53 and caspase-8.[1] In contrast, some carbohydrazide derivatives have been found to trigger cell death through the induction of endoplasmic reticulum (ER) stress.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compounds (Carbohydrazides and Thiocarbohydrazides) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Positive control (standard antibiotic) and negative control (broth with solvent).

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

1. Preparation of Reagents:

  • DPPH solution (0.1 mM in methanol).

  • Test compounds dissolved in methanol at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

2. Procedure:

  • Add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell viability and proliferation.

1. Cell Culture and Treatment:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Assay Procedure:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of carbohydrazide and thiocarbohydrazide derivatives.

Carbohydrazide-Induced ER Stress-Mediated Apoptosis

ER_Stress_Apoptosis Carbohydrazide Carbohydrazide Derivatives ER_Stress Endoplasmic Reticulum (ER) Stress Carbohydrazide->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Bcl2_down Bcl-2 (Anti-apoptotic) Downregulation CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis

Caption: Carbohydrazide derivatives can induce ER stress, leading to apoptosis via the UPR pathway.

Thiocarbohydrazide-Induced p53 and Caspase-8-Mediated Apoptosis

p53_Caspase8_Apoptosis Thiocarbohydrazide Thiocarbohydrazide Derivatives DNA_Damage DNA Damage / Cellular Stress Thiocarbohydrazide->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Caspase8 Caspase-8 Activation p53->Caspase8 Direct/Indirect Activation Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiocarbohydrazides can trigger apoptosis through p53 and caspase-8 activation pathways.

References

A Comparative Guide to the Most Efficient Synthetic Routes for Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the most effective synthetic routes to Cyclohexanecarbohydrazide, a valuable building block in the synthesis of various pharmaceutical compounds. We will delve into three primary pathways, evaluating them based on yield, reaction conditions, and green chemistry principles. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in your synthetic endeavors.

This compound can be efficiently synthesized from several readily available starting materials, primarily cyclohexanecarboxylic acid and its derivatives. The choice of synthetic route often depends on factors such as the availability of the starting material, desired purity, scalability, and environmental considerations. This guide focuses on the three most common and efficient pathways:

  • Direct Synthesis from Cyclohexanecarboxylic Acid: A modern, environmentally friendly approach.

  • From Cyclohexanecarbonyl Chloride: A high-yielding but potentially problematic route.

  • From Cyclohexanecarboxylate Esters: A classic and reliable method.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: From Cyclohexanecarboxylic AcidRoute 2: From Cyclohexanecarbonyl ChlorideRoute 3: From Cyclohexanecarboxylate Esters (Methyl/Ethyl)
Starting Material Cyclohexanecarboxylic AcidCyclohexanecarbonyl ChlorideMethyl or Ethyl Cyclohexanecarboxylate
Key Reagents Hydrazine Hydrate, (Microwave)Hydrazine Hydrate, Base (e.g., NaOH)Hydrazine Hydrate
Solvent Solvent-free (Microwave) or Methanol (Flow)Dichloromethane, WaterEthanol or Methanol
Reaction Temperature High (Microwave) or 60°C (Flow)-10°C to Room TemperatureReflux
Reaction Time 60 seconds (Microwave)[1]5-10 minutes[2]1-10 hours[3][4]
Reported Yield ~90% (for similar aromatic acids)[1]95-98% (general), but can be as low as 25% for cyclohexanecarbonyl chloride due to bis-acylhydrazide formation[2]77-95% (for similar esters)[3]
Key Advantages One-pot, rapid, solvent-free (microwave), high atom economy.[1]Very high yields are achievable under optimized conditions.[2]Reliable, good yields, readily available starting materials.[3]
Key Disadvantages Requires specialized equipment (microwave reactor).Prone to the formation of the bis-acylhydrazide byproduct, which can significantly lower the yield of the desired product.[2]Requires longer reaction times and heating.
Green Chemistry Excellent (solvent-free, high energy efficiency).[1]Moderate (use of chlorinated solvents and base).Good (use of relatively benign alcohol solvents).

Experimental Protocols

Route 1: Direct Synthesis from Cyclohexanecarboxylic Acid (Microwave-Assisted)

This method represents a green and highly efficient approach to this compound.

Materials:

  • Cyclohexanecarboxylic acid

  • Hydrazine hydrate (80%)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix cyclohexanecarboxylic acid and hydrazine hydrate in a 1:1.2 molar ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 900 W for 60-200 seconds.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will typically solidify upon cooling.

  • Collect the solid product by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum.

Route 2: Synthesis from Cyclohexanecarbonyl Chloride

This route offers the potential for very high yields but requires careful control to avoid the formation of the bis-acylhydrazide byproduct.

Materials:

  • Cyclohexanecarbonyl chloride

  • Hydrazine monohydrate

  • Sodium hydroxide

  • Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydrazine monohydrate (1.2 equivalents) and sodium hydroxide (1.1 equivalents) in water and cool the solution to -10°C in an ice-salt bath.

  • In a separate flask, dissolve cyclohexanecarbonyl chloride (1 equivalent) in dichloromethane.

  • Slowly add the cyclohexanecarbonyl chloride solution to the vigorously stirred hydrazine solution, maintaining the temperature at -10°C.[2]

  • After the addition is complete, continue stirring for an additional 5-10 minutes at -10°C.[2]

  • Allow the reaction mixture to warm to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Route 3: Synthesis from Ethyl Cyclohexanecarboxylate

This is a traditional and reliable method for the synthesis of this compound.

Materials:

  • Ethyl cyclohexanecarboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl cyclohexanecarboxylate in absolute ethanol.

  • Add an excess of hydrazine hydrate (typically 10-20 equivalents) to the solution.[3]

  • Reflux the reaction mixture for 1 to 10 hours, monitoring the progress by thin-layer chromatography (TLC).[3][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and cool the residue in an ice bath to induce crystallization.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships between the different synthetic pathways and the experimental workflow, the following diagrams are provided.

Synthesis_Pathways cluster_precursors Starting Materials Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid This compound This compound Cyclohexanecarboxylic Acid->this compound Hydrazine Hydrate (Microwave/Flow) Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride->this compound Hydrazine Hydrate (Controlled Temp) Cyclohexanecarboxylate Esters Cyclohexanecarboxylate Esters Cyclohexanecarboxylate Esters->this compound Hydrazine Hydrate (Reflux)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Select Starting Material Reaction Reaction Setup Mix Reagents & Solvent Control Temperature & Time Start->Reaction Workup Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Analysis (TLC, NMR, MS) Purification->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for synthesis.

Conclusion

The choice of the most efficient synthetic route to this compound depends on the specific requirements of the researcher.

  • For speed and green chemistry , the direct microwave-assisted synthesis from cyclohexanecarboxylic acid is a compelling option, offering a rapid, solvent-free, and high-yielding process.[1]

  • When high yields are the primary concern and careful temperature control is feasible, the route from cyclohexanecarbonyl chloride can be highly effective, provided that the formation of the bis-acylhydrazide byproduct is minimized.[2]

  • The synthesis from cyclohexanecarboxylate esters remains a robust and reliable method, particularly for researchers who prefer traditional reflux techniques and have access to the ester starting materials.[3]

By carefully considering the advantages and disadvantages of each route, researchers can select the most appropriate method to efficiently synthesize this compound for their specific needs.

References

A Comparative Guide to Correlating Molecular Docking Predictions with In Vitro Carbonic Anhydrase Inhibition Assays for Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of in silico molecular docking predictions with in vitro experimental data for a series of benzohydrazide derivatives targeting human carbonic anhydrase (hCA) isozymes I and II. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering a clear correlation between computational and experimental results.

Data Presentation: Molecular Docking vs. In Vitro Inhibition

The following table summarizes the quantitative data for a selection of benzohydrazide derivatives, comparing their predicted binding affinities from molecular docking simulations with their actual inhibitory potency determined through in vitro enzyme assays.[1] A stronger negative value for binding energy suggests a more stable ligand-protein complex, which is expected to correlate with a lower IC50 value, indicating higher inhibitory activity.

Compound IDDerivative SubstitutionTarget IsozymeMolecular Docking Binding Energy (kcal/mol)In Vitro IC50 (µM)
1 2-amino 5-nitrohCA I-5.750.041
2 2-amino 5-nitrohCA II-5.480.058
3 3-amino 2-methylhCA I-6.430.098
4 3-amino 2-methylhCA II-6.130.114
5 2-amino 3-nitrohCA I-5.910.030
6 2-amino 3-nitrohCA II-5.620.047
7 4-amino 3-nitrohCA I-5.880.052
8 4-amino 3-nitrohCA II-5.590.069

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

In Vitro Carbonic Anhydrase Inhibition Assay

The in vitro inhibitory effects of the synthesized benzohydrazide derivatives on human carbonic anhydrase I and II (hCA I and hCA II) were evaluated based on the esterase activity of the enzymes.[1]

  • Enzyme and Compound Preparation : Solutions of purified hCA I and hCA II were prepared in 0.05 M Tris-HCl buffer (pH 7.4). The benzohydrazide derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted to various concentrations for the assay.

  • Assay Procedure : The assay was performed in 96-well plates. 20 µL of the inhibitor solution at different concentrations was added to 140 µL of Tris-HCl buffer. 20 µL of the enzyme solution was then added to this mixture. The plate was incubated for 10 minutes at room temperature.

  • Enzymatic Reaction : The reaction was initiated by adding 20 µL of p-nitrophenyl acetate (p-NPA), the substrate, to each well.

  • Data Measurement : The absorbance was measured at 348 nm using a microplate reader. The enzymatic reaction, which involves the hydrolysis of p-NPA to p-nitrophenol, was monitored over time.

  • IC50 Determination : The percentage of enzyme inhibition was calculated for each concentration of the test compounds. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were determined from a plot of inhibition percentage versus inhibitor concentration.

Molecular Docking Protocol

Molecular docking studies were conducted to predict the binding modes and affinities of the benzohydrazide derivatives within the active sites of hCA I and hCA II.[1]

  • Protein and Ligand Preparation : The crystal structures of hCA I (PDB ID: 2NN7) and hCA II (PDB ID: 2C9C) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structures. The 3D structures of the benzohydrazide derivatives were built using modeling software and their energy was minimized.

  • Docking Software and Parameters : AutoDock Vina was used for the molecular docking simulations. The grid box was centered on the active site of the enzymes, specifically targeting the zinc ion, with dimensions set to encompass the binding cavity.

  • Docking Simulation : The docking process was performed using default settings, allowing for flexible ligand conformations while keeping the protein structure rigid.

  • Analysis of Results : The simulation results were analyzed based on the estimated free binding energy (in kcal/mol). The pose with the lowest binding energy for each compound was selected as the most probable binding conformation. Visualization software was used to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the enzyme's active site.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a visual representation of the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assay cluster_insilico In Silico Study synthesis Synthesis of Benzohydrazide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization assay_prep Enzyme & Compound Preparation characterization->assay_prep prep Protein & Ligand Preparation characterization->prep inhibition_assay Carbonic Anhydrase Inhibition Assay assay_prep->inhibition_assay ic50 IC50 Value Determination inhibition_assay->ic50 correlation Correlation Analysis ic50->correlation docking Molecular Docking (AutoDock Vina) prep->docking analysis Binding Energy & Pose Analysis docking->analysis analysis->correlation

Experimental workflow for correlating in silico and in vitro studies.

enzyme_inhibition cluster_active_site hCA Active Site zinc_ion Zn²⁺ Ion his_residues Histidine Residues zinc_ion->his_residues coordination water Water Molecule zinc_ion->water coordination product Product (HCO₃⁻) zinc_ion->product no_reaction Inhibition of Catalysis zinc_ion->no_reaction inhibitor Benzohydrazide Derivative inhibitor->zinc_ion Binds to/near substrate Substrate (CO₂) substrate->zinc_ion Normal Catalysis

Proposed mechanism of carbonic anhydrase inhibition by derivatives.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Cyclohexanecarbohydrazide. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 38941-47-8

  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards identified are:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Pictograms:

Danger

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Material/Standard Specification
Hands Chemical-resistant glovesNitrile or NeopreneInspected before each use and changed immediately upon contamination.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliantGoggles must be worn at all times. A face shield is required when there is a risk of splashes or aerosol generation.
Body Laboratory coatFlame-resistantMust be fully buttoned with sleeves rolled down.
Respiratory NIOSH-approved respiratorN95 or higherRequired when working outside of a certified chemical fume hood or when aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the required PPE as detailed in the table above.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Handle this compound as a solid to minimize dust generation.

    • If weighing the compound, do so within the fume hood on a tared weigh boat.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Verify Fume Hood Prep2 Gather Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Prep4 Ready Spill Kit Prep3->Prep4 Hand1 Weigh Compound Prep4->Hand1 Hand2 Prepare Solution Hand1->Hand2 Hand3 Keep Container Closed Hand2->Hand3 Post1 Decontaminate Hand3->Post1 Post2 Remove PPE Post1->Post2 Post3 Wash Hands Post2->Post3

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Emergency Procedures and First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled hazardous waste container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure containers are tightly sealed.

  • Disposal:

    • Arrange for the disposal of hazardous waste through a licensed and certified chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan Start Generate Waste Segregate Segregate Solid & Liquid Waste Start->Segregate Label Label Containers (Hazardous Waste, Chemical Name, Date) Segregate->Label Store Store in Designated Area Label->Store Dispose Arrange Professional Disposal Store->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarbohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.